PF-6274484

Catalog No.
S539291
CAS No.
M.F
C18H14ClFN4O2
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-6274484

Product Name

PF-6274484

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

solubility

Soluble in DMSO

Synonyms

PF-6274484

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

The exact mass of the compound N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide is 372.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-6274484 Irreversible covalent EGFR binding

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of PF-6274484

The table below summarizes the key biochemical and cellular potency data for this compound.

Parameter Value Experimental Context
K(_i) (Irreversible) 0.14 nM [1] Inhibition constant for EGFR kinase [1].
K(_i) for EGFR (WT) 0.18 nM [1] Inhibition constant for wild-type EGFR [1].
Cellular IC(_{50}) (WT EGFR) 5.8 nM [1] Inhibition of autophosphorylation in A549 cells [1].
Cellular IC(_{50}) (EGFR L858R/T790M) 6.6 nM [1] Inhibition of autophosphorylation in H1975 cells [1].

Mechanism of Action and EGFR Signaling

This compound is an anilinoquinazoline-based inhibitor that functions as a targeted covalent inhibitor (TCI) [2]. Its mechanism involves a two-step process: first, it reversibly binds to the ATP-binding pocket of EGFR via non-covalent interactions; second, its α,β-unsaturated amide (Michael acceptor) warhead forms an irreversible covalent bond with cysteine 797 (Cys797) in the kinase active site [3] [4].

This covalent modification permanently inactivates the kinase, blocking its auto-phosphorylation and subsequent downstream signaling. The downstream effects converge on a core signaling network, often described as a bow-tie structure, that regulates critical cellular processes like proliferation and survival [5].

Ligands EGF Ligand Family Receptors ErbB Receptor Dimerization Ligands->Receptors Core Bow-Tie Core (non-RTK, small GTPase, PIPs) Receptors->Core Phosphorylation Outputs Cell Outcomes (Proliferation, Survival) Core->Outputs

Simplified EGFR signaling pathway with a bow-tie structure [5].

Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments used to characterize covalent inhibitors like this compound.

Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is a powerful chemical proteomics method to directly map the on- and off-targets of covalent inhibitors in complex biological systems like human cells [3].

  • Probe Design: A clickable, alkynylated analog of the inhibitor (e.g., probe 3 for this compound) is synthesized. The alkyne tag is attached at a position that does not interfere with the inhibitor's reactivity or binding [3].
  • Labeling: Cell lysates or intact cells are treated with the probe. The probe covalently labels its binding targets [3].
  • Click Chemistry: The labeled proteins are reacted via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-bearing reporter tag (e.g., azide-rhodamine for fluorescence, or azide-biotin for enrichment) [3].
  • Detection & Quantification:
    • Gel-based: Visualized by in-gel fluorescence scanning [3].
    • Mass Spectrometry-based: Enriched and identified using quantitative proteomics like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Specific targets are identified by comparing samples pre-treated with the inhibitor versus a vehicle control [3].

Probe Clickable Probe + Cell Lysate/Cells Label Probe-Labeled Proteins Probe->Label Click Click Reaction with Azide-Reporter Tag Label->Click Detect Detection & Analysis Click->Detect

ABPP workflow for identifying covalent inhibitor targets [3].

Kinetic Analysis of Covalent Inhibition

Defining the kinetic parameters K_I (reversible binding affinity) and k_inact (covalent modification rate) is crucial for understanding inhibitor potency and selectivity [4].

  • Assay Principle: The overall inhibition efficiency is described by the second-order rate constant k_inact/K_I. This is measured using a time-dependent enzyme activity assay [4] [6].
  • Protocol:
    • Reaction Setup: The enzyme (EGFR) is incubated with varying concentrations of this compound for different time periods [4].
    • Residual Activity Measurement: After each incubation time, the remaining enzyme activity is measured by adding ATP and a substrate. The rate of substrate conversion is tracked [4].
    • Data Fitting: The observed rate of inactivation (k_obs) at each inhibitor concentration is determined. A plot of k_obs vs. [Inhibitor] is fitted to a hyperbolic equation to derive the K_I and k_inact values [4] [6].

Key Considerations for Irreversible EGFR Inhibitors

  • Balancing Reactivity and Affinity: The most effective covalent inhibitors, like this compound, often have high binding affinity (K_I) but moderate specific reactivity (k_inact). This balance allows the non-covalent interactions to position the warhead correctly, minimizing off-target reactivity [4].
  • Proteome-Wide Selectivity: Cysteine is a common functional residue. Techniques like ABPP-SILAC have shown that covalent kinase inhibitors, including this compound and Ibrutinib, have a limited selectivity window. At high concentrations, rampant off-target reactivity can occur, underscoring the need for careful profiling [3].
  • Structural Techniques for Validation:
    • X-ray Crystallography: Can provide atomic-resolution structures of the inhibitor-protein covalent complex, revealing the exact binding pose and warhead geometry, as demonstrated for related EGFR inhibitors [2] [7].
    • Intact Protein Mass Spectrometry: Directly confirms the formation and stoichiometry of the covalent adduct by detecting the mass increase of the target protein after inhibitor treatment [2].

References

Biochemical and Cellular Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key inhibitory potency (Ki) and cellular activity (IC50) values for PF-6274484, providing a clear overview of its effectiveness.

Target Ki (nM) Cellular Assay (Autophosphorylation) IC₅₀ (nM)
EGFR Kinase 0.14 [1] - -
Wild-Type EGFR (in A549 cells) 0.18 (Ki) [2] Wild-Type EGFR in A549 cells 5.8 [1] [2] [3]
EGFR L858R/T790M Mutant (in H1975 cells) 0.14 (Ki) [2] EGFR L858R/T790M in H1975 cells 6.6 [1] [2] [3]

Experimental Protocols from Key Research

This compound has been used as a tool compound in proteome-wide selectivity studies. The following methodology outlines how its interactions are profiled in a cellular context.

1. Activity-Based Protein Profiling (ABPP) with Quantitative Mass Spectrometry [4] This protocol is designed to globally identify specific and non-specific protein targets of covalent kinase inhibitors like this compound in human cells.

  • Objective: Map the proteome-wide selectivity of covalent kinase inhibitors.
  • Key Reagents:
    • Clickable Probe: An alkynylated variant of this compound (Probe 3 in the study) [4].
    • Cells: Human cancer cell lines (e.g., A431 for high EGFR expression).
    • Reporter Tag: Azide-rhodamine (N₃-Rh) for fluorescence detection or azide-biotin for enrichment.
    • Click Chemistry Reagents: Components for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Procedure:
    • Step 1 - Treatment: Treat intact cells or cell lysates with the clickable this compound probe (e.g., 0.001-10 μM for 1 hour) [4].
    • Step 2 - Competition (for Specificity): To identify specific targets, pre-treat parallel samples with the parent inhibitor this compound (e.g., 10 μM for 30 minutes) before adding the probe [4].
    • Step 3 - Conjugation ("Click Reaction"): Lyse the cells and react the probe-labeled proteome with the azide-rhodamine or azide-biotin tag using CuAAC.
    • Step 4a - Gel-based Analysis: Visualize labeled proteins using SDS-PAGE and in-gel fluorescence scanning. Specific targets are identified by reduced signal in the pre-competed samples [4].
    • Step 4b - Mass Spectrometry Identification: For non-fluorescent workflows, enrich biotinylated proteins with streptavidin beads. Use quantitative mass spectrometry (e.g., SILAC) to identify and quantify enriched proteins. Specific targets show high ratios in probe-only samples versus pre-competed samples [4].
  • Key Finding: This methodology revealed that covalent kinase inhibitors, including this compound, have a limited concentration window for selective target engagement. At higher concentrations, widespread off-target reactivity can occur [4].

Experimental Workflow and Selectivity Concept

The following diagram illustrates the core experimental workflow of the ABPP method used to profile this compound, as described above.

LiveCells Live Human Cells ProbeTreat Treatment with Clickable this compound Probe LiveCells->ProbeTreat CuAAC Click Chemistry (CuAAC) with Reporter Tag ProbeTreat->CuAAC Analysis Analysis CuAAC->Analysis MS Quantitative Mass Spectrometry Analysis->MS For Target ID   Gel Gel-based ABPP (Fluorescence Scan) Analysis->Gel  For Visualization Targets Identification of Protein Targets MS->Targets Gel->Targets

Diagram of the ABPP workflow for profiling this compound protein targets.

The central finding from proteomic profiling is the concept of a "selectivity window" for covalent inhibitors, which is visualized below.

LowConc Low Inhibitor Concentration Selective Selective Target Engagement (Primary Kinase Targets) LowConc->Selective Within Window HighConc High Inhibitor Concentration OffTarget Proteome-wide Off-target Reactivity & Non-specific Cell Death HighConc->OffTarget Outside Window

Diagram of the concentration-dependent selectivity window for covalent inhibitors.

Key Research Context

  • Irreversible Mechanism: this compound functions as an irreversible inhibitor by forming a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition [3] [4].
  • Selectivity Challenge: Research emphasizes that while covalent inhibitors can be highly potent, they possess a defined selectivity window. Operating within this specific concentration range is crucial for achieving selective target inhibition and avoiding off-target effects [4].

References

Quantitative Biological Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The core biological activity of PF-6274484 is summarized in the following table.

Property Value Experimental Context
Ki (WT EGFR) 0.14 nM [1] [2] Measurement of binding affinity to the kinase [1].
Ki (EGFR-L858R/T790M) 0.18 nM [3] Measurement of binding affinity to the mutant EGFR [3].
IC₅₀ (WT EGFR Autophosphorylation) 5.8 nM [1] [3] Inhibition of auto-phosphorylation in A549 tumor cells [1] [3].
IC₅₀ (L858R/T790M EGFR Autophosphorylation) 6.6 nM [1] [3] Inhibition of auto-phosphorylation in H1975 tumor cells [1] [3].

Mechanism of Action and Technical Overview

This compound is an acrylamide-based covalent inhibitor designed to target EGFR, including the common oncogenic mutant L858R/T790M [4] [3].

  • Covalent Mechanism: The compound's chemical structure includes a 2-propenamide (acrylamide) group [1] [2]. This group forms a permanent covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to prolonged and irreversible inhibition [4].
  • Role in Research: this compound has been used as a tool compound in chemoproteomic studies. For example, alkyne-bearing analogs of this compound have been synthesized to allow "click chemistry"-based profiling. This enables the pull-down and identification of its protein targets, helping to assess its selectivity across the proteome within cancer cells [4].

The following diagram illustrates the core mechanism and a key application of this inhibitor in research.

PF This compound Binds ATP Pocket EGFR EGFR Kinase Domain (Cysteine Residue) PF->EGFR 1. Reversible Binding CovalentComplex Irreversible EGFR-Inhibitor Complex EGFR->CovalentComplex 2. Covalent Bond Formation Inhibition Blocked ATP Binding Inhibited Autophosphorylation CovalentComplex->Inhibition 3. Functional Outcome

Experimental Context & Protocols

The quantitative data for this compound is derived from specific, cited experimental methodologies.

  • Inhibition Constant (Ki) Measurement: The Ki values (0.14 nM and 0.18 nM) were likely determined using enzyme kinetic assays to measure the inhibitor's affinity for purified EGFR kinase domains [1] [3].
  • Cellular Autophosphorylation (IC₅₀) Assay: The IC₅₀ values (5.8 nM and 6.6 nM) were obtained from cell-based experiments:
    • Cell Lines: A549 cells (which harbor Wild-Type EGFR) and H1975 cells (which express the L858R/T790M mutant EGFR) [3].
    • Methodology: Cells are treated with varying concentrations of this compound. After treatment, proteins are extracted, and the level of phosphorylated EGFR (p-EGFR) is measured using techniques like Western Blotting or an ELISA (Enzyme-Linked Immunosorbent Assay). The IC₅₀ is the concentration at which a 50% reduction in p-EGFR is observed compared to untreated cells [1] [3].
  • Chemoproteomic Profiling: As described in Lanning et al. (2014, cited in [4]), an alkyne-tagged version of this compound was used. The general workflow for such experiments is as follows:

Step1 Treat Cells with Alkyne-PF-6274484 Probe Step2 Lyse Cells and Extract Proteins Step1->Step2 Step3 Click Chemistry: Couple to Biotin Azide Step2->Step3 Step4 Streptavidin Pulldown and Wash Step3->Step4 Step5 On-Bead Digestion with Trypsin Step4->Step5 Step6 Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Step5->Step6 Step7 Data Analysis: Identify Labeled Proteins Step6->Step7

Key Specifications and Availability

  • Chemical Name: N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] [2]
  • CAS Number: 1035638-91-5 [1] [2]
  • Molecular Formula: C₁₈H₁₄ClFN₄O₂ [1] [2]
  • Molecular Weight: 372.78 g/mol [1] [2]
  • Purity: ≥98% [1] [2]
  • Solubility: Soluble to 100 mM in DMSO [1]
  • Storage: -20°C [1] [2]
  • Licensing: Sold for research purposes under agreement from Pfizer Inc. [1] [2]

Key Insights for Researchers

This compound is a potent and selective covalent inhibitor valuable for studying EGFR signaling. Its high potency against the T790M resistance mutant makes it particularly useful for investigating resistance mechanisms in non-small cell lung cancer (NSCLC). The availability of a cited protocol for creating "clickable" analogs provides a clear path for researchers to conduct proteome-wide selectivity profiling, which is crucial for understanding off-target effects and refining inhibitor design [4].

References

Physical Form & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the storage and handling information for PF-6274484 from a commercial supplier [1] [2].

Property Specification / Condition
Appearance Solid; Light yellow to orange [1]
Molecular Weight 372.78 g/mol [1] [2]
Chemical Formula C₁₈H₁₄ClFN₄O₂ [1] [2]
Purity ≥98% (HPLC) [2]
Storage (Powder) -20°C [1] [2]
Shelf Life (Powder) 3 years at -20°C; 2 years at 4°C [1]
Solubility Soluble in DMSO (25 mg/mL, ~67.06 mM) [1]

Stock Solution Preparation & In-Vitro Handling

For experimental use, this compound is typically prepared as a stock solution in DMSO. The following protocols are adapted from supplier recommendations and related research methodologies [1] [3].

Stock Solution Preparation
  • Weighing: Bring the vial to room temperature before opening to minimize moisture absorption. Weigh the appropriate mass of this compound powder.
  • Reconstitution: Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 10 mM or 25 mg/mL). This may require brief ultrasonic warming to 60°C to ensure complete dissolution [1].
  • Aliquoting: Immediately after dissolution, aliquot the stock solution into sterile, labeled microtubes to avoid repeated freeze-thaw cycles.
  • Storage (Solution): Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1].
Experimental Protocol: Competitive ABPP for Target Engagement

This methodology, used in a key study, demonstrates how this compound is applied in cellular experiments to assess target inhibition [3].

  • Cell Culture: Use relevant cancer cell lines (e.g., A431 for high EGFR expression). Culture cells under standard conditions.
  • In-Situ Inhibitor Treatment:
    • Pre-treat cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 30 minutes [3].
    • Prepare inhibitor solutions in culture media, ensuring the final DMSO concentration is kept low (typically ≤0.1%) to maintain cell viability.
  • Cell Lysis: After treatment, wash cells with PBS and lyse using an appropriate lysis buffer.
  • Probe Labeling & Analysis:
    • The original study used a clickable alkyne variant of this compound (probe) for detection.
    • Lysates from probe-treated cells are reacted with an azide-rhodamine reporter tag via click chemistry.
    • Labeled proteins are separated by SDS-PAGE and visualized via in-gel fluorescence scanning. Specific target engagement is indicated by reduced fluorescence in this compound pre-treated samples compared to the DMSO control [3].

The workflow for this competitive ABPP assay can be visualized as follows:

Start Cell Culture (A431, H1975, etc.) A In-Situ Treatment This compound or DMSO Start->A B Cell Lysis A->B C Activity-Based Probe Incubation B->C D Click Chemistry with Azide-Rhodamine Reporter C->D E SDS-PAGE & In-Gel Fluorescence Scanning D->E F Data Analysis Specific inhibition seen as reduced band intensity E->F

Critical Handling Notes

  • Controlled Substance: Please note that one supplier indicates this product is a controlled substance and may not be available for sale in all territories [1].
  • DMSO Impact: Hygroscopic DMSO can significantly impact solubility. Always use newly opened, anhydrous DMSO for preparing stock solutions [1].
  • For Research Use Only: This compound is intended for research purposes only and is not for diagnostic or therapeutic use [1] [2].

References

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Physicochemical Properties

The table below summarizes the core identifying information and key physicochemical data for PF-6274484.

Property Category Details
CAS Number 1035638-91-5 [1] [2] [3]
Systematic Name N-{4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}prop-2-enamide [2]
Molecular Formula C₁₈H₁₄ClFN₄O₂ [2] [3]
Molecular Weight 372.78 g/mol [2] [3]
Appearance White to light brown powder [1]
Purity ≥98% (HPLC) [1] [2]
Solubility Soluble in DMSO (20 mg/mL, clear) [1]
Storage Room temperature [1]
Hazard Codes H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) [2]

Biological Activity & Mechanism of Action

This compound is characterized as a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase [1] [3].

  • Mechanism: It functions by covalently reacting with cysteine residues within the ATP-binding pocket of the receptor, leading to permanent inhibition [1].
  • Potency: The compound demonstrates exceptional potency in enzymatic assays, with IC₅₀ values of 0.18 nM for wild-type EGFR and 0.14 nM for the drug-resistant double mutant EGFR (L858R/T790M) [3].
  • Cellular Activity: This inhibitory activity translates to cells, where this compound inhibits the autophosphorylation of wild-type EGFR in A549 cells and the mutant EGFR in H1975 cells with IC₅₀ values of 5.8 nM and 6.6 nM, respectively [1] [3].

The following diagram illustrates the compound's mechanism of action and its cellular consequences.

G EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Signaling Downstream Signaling Cascade EGFR->Signaling Activates Progression Cell Proliferation & Survival Signaling->Progression PF This compound Inhibition Inhibition of Autophosphorylation PF->Inhibition Irreversibly Binds Cys Residue Block Blocked Signaling Inhibition->Block Arrest Therapeutic Effect: Growth Arrest Block->Arrest

Synthetic Chemistry & Experimental Protocols

While a complete synthetic route for this compound was not fully detailed in the search results, several key intermediates and reaction steps were identified.

Key Synthetic Intermediates The synthesis of quinazoline-based EGFR inhibitors like this compound typically involves the construction of the core quinazoline ring and sequential introduction of substituents. A crucial intermediate is N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1) [4].

Experimental Protocol: Synthesis of a Key Intermediate The following procedure details the reduction of a nitro-quinazoline precursor to the corresponding diamine, a common step in the synthesis of such compounds [4].

  • Reaction: Reduction of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine to N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine.
  • Procedure:
    • Dissolve the nitro-quinazoline starting material (10 g, 28.6 mmol) in a solvent mixture of ethanol (200 mL) and THF (100 mL).
    • Add water (50 mL) and a saturated ammonium chloride solution (50 mL) sequentially at room temperature.
    • Introduce iron powder (6.5 g, 116 mmol) to the reaction mixture.
    • Heat the mixture to 80°C and stir at this temperature for 3 hours.
    • Upon reaction completion, filter the hot mixture through a pad of diatomaceous earth. Wash the filter cake thoroughly with ethanol.
    • Add water (100 mL) to the combined filtrate and washes to precipitate the product.
    • Filter the solid and dry to obtain the target diamine compound as a yellow solid in 88% yield.
  • Analytical Data: ¹H-NMR (400 MHz, DMSO-d₆): δ 9.41 (s, 1H), 8.38 (s, 1H), 8.20-8.17 (m, 1H), 7.82-7.80 (m, 1H), 7.41-7.37 (m, 2H), 5.36 (s, 2H), 3.97 (s, 3H) [4].

An alternative reduction method using a Raney nickel catalyst in tetrahydrofuran was also reported, providing the same diamine in a 99% yield [4]. The final acrylamide moiety in this compound is likely introduced by reacting this diamine intermediate with acryloyl chloride or an equivalent reagent.

Research Context & Potential Applications

The research on this compound fits into the broader context of developing irreversible EGFR inhibitors. These inhibitors are designed to overcome resistance mutations, such as T790M, that arise after treatment with first-generation, reversible inhibitors like gefitinib [5] [3].

  • Therapeutic Focus: Although this compound is a research tool, EGFR inhibitors as a class are primarily investigated and used in oncology, particularly for non-small cell lung cancer (NSCLC) [5].
  • Exploratory Applications: Research has also proposed investigating EGFR inhibitors for treating certain genetic skin disorders characterized by hyperkeratosis, such as Darier's disease [6]. However, this application is exploratory and not specific to this compound.

Key Takeaways for Researchers

  • Key Differentiator: The primary advantage of this compound is its high potency against the resistant T790M EGFR mutant, a major clinical challenge [3]
  • Experimental Use: Available as a tool compound from chemical suppliers for in vitro research [1] [2]
  • Safety Note: Laboratory handling requires standard personal protective equipment as the compound is classified as harmful and an irritant [2]

References

Chemical & Biological Profile of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key identified characteristics of PF-6274484.

Property Description
Primary Role Potent, high-affinity, covalent EGFR kinase inhibitor [1] [2]

| Targets & Affinity (Ki) | • EGFR-L858R/T790M: 0.14 nM • WT-EGFR: 0.18 nM [2] | | Cellular Activity (IC50) | • Autophosphorylation in H1975 tumor cells (EGFR-L858R/T790M): 6.6 nM • Autophosphorylation in A549 tumor cells (EGFR-WT): 5.8 nM [1] [2] | | Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] | | CAS Number | 1035638-91-5 [1] [2] | | Molecular Formula | C₁₈H₁₄ClFN₄O₂ [1] [2] | | Molecular Weight | 372.78 g/mol [1] [2] | | Storage | Store at -20°C [1] | | Purity | ≥98% (HPLC) [1] [2] |

Physicochemical Properties and Solubility

The following table outlines the physicochemical and solubility data for this compound, which are key for designing experimental protocols.

Parameter Value / Description
Appearance Light yellow to orange solid powder [2]
LogP 3.87 [2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor Count 6 [2]
Solubility in DMSO Approximately 25 mg/mL (~67.06 mM) [2]
In Vivo Formulation Example 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline), forming a suspension solution [2]

Research Context and Suggested Pathways

Although direct pharmacokinetic data for this compound is lacking, the following experimental workflow outlines a potential pathway to investigate its ADME properties, based on common practices in the field [3] [4].

G Start This compound In Vitro Profiling A Absorption Assessment (CACO-2/ PAMPA) Start->A B Plasma Protein & Tissue Binding A->B C Metabolic Stability (Liver Microsomes/ Hepatocytes) B->C D Metabolite ID (Mass Spectrometry) C->D F In Vivo PK Study (Rodent Model) D->F E Transporters (In Vitro Models) E->F G Data Integration & PBPK Modeling F->G

A proposed workflow for evaluating the ADME properties of a compound like this compound.

  • Novel MPS for ADME Screening: Recent reviews highlight the growing use of Microphysiological Systems (MPS), such as liver-, kidney-, or intestine-on-a-chip models, to evaluate critical ADME parameters in a more physiologically relevant context than traditional in vitro models [3]. These systems can be used as stand-alone organ models or interconnected to study the complex journey of a compound through the body [3].
  • PBTK Modeling for Mechanistic Insight: As shown in a study on PFAS chemicals, Physiologically Based Toxicokinetic (PBTK) modeling is a powerful approach for understanding the key drivers of a compound's absorption, distribution, and elimination [5]. Once sufficient in vitro and in vivo data for this compound is generated, it can be integrated into such a model to predict its behavior in humans.

How to Proceed with Research

Given the lack of direct PK data, your research into this compound may require the following steps:

  • Consult Primary Literature: The key reference for this compound is the 2014 study by Schwartz et al. in Proceedings of the National Academy of Sciences [1]. A deep dive into this paper and any subsequent studies that cite it may yield more mechanistic information, even if full PK data is not presented.
  • Generate Experimental Data: You may need to design and conduct the in vitro and in vivo ADME studies outlined above to build the pharmacokinetic profile of this compound.
  • Contact Suppliers: Reaching out to the commercial suppliers like Tocris Bioscience or InvivoChem [1] [2] directly could be helpful. They sometimes have access to additional, non-public technical data.

References

Biochemical Profile of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and physicochemical characteristics of PF-6274484 gathered from chemical supplier databases and scientific literature.

Property Category Specific Details
Primary Mechanism Potent, irreversible (covalent) epidermal growth factor receptor (EGFR) kinase inhibitor. [1] [2] [3]
Target Affinity (Ki) EGFR-L858R/T790M: 0.14 nM; Wild-Type EGFR: 0.18 nM. [4] [3]
Cellular Activity (IC50) Autophosphorylation of EGFR-L858R/T790M (H1975 cells): 6.6 nM; Autophosphorylation of WT-EGFR (A549 cells): 5.8 nM. [4] [1] [3]

| Physicochemical Properties | Molecular Formula: C₁₈H₁₄ClFN₄O₂ Molecular Weight: 372.78 g/mol CAS Number: 1035638-91-5 Purity: ≥98% [4] [1] [2] | | Solubility & Storage | Soluble in DMSO (up to ~100 mM). Store as a powder at -20°C. [4] [2] [3] |

Experimental Protocols for Target Engagement

While in vivo toxicity protocols are not available, research has employed chemoproteomic methods to study the selectivity of covalent inhibitors like this compound. The following workflow can be used to assess its interaction with protein targets in complex biological systems.

A Step 1: Probe Design B Step 2: Cell Treatment A->B A1 Synthesize an alkyne-bearing derivative of this compound A->A1 C Step 3: Click Chemistry B->C B1 Treat live cells with the alkyne probe B->B1 D Step 4: Enrichment & Analysis C->D C1 Lyse cells & conjugate a reporter tag (e.g., biotin) via click reaction C->C1 E Step 5: Data Output D->E D1 Streptavidin pulldown, on-bead tryptic digest D->D1 E1 Identify bound proteins via Liquid Chromatography & Tandem Mass Spectrometry E->E1

Experimental workflow for chemoproteomic profiling of this compound.

This methodology, as described in a review by the PMC database, uses a "clickable" alkyne analog of this compound. This analog is incubated with live cells to allow engagement with its protein targets. After cell lysis, a reporter tag (like biotin) is attached to the bound probe using click chemistry. The labeled proteins are then enriched and identified using mass spectrometry, providing a map of the compound's proteome-wide interactions [5].

Insights on Assessing Toxicity of Covalent Inhibitors

The lack of explicit toxicity data for this compound is not uncommon for a research compound. However, the scientific literature provides context on the potential risks and modern assessment strategies.

  • Covalent Inhibitor Concerns: Historically, a primary concern with irreversible covalent inhibitors like this compound is the risk of haptenization and immune reactions due to non-specific modification of proteins. This makes understanding proteome-wide selectivity critical [5].
  • Modern Safety Assessment: Current research emphasizes that the toxicity of reactive compounds is not inevitable. The key is to fine-tune the electrophilicity of the inhibitor and its affinity for a specific protein's binding pocket, minimizing off-target reactions [5].
  • Filling Data Gaps with In Silico Models: For compounds lacking experimental toxicity data, in silico (computer-based) methods have become a crucial first step. Tools like QSAR (Quantitative Structure-Activity Relationship) models can predict toxicological parameters, such as acute toxicity (LD50), helping to prioritize compounds and guide experimental design [6].

Conclusion and Research Recommendations

This compound is a potent and selective covalent inhibitor of both mutant and wild-type EGFR. To progress the safety assessment of this compound in your research, the following steps are recommended:

  • Consult the Patent Holder: As this compound is sold for research under agreement from Pfizer Inc., some non-public toxicological data may exist. Inquiring with the manufacturer or the licensor directly could be fruitful [1] [2].
  • Employ Chemoproteomics: Implement the experimental workflow outlined above to empirically determine its off-target profile within your specific cellular models.
  • Utilize In Silico Tools: Use available toxicology prediction software to generate initial acute toxicity estimates, which can help in planning future in vivo studies [6].

References

Chemical and Biological Profile of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for PF-6274484:

Property Description
Chemical Name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] [2]
CAS Number 1035638-91-5 [1] [2] [3]
Molecular Formula C₁₈H₁₄ClFN₄O₂ [1] [2] [4]
Molecular Weight 372.78 g/mol [1] [4] [3]
Purity ≥98% (HPLC) [2] [4]
Solubility Soluble in DMSO (e.g., 20 mg/mL, clear) [1] [2]
Storage -20°C [1] [4] [3]
Mechanism of Action Covalent (irreversible) inhibitor that reacts with cysteine residues in the EGFR ATP-binding pocket [2]

This table details the key quantitative biological activity data for this compound:

Assay Type Target Measured Value (IC₅₀ / Kᵢ)
Kinase Inhibition (Kᵢ) EGFR (Wild Type) 0.18 nM [5]
Kinase Inhibition (Kᵢ) EGFR (L858R/T790M Mutant) 0.14 nM [5]
Cellular Autophosphorylation (IC₅₀) EGFR (Wild Type) in A549 cells 5.8 nM [1] [5] [3]
Cellular Autophosphorylation (IC₅₀) EGFR (L858R/T790M Mutant) in H1975 cells 6.6 nM [1] [5] [3]

Experimental Protocols & Case Study in Chemoproteomics

This compound is not only a potent inhibitor but also a tool to study covalent drug behavior. The following workflow, based on chemoproteomic methods, illustrates how its proteome-wide interactions are mapped [6].

A Step 1: Synthesize Alkyne-Tagged This compound Probe B Step 2: Treat Living Cells (A431 or Ramos cell lines) A->B C Step 3: Lyse Cells & Click Chemistry (Attach Azide-Rhodamine Reporter Tag) B->C D Step 4: Analyze by SDS-PAGE & In-Gel Fluorescence Scanning C->D E Step 5: Competitive ABPP (Pre-treat with this compound to identify specific targets) D->E F Step 6: Target Identification via Quantitative Mass Spectrometry (ABPP-SILAC) E->F

Experimental workflow for profiling this compound protein targets using ABPP [6].

Key Methodological Details
  • Probe Design & Validation: An alkynylated variant of this compound was synthesized for these studies. The alkyne handle was installed at a position known not to perturb its reactivity or ability to engage the target kinase, ensuring the probe's biological activity mirrored that of the parent compound [6].
  • In-Situ vs. In-Vitro Analysis: A critical finding from these experiments is that some protein targets were identified specifically in living cells (in situ) but not in cell lysates (in vitro). This underscores the importance of performing target engagement studies in a biologically relevant cellular context to capture the full spectrum of interactions [6].
  • Defining Selectivity Windows: The research demonstrated that covalent inhibitors like this compound have a limited concentration window for selective target engagement. At low concentrations (e.g., ≤ 100 nM), labeling is highly specific to the intended kinase targets. However, at higher concentrations (≥ 1 μM), rampant proteome-wide off-target reactivity occurs, leading to kinase target-independent cell death [6]. This provides a clear experimental roadmap for defining the safe and selective operating range for such inhibitors.

Key Insights for Researchers

  • Overcoming Resistance: this compound was designed to inhibit not only wild-type EGFR but also clinically relevant mutant forms, most notably the L858R/T790M double mutant which confers resistance to first-generation EGFR inhibitors [5] [3]. Its covalent mechanism helps achieve sustained target inhibition.
  • Tool for Selectivity Assessment: The use of this compound in chemoproteomic studies highlights its role as a model compound for developing and validating methods to evaluate the proteome-wide selectivity of covalent drugs. This is crucial for mitigating off-target liabilities in drug development [6] [7].
  • Licensing Note: This compound is sold for research purposes under an agreement from Pfizer Inc [1] [4].

References

Physicochemical Properties of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for PF-6274484. Note that the vapor pressure is provided as a predicted value [1] [2].

Property Value Condition Notes
Molecular Formula C₁₈H₁₄ClFN₄O₂ [3] [1] [2] - -
Molecular Weight 372.78 g/mol [3] [1] [2] - -
Vapor Pressure 0.0 ± 1.6 mmHg at 25°C Predicted value; not experimentally measured for the compound [1] [2].
Boiling Point 578.3 ± 50.0 °C at 760 mmHg Predicted [1] [2].
Flash Point 303.5 ± 30.1 °C [1] [2] - -
Density 1.4 ± 0.1 g/cm³ [1] [2] - -

Primary Biological Activity & Experimental Data

This compound is characterized as a high-affinity, potent covalent EGFR kinase inhibitor [3]. Its primary use in research is to inhibit the epidermal growth factor receptor (EGFR), including mutant forms associated with drug resistance [4] [1] [2].

Target Potency (Kinase Inhibition)

The inhibitory activity is summarized in the table below [4] [2]:

Target Ki (nM) Cellular IC50 (nM) Cell Line
EGFR (WT) 0.18 nM 5.8 nM A549 tumor cells
EGFR-L858R/T790M 0.14 nM 6.6 nM H1975 tumor cells
Key Experimental Protocols

The biological activity of this compound is typically assessed through the following methods:

  • Autophosphorylation Assay: This protocol measures the inhibition of EGFR's self-phosphorylation in tumor cell lines. Cells are treated with the inhibitor, and the level of phosphorylated EGFR is detected using techniques like western blotting or immunoassay [4] [2].
  • Cellular Target Engagement (Competitive ABPP): As detailed in research by Lanning et al., a "clickable" alkyne analog of this compound is used. The workflow is as follows [5]:
    • Treatment: Live cells are treated with the clickable probe.
    • Lysis & Click Chemistry: Cells are lysed, and a fluorescent tag is attached to the probe via a chemical reaction.
    • Analysis: Labeled proteins are separated by SDS-PAGE and visualized via in-gel fluorescence scanning. Specific targets are confirmed by pre-treating cells with this compound to compete with and reduce the probe's signal.

This process of competitive Activity-Based Protein Profiling (ABPP) to identify specific cellular targets can be visualized in the following workflow:

G A Treat live cells with clickable this compound probe B Lyse cells to extract full proteome A->B C Attach fluorescent tag via click chemistry B->C D Separate proteins by SDS-PAGE C->D E Visualize labeled proteins by in-gel fluorescence D->E

How to Obtain Vapor Pressure Data

Since specific vapor pressure data for this compound is not publicly available, here are potential pathways to acquire it:

  • Experimental Measurement: You can contract an analytical chemistry laboratory to perform the measurement. The static method in a closed, degassed enclosure is a standard approach for pure compounds [6].
  • Computational Prediction: You could employ advanced machine learning models, such as Directed Message Passing Neural Networks (D-MPNN), which are designed to predict properties like vapor pressure based solely on molecular structure [7].

References

PF-6274484: Biochemical Profile & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Biochemical Properties and Solubility of PF-6274484

Property Detail
CAS Number 1035638-91-5 [1] [2] [3]
Molecular Formula C₁₈H₁₄ClFN₄O₂ [1] [2] [3]
Molecular Weight 372.78 g/mol [1] [2] [3]
Targets EGFR (Wild-Type), EGFR-L858R/T790M [1] [2] [4]
Ki (EGFR-L858R/T790M) 0.14 nM [1] [2] [4]
Ki (WT-EGFR) 0.18 nM [1] [2] [4]
Cellular IC₅₀ 6.6 nM (in H1975 cells), 5.8 nM (in A549 cells) [1] [2] [4]
Solubility in DMSO ~25 mg/mL (~67 mM) [1] [2]

Table 2: Stock Solution Preparation and Storage

Parameter Recommendation
Recommended Solvent DMSO [1] [2]
Typical Stock Concentration 10 mM to 100 mM (e.g., 20.8 mg/mL for a 55.8 mM stock) [1] [2]
Storage of Powder -20°C (3 years) or 4°C (2 years) [1] [3]
Storage of Stock Solution -80°C (6 months) or -20°C (1 month) [1] [2]
Stability in Solution Avoid repeated freeze-thaw cycles to prevent inactivation [2]

Protocol: Preparation of Stock and Working Solutions

The following protocol is adapted from supplier recommendations and general best practices for preparing quantitative reference solutions [1] [2] [5].

1. Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh 3.73 mg of this compound powder (Molecular Weight: 372.78 g/mol).
  • Weigh Compound: Carefully transfer the calculated mass of the compound to a clean, labeled vial.
  • Dissolve: Add 1 mL of pure, anhydrous DMSO to the vial.
  • Mix: Gently vortex or sonicate the solution to ensure complete dissolution. Sonication and warming to 60°C may be used to aid dissolution if necessary [2].
  • Aliquot and Store: Immediately aliquot the solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

2. Preparation of a Working Solution for Cellular Assays

  • This protocol describes the preparation of a 2.08 mg/mL (5.58 mM) suspension for in vitro use [1] [2].
  • Prepare Diluent: First, prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline to obtain a clear solution [1].
  • Dilute Stock: In a new vial, add 100 μL of a 20.8 mg/mL DMSO stock solution of this compound.
  • Add Diluent: To this, add 900 μL of the 20% SBE-β-CD in Saline solution.
  • Mix: Mix evenly by pipetting or vortexing. The resulting suspension may require brief sonication [1].
  • Note: This working solution should be prepared freshly on the day of the experiment for optimal results [1].

Protocol: Cellular Autophosphorylation Assay

This protocol outlines a method to assess the inhibitory activity of this compound on EGFR autophosphorylation in cell lines, based on data from referenced studies [1] [2] [4].

Objective: To determine the IC₅₀ of this compound for inhibiting EGFR autophosphorylation in H1975 (EGFR-L858R/T790M) and A549 (WT-EGFR) tumor cells.

Materials:

  • Cell Lines: H1975 and A549 cells.
  • Test Compound: this compound working solutions, prepared as described above.
  • Key Reagents: Cell culture media, lysis buffer, phospho-EGFR specific antibodies, and detection reagents for Western Blot or ELISA.

The experimental workflow for this protocol is summarized in the following diagram:

G cluster_1 Compound Treatment start Start Experiment plate Seed H1975 and A549 cells in culture plates start->plate treat Treat cells with This compound serial dilutions plate->treat incubate Incubate (e.g., 1-2 hours) treat->incubate treat->incubate stimulate Stimulate with EGF (if required) incubate->stimulate lyse Lyse cells to harvest proteins stimulate->lyse analyze Analyze p-EGFR levels (Western Blot/ELISA) lyse->analyze process Process data to calculate IC50 analyze->process end End process->end

Procedure:

  • Cell Seeding: Seed H1975 and A549 cells in appropriate culture plates and allow them to adhere overnight.
  • Compound Treatment: Treat the cells with serial dilutions of this compound. A typical dose-response curve would include concentrations ranging from below to above the expected IC₅₀ of ~6 nM [1] [4]. Include a DMSO vehicle control.
  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) to allow for inhibition.
  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Detection and Analysis:
    • Determine the levels of phosphorylated EGFR (p-EGFR) in the lysates using a quantitative method such as an ELISA or Western Blotting with densitometry.
    • Normalize the p-EGFR signals to total EGFR or another loading control.
    • Plot the normalized p-EGFR levels against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Quality Control & Best Practices

  • Accuracy in Dilutions: When performing serial dilutions to prepare working concentrations, use the largest practical volumes of pipettes and flasks to minimize relative errors associated with volumetric glassware [5].
  • Solution Clarity: Always ensure the solution is clear before proceeding to the next solvent in a preparation protocol. Use vortexing, ultrasound, or gentle warming to aid dissolution if needed [1] [2].
  • Solvent Order: When preparing in vivo formulations with multiple co-solvents, add them in the specified order to prevent precipitation or phase separation [1] [2].

References

PF-6274484: Reconstitution & Key Data

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is a potent, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including both wild-type and mutant (L858R/T790M) forms [1]. The table below summarizes the essential information for reconstituting the compound and its primary biological activities.

Parameter Details
Recommended Solvent DMSO [1]
Stock Concentration 10 mM (example: 1 mL in DMSO) [1]
Solubility in DMSO 25 mg/mL (67.06 mM) [1]
Molecular Weight 372.78 g/mol [1]
CAS Number 1035638-91-5 [1]
Primary Target EGFR (Epidermal Growth Factor Receptor) [1]
Key Activity (EGFR WT) Ki = 0.18 nM [1]
Key Activity (EGFR L858R/T790M) Ki = 0.14 nM [1]

Experimental Protocol: Profiling Selectivity via Competitive ABPP

Understanding the proteome-wide selectivity of covalent inhibitors like this compound is crucial. Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry is a powerful method for this purpose [2] [3]. The following workflow, derived from studies involving this compound, details the competitive ABPP procedure for identifying specific on-target and off-target interactions in a cellular context [3].

Competitive ABPP Workflow for Target Identification cluster_legend Legend LiveCells Live Cells (e.g., A431, Ramos) PreTreat Pre-treatment with: - Inhibitor (this compound) - DMSO (Vehicle Control) LiveCells->PreTreat ProbeInc Incubation with Alkynylated Covalent Probe PreTreat->ProbeInc CellLysis Cell Lysis ProbeInc->CellLysis ClickChem Click Chemistry: Conjugate to Azide-Rhodamine Reporter CellLysis->ClickChem SDS_PAGE SDS-PAGE Separation ClickChem->SDS_PAGE GelScan In-gel Fluorescence Scanning SDS_PAGE->GelScan DataAnalysis Data Analysis: Identify competed protein bands GelScan->DataAnalysis Start Input Material Process Experimental Step Result Output & Analysis

Procedure:

  • Cell Culture and Pre-treatment: Grow appropriate cancer cell lines (e.g., A431 for high EGFR expression) and treat them in two parallel conditions [3]:
    • Experimental Group: Pre-treat cells with this compound (e.g., 10 µM for 30 minutes) to block specific binding sites [3].
    • Control Group: Pre-treat cells with a equivalent volume of DMSO vehicle [3].
  • Probe Incubation: After pre-treatment, incubate both groups with a broad-spectrum, alkynylated covalent probe (e.g., the alkynylated variant of this compound itself or a general cysteine-reactive probe) across a range of concentrations (e.g., 0.001-10 µM for 1 hour). This probe will label reactive cysteines in the proteome that were not blocked during pre-treatment [3].
  • Cell Lysis: Lyse the cells to extract the total proteome [3].
  • Click Chemistry Conjugation: React the lysates with an azide-rhodamine reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"). This step covalently attaches the fluorescent tag to the probe-labeled proteins [3].
  • Separation and Visualization: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner [3].
  • Data Analysis: Identify specific protein targets of this compound by looking for protein bands whose fluorescence intensity is significantly reduced in the this compound pre-treated sample compared to the DMSO control. These "competed" bands represent proteins that the inhibitor binds to specifically [3].

Insights from this compound Profiling Studies

Application of the ABPP protocol and related chemoproteomic methods has provided critical insights into the behavior of covalent inhibitors like this compound.

Finding Experimental Basis Significance
Confirmed High Potency for EGFR Gel-based ABPP showed concentration-dependent, inhibitor-competed labeling of ~150 kDa protein (EGFR) in A431 cells [3]. Validates this compound's primary mechanism of action and high affinity for its intended target.
Revealed Limited Selectivity Windows ABPP-SILAC MS identified numerous off-targets beyond the kinome when inhibitor concentration exceeded a threshold [3]. Highlights the importance of profiling across the proteome and using inhibitors at selective concentrations to avoid off-target effects.
Identified Specific Off-Targets MS analysis categorized off-targets into specific (inhibitor-competed) and non-specific proteins [3]. Informs on potential sources of toxicity or unexpected biological outcomes in experiments.

Critical Considerations for Researchers

  • DMSO Handling: Use newly opened, anhydrous DMSO for reconstitution to prevent water absorption, which can affect solubility and compound stability [1].
  • Stock Solution Storage: For long-term storage, aliquot the stock solution and keep it at -80°C, where it is stable for up to 6 months. Avoid repeated freeze-thaw cycles [1].
  • Selectivity is Concentration-Dependent: The selectivity of covalent inhibitors is not absolute. The ABPP data for this compound underscores that off-target reactivity increases with concentration [3]. Therefore, it is critical to use the lowest effective concentration in cellular experiments and to empirically determine a selective window for your specific model system.
  • Orthogonal Validation: MS-based inferences from ABPP experiments should be confirmed with orthogonal methods, such as mutagenesis of the key covalent-binding cysteine residue [2].

References

PF-6274484 concentration for cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for PF-6274484

The following tables consolidate the critical quantitative information available for this compound.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Target / Cell Line Key Metric (IC₅₀ / Kᵢ) Value Citation
Biochemical Assay EGFR-L858R/T790M (Mutant) Kᵢ (Inhibition Constant) 0.14 nM [1] [2]
Biochemical Assay EGFR WT (Wild-Type) Kᵢ (Inhibition Constant) 0.18 nM [1] [2]
Cellular Autophosphorylation H1975 (EGFR-L858R/T790M) IC₅₀ (Half Maximal Inhibitory Concentration) 6.6 nM [1] [3] [2]
Cellular Autophosphorylation A549 (EGFR WT) IC₅₀ (Half Maximal Inhibitory Concentration) 5.8 nM [1] [3] [2]

Table 2: Recommended Concentration Range for Cell Culture Experiments

Experimental Goal Suggested Concentration Key Supporting Evidence
Inhibit EGFR Autophosphorylation ~10 nM to 1 µM Based on cellular IC₅₀ values of ~6 nM [1].
Chemical Proteomics / Off-target Profiling 2 µM Concentration used in an ABPP study identifying inhibitor off-targets [4].

Experimental Protocols

Here are detailed methodologies for two key experiments you can perform with this compound.

Protocol 1: Inhibiting EGFR Autophosphorylation in Cells

This protocol outlines the steps to treat cells with this compound to inhibit EGFR-driven signaling [1].

  • Cell Seeding: Seed lung adenocarcinoma cells (e.g., H1975 for mutant EGFR or A549 for wild-type EGFR) in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).
  • Compound Preparation:
    • Prepare a 10 mM stock solution of this compound in DMSO [1] [3] [2].
    • Serially dilute this stock in fresh culture medium to create working concentrations. A final concentration of 10 nM to 1 µM is a suggested starting range. Include a vehicle control (DMSO only) with a final DMSO concentration typically ≤0.1%.
  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate the cells for a desired period (e.g., 2-4 hours).
  • Cell Lysis and Analysis: After treatment, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Detection: Analyze the inhibition of EGFR autophosphorylation by techniques such as Western blotting, using a specific anti-phospho-EGFR antibody.
Protocol 2: Cell Viability Assay (MTT Protocol)

This protocol measures cell viability or proliferation after treatment with this compound, adapted from standard MTT assay methods [5].

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound across your desired concentration range (e.g., 1 nM to 10 µM) for the duration of your experiment (e.g., 48-72 hours). Include vehicle control and blank (medium only) wells.
  • MTT Reagent Addition:
    • Prepare MTT solution at 5 mg/mL in DPBS and filter sterilize [5].
    • Add 10-20 µL of the MTT solution directly to each well containing 100 µL of culture medium. Incubate the plate for 1 to 4 hours at 37°C.
  • Solubilization:
    • Carefully aspirate the culture medium without disturbing the formed formazan crystals.
    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well, typically 100 µL per well. Gently shake the plate on an orbital shaker to fully dissolve the crystals.
  • Absorbance Measurement: Read the absorbance of each well using a plate-reading spectrophotometer at a wavelength of 570 nm, with a reference wavelength of 630-650 nm.
  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the vehicle control wells.

Scientific Context and Signaling Pathway

This compound is a potent, high-affinity, and irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase [3] [2]. It effectively inhibits both wild-type EGFR and the drug-resistant double-mutant EGFR-L858R/T790M, which is clinically significant in non-small cell lung cancer (NSCLC) [1].

EGFR is a receptor tyrosine kinase upstream of several critical signaling cascades. The diagram below illustrates its position in the key RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, survival, and differentiation. Inhibiting EGFR with a molecule like this compound can block this pro-growth signaling.

architecture EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF GTP-bound MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Gene Expression Survival Survival Nucleus->Survival Gene Expression PF6274484 PF6274484 PF6274484->EGFR Inhibits

Diagram Title: EGFR Signaling Cascade and this compound Inhibition

The aberrant activation of this pathway, often through mutant EGFR or RAS/RAF, is a hallmark of many cancers, making it a prime therapeutic target [6] [7]. It is also important to be aware that covalent inhibitors like this compound can have off-target effects. Activity-based protein profiling (ABPP) has identified it as a tool for screening drug on/off targets, suggesting it may modify other cysteine-containing proteins in the proteome [4].

Important Considerations for Your Research

  • Solvent Control: Always use a DMSO vehicle control. The final DMSO concentration should be kept consistent and low (e.g., ≤0.1%) across all treatments to avoid cytotoxicity [5].
  • Covalent Inhibition: As an irreversible inhibitor, the effects of this compound may be prolonged. Consider this when designing wash-out experiments or assessing long-term impacts.
  • Off-Target Effects: At higher concentrations (e.g., 2 µM), off-target binding is a possibility, which could contribute to observed phenotypes beyond EGFR inhibition [4].
  • Cell Line Specificity: The potency of this compound can vary depending on the cellular context. It is crucial to empirically determine the optimal concentration and treatment time for your specific cell model.

References

Quantitative Profile of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the known biochemical and cellular activity data for PF-6274484, which is characterized as a high-affinity, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1] [2] [3].

Table 1: Biochemical Inhibition Constants (Ki)

Target Ki (nM)
EGFR (L858R/T790M mutant) 0.14 nM [4] [2] [3]
EGFR (Wild Type) 0.18 nM [4] [3]

Table 2: Cellular Activity (IC50)

Assay Description Cell Line IC50 (nM)
EGFR-L858R/T790M Autophosphorylation H1975 6.6 nM [4] [1] [2]
EGFR WT Autophosphorylation A549 5.8 nM [4] [1] [2]

Experimental Methodology from Research Literature

One study provides insights into how this compound has been used in a competitive cellular assay to profile inhibitor selectivity [5]. The following workflow describes the method used to evaluate target engagement in living cells.

Start Start: Human Cancer Cells (A431 or Ramos) Step1 1. Pre-treat with this compound (10 µM, 30 minutes) Start->Step1 Step2 2. Treat with Alkyne Probe (e.g., Probe 3, 1 µM, 1 hour) Step1->Step2 Step3 3. Lyse Cells Step2->Step3 Step4 4. Click Chemistry: Add Azide-Rhodamine Reporter Step3->Step4 Step5 5. Analyze by SDS-PAGE and In-Gel Fluorescence Scanning Step4->Step5 Result Result: Visualize and quantify probe-labeled proteins Step5->Result

The key steps in this competitive Activity-Based Protein Profiling (ABPP) protocol are [5]:

  • Cell Pre-treatment: Living cells are first treated with this compound (10 µM for 30 minutes) to allow the inhibitor to engage its cellular targets.
  • Probe Labeling: A clickable, alkyne-containing activity-based probe (e.g., Probe 3, derived from this compound) is then added to the cells (1 µM for 1 hour). This probe will covalently label the active sites of kinases that were not already occupied by this compound.
  • Cell Lysis: Cells are collected and lysed.
  • Click Chemistry: The lysates are reacted with an azide-rhodamine reporter tag via copper-catalyzed cycloaddition ("click chemistry"). This attaches a fluorescent label to the probe-modified proteins.
  • Analysis: The samples are separated by SDS-PAGE. Specific protein labeling by the probe is visualized and quantified by in-gel fluorescence scanning. A reduction in fluorescence signal in the this compound pre-treated sample, compared to a control, indicates successful target engagement by the inhibitor.

Interpretation of the Workflow

This ABPP method does not measure EGFR activity directly but assesses whether this compound successfully binds to and blocks the active site of EGFR and other kinases in a native cellular environment [5]. The protocol is designed for target engagement and selectivity profiling, revealing both on-target and off-target effects across the proteome.

References

PF-6274484: Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is a high-affinity, potent covalent inhibitor specifically designed to target the Epidermal Growth Factor Receptor (EGFR) kinase [1] [2]. Its primary mechanism involves inhibiting the autophosphorylation of EGFR, which is a critical step in the receptor's activation and downstream signaling.

The table below summarizes its key biochemical and cellular characteristics:

Property Description / Value
Chemical Name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [2]
Molecular Formula C₁₈H₁₄ClFN₄O₂ [1] [2]
Molecular Weight 372.78 g/mol [1] [2]
CAS Number 1035638-91-5 [1] [2]
Target EGFR Kinase [1] [2]
Inhibition Constant (Kᵢ) 0.14 nM (EGFR-L858R/T790M mutant); 0.18 nM (EGFR-WT) [1]
Cellular IC₅₀ 6.6 nM (autophosphorylation in H1975 cells); 5.8 nM (autophosphorylation in A549 cells) [1]

This compound works by covalently binding to the EGFR kinase domain, leading to prolonged inhibition. It effectively targets both the wild-type (WT) EGFR and specific mutant forms, notably the L858R/T790M mutant, which is often associated with resistance to first-generation EGFR inhibitors [1] [2]. The compound demonstrates high potency in cellular models, inhibiting EGFR autophosphorylation in the nanomolar range [1].

Experimental Protocol: Autophosphorylation Inhibition Assay

This protocol outlines the key steps for assessing the inhibitory effect of this compound on EGFR autophosphorylation in vitro, based on general best practices for kinase inhibition assays [3] and specific examples from the literature [4].

workflow cluster_prep Reaction Components: start Start Assay step1 1. Prepare Reaction Mixture start->step1 step2 2. Pre-incubate with Inhibitor step1->step2 comp1 Purified EGFR Protein step3 3. Initiate Reaction with ATP step2->step3 step4 4. Stop Reaction step3->step4 step5 5. Detect Phosphorylation step4->step5 step6 6. Data Analysis step5->step6 end Assay Complete step6->end comp2 Reaction Buffer comp3 MgCl₂ (Cofactor) comp4 Inhibitor Serial Dilutions

Reagent Preparation
  • EGFR Kinase: Use purified recombinant human EGFR protein (wild-type or mutant).
  • This compound Inhibitor Stock: Prepare a 10 mM stock solution in DMSO [1]. Perform a series of serial dilutions in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO only).
  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA [5] [3].
  • ATP Solution: Prepare a 1 mM ATP solution in the reaction buffer. The final concentration in the reaction will need to be optimized, but starting at the Kₘ for ATP is recommended [3].
Experimental Procedure
  • Initial Setup: In a reaction tube, combine the purified EGFR protein (e.g., 2 µg per reaction) with the reaction buffer [5].
  • Inhibitor Pre-incubation: Add the appropriate volume of this compound dilution (or vehicle control) to the reaction mixture. Incubate at room temperature for 30 minutes. This pre-incubation is crucial for covalent inhibitors to achieve maximal binding [1] [3].
  • Reaction Initiation: Start the autophosphorylation reaction by adding ATP to a final concentration of, for example, 4 µM [5]. Vortex gently and incubate at room temperature for 30 minutes.
  • Reaction Termination: Stop the reaction by adding EDTA in excess of the Mg²⁺ concentration or by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
Detection & Analysis
  • Detection Method: The level of EGFR autophosphorylation can be detected by several methods:
    • Immunoblotting (Western Blot): Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific EGFR antibody (e.g., anti-p-EGFR). Detect using chemiluminescence and quantify band intensity [4].
    • Luminescent Kinase Assay: As an alternative, use a commercial kit like the Kinase-Glo Luminescent Kinase Assay. This method measures the remaining ATP after the reaction, where a higher luminescence signal correlates with lower kinase (autophosphorylation) activity [5].
  • Data Analysis:
    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and the background (100% inhibition).
    • Plot the inhibition percentage against the inhibitor concentration and fit the data to a sigmoidal dose-response curve using software like OriginLab or GraphPad Prism.
    • Determine the IC₅₀ value (the half-maximal inhibitory concentration) from the fitted curve [1] [3].

Key Assay Parameters & Data Analysis

Understanding the kinetics and carefully interpreting the data are vital for accurate reporting.

Parameter Description Consideration for this compound
IC₅₀ Concentration for 50% inhibition. An empirical, assay-dependent value. Reported as 6.6 nM (H1975 cells) and 5.8 nM (A549 cells) [1].
Kᵢ Inhibition constant. An intrinsic, assay-independent value. Reported as 0.14-0.18 nM [1]. Can be derived from IC₅₀ using the Cheng-Prusoff equation [3].
ATP Concentration ([S]) Critical for IC₅₀ determination. Ideally, use [S] = Kₘ(ATP). If [S] = Kₘ, then Kᵢ = IC₅₀ / 2 for a competitive inhibitor [3].
Initial Velocity Region The linear phase of the enzymatic reaction. Must be determined beforehand by testing different enzyme concentrations and reaction times [3].

Critical Factors for Success

  • Controls are Essential: Always include a no-inhibitor control (100% activity) and a no-enzyme control (background signal).
  • DMSO Tolerance: Final DMSO concentration should be consistent across all reactions (typically ≤1%) to avoid solvent effects on enzyme activity.
  • Covalent Inhibition Kinetics: As a covalent inhibitor, the pre-incubation time of this compound with the enzyme is a critical determinant of potency. Optimize this duration for full inhibition.
  • Licensing Note: Be aware that this compound is sold for research purposes under an agreement from Pfizer Inc [2].

Reference List

  • MedChemExpress. This compound | EGFR Inhibitor. https://www.medchemexpress.com/pf-6274484.html
  • R&D Systems. PF 6274484 (CAS 1035638-91-5). https://www.rndsystems.com/products/pf-6274484_5939
  • Bio-protocol. Inhibition assay for YycG′ autophosphorylation. https://bio-protocol.org/exchange/minidetail?id=963636&type=30
  • Klaeger, S., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Molecules. 2021. https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
  • Torres, L., et al. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Nature Communications. 2023. https://www.nature.com/articles/s41467-023-39051-x

References

Application Note: Protocol for Profiling Covalent EGFR Inhibitor PF-6274484 in H1975 NSCLC Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The H1975 non-small cell lung cancer (NSCLC) cell line is a critical model for studying resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). It harbors two key EGFR mutations: the L858R mutation in exon 21, which sensitizes the receptor to TKIs, and the T790M "gatekeeper" mutation in exon 20, which confers resistance to drugs like gefitinib and erlotinib [1] [2]. This dual mutation profile makes H1975 an ideal model for evaluating second-generation irreversible EGFR inhibitors.

PF-6274484 is a representative covalent EGFR inhibitor that features a Michael acceptor electrophile (an α,β-unsaturated amide). This group allows it to form a permanent covalent bond with a cysteine residue (Cys797) located in the ATP-binding pocket of EGFR, leading to sustained, irreversible target inhibition [3]. The objective of this application note is to outline a standardized protocol for evaluating the potency, selectivity, and mechanism of action of this compound in H1975 cells.

H1975 Cell Line Characterization and Culture

A thorough understanding of the cell model is essential for experimental design.

  • Origin: Human NSCLC, adenocarcinoma [1].
  • Key Genetic Features: Dual EGFR mutations L858R (exon 21) and T790M (exon 20) [2].
  • Phenotype: Exhibits acquired resistance to first-generation EGFR TKIs like gefitinib [2].
  • Culture Conditions:
    • Base Medium: RPMI-1640.
    • Supplement: 10% Fetal Bovine Serum (FBS).
    • Atmosphere: 5% CO₂ at 37°C [2].
    • Passaging: Use standard trypsinization protocols when cells reach 80-90% confluence.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol determines the inhibitory concentration (IC₅₀) of this compound on H1975 cell growth.

  • Principle: The CCK-8 assay measures cellular metabolic activity, which correlates with the number of viable cells.
  • Materials:
    • H1975 cells.
    • This compound stock solution (e.g., in DMSO).
    • CCK-8 reagent.
    • 96-well cell culture plates.
    • Microplate reader.
  • Procedure:
    • Seed H1975 cells in 96-well plates at a density of 3-5 x 10³ cells/well and culture for 12-24 hours for attachment [2].
    • Prepare a dilution series of this compound (e.g., from 10 µM down to 0.001 µM). Include a DMSO vehicle control.
    • Treat cells with the compound for 48 hours.
    • Add CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Key Reagents and Parameters for Cell Viability Assay

Component/Parameter Specification Notes
Cell Seeding Density 3-5 x 10³ cells/well Optimize for linear signal range [2]
This compound Treatment 0.001 - 10 µM 11-point serial dilution recommended
Incubation Time 48 hours
Viability Reagent CCK-8 Incubate for 2 hrs before reading [2]
Protocol 2: Target Engagement and Selectivity Profiling using ABPP

This advanced protocol assesses the proteome-wide selectivity of this compound, identifying both on-target and off-target interactions.

  • Principle: Activity-Based Protein Profiling (ABPP) uses a clickable, alkyne-tagged analog of this compound (Probe 3, as described in [3]) to covalently label its protein targets. These targets are then enriched and identified via quantitative mass spectrometry.
  • Materials:
    • Alkyne-tagged this compound (Probe 3) [3].
    • Azide-biotin or azide-rhodamine reporter tag.
    • Click chemistry reaction components (CuSO₄, THPTA, Sodium Ascorbate).
    • Streptavidin beads for enrichment (if using biotin).
    • Lysis buffer.
  • Procedure [3]:
    • Treatment: Treat H1975 cells (in situ) or cell lysates (in vitro) with this compound (for competition) or the clickable Probe 3 (for direct labeling). A typical pre-treatment with 10 µM this compound for 30 min, followed by Probe 3 (0.001-1 µM) for 1 hour is used.
    • Lysis: Lyse cells to extract proteins.
    • Click Reaction: Conjugate the azide-conjugated reporter tag (e.g., rhodamine for gel visualization or biotin for MS enrichment) to the alkyne on the probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
    • Analysis:
      • Gel-based: Visualize labeled proteins via in-gel fluorescence scanning.
      • MS-based: Enrich biotinylated proteins with streptavidin beads, trypsinize, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative MS methods like SILAC can be used to distinguish specific from non-specific targets.

Table 2: Key Steps in ABPP for Selectivity Profiling

Step Critical Parameters Purpose
Competitive Pre-treatment 10 µM this compound, 30 min To identify specific, drug-competed targets
Probe Labeling 1 µM Probe 3, 1 hr To covalently tag direct binding proteins
Click Chemistry CuSO₄, THPTA, Sodium Ascorbate To attach a detectable/enrichable tag
Target Identification SDS-PAGE/fluorescence or LC-MS/MS To visualize and identify labeled proteins
Protocol 3: Analysis of EGFR Signaling Pathway Inhibition

This protocol confirms on-target engagement by measuring the inhibition of EGFR and its downstream signaling pathways.

  • Principle: Western blotting is used to detect changes in the phosphorylation levels of EGFR and key downstream effectors after this compound treatment.
  • Materials:
    • RIPA lysis buffer with protease and phosphatase inhibitors.
    • SDS-PAGE and Western blot equipment.
    • Primary antibodies against: p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (loading control).
  • Procedure [2]:
    • Seed H1975 cells in 6-well plates and allow them to adhere overnight.
    • Treat cells with a range of this compound concentrations (e.g., near the IC₅₀) for 4-12 hours. Serum starvation (e.g., overnight) prior to treatment can enhance the detection of ligand-induced phosphorylation.
    • Lyse the cells, quantify the protein concentration, and separate equal amounts of protein by SDS-PAGE.
    • Transfer to a PVDF membrane and probe with the specific antibodies listed above.
    • Use enhanced chemiluminescence (ECL) to visualize the bands. A reduction in p-EGFR, p-AKT, and p-ERK levels indicates successful pathway inhibition.

Data Interpretation and Expected Outcomes

  • Viability Assay: H1975 cells, due to the T790M resistance mutation, are expected to have a higher IC₅₀ for this compound compared to EGFR T790M wild-type cells. The goal is to establish a dose-response relationship.
  • Selectivity Profiling (ABPP): At low concentrations (≤ 100 nM), labeling should be predominantly on EGFR. As the concentration increases (≥ 1 µM), off-target labeling of other kinases (e.g., ERBB2, BLK) and non-kinase proteins with reactive cysteines is expected, defining the "window of selectivity" for the inhibitor [3].
  • Pathway Analysis: Effective inhibition should show a concentration-dependent decrease in EGFR phosphorylation and subsequent deactivation of the AKT and ERK survival pathways.

The diagram below illustrates the experimental workflow that integrates these protocols.

Start H1975 Cell Line (EGFR L858R/T790M) P1 Protocol 1: Cell Viability (CCK-8) Start->P1 P2 Protocol 2: Target Engagement (ABPP) Start->P2 P3 Protocol 3: Pathway Analysis (Western Blot) Start->P3 Data1 IC₅₀ Value P1->Data1 Data2 Selectivity Profile (On/Off-targets) P2->Data2 Data3 p-EGFR, p-AKT, p-ERK Levels P3->Data3 Integrate Data Integration & Conclusion Data1->Integrate Data2->Integrate Data3->Integrate

Troubleshooting

  • Low Potency in H1975: The T790M mutation inherently reduces drug affinity. Confirm that this compound is an irreversible inhibitor designed to target Cys797. High baseline IC₅₀ is expected.
  • High Background in ABPP: Optimize probe concentration and labeling time. Ensure thorough washing after the click reaction to remove non-specifically bound tags.
  • Weak Phosphorylation Signal: For pathway analysis, consider stimulating cells with EGF (e.g., 50-100 ng/mL for 15 min) after serum starvation and prior to lysis to enhance the phosphorylation signal.

References

PF-6274484: Biochemical Profile & Potential in A549 Research

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is a high-affinity, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its primary validated use is in inhibiting the autophosphorylation of both wild-type EGFR and the mutant EGFRL858R/T790M, the latter being a common resistance mutation in non-small cell lung cancer (NSCLC) [1] [2].

While search results confirm its biochemical potency and that it inhibits EGFR-WT in A549 tumor cells [2], specific experimental data (e.g., on proliferation, apoptosis) in A549 cells from the provided literature is limited. The A549 cell line itself is a well-established model for lung adenocarcinoma research, as shown in multiple studies investigating radiotherapy sensitivity, magnetic hyperthermia, and cisplatin resistance [3] [4] [5]. The following profile and proposed research plan are based on this compound's known mechanism and the context of A549 cell research.

Quantitative Biochemical Profile of this compound

The table below summarizes the key biochemical data available for this compound, which is crucial for designing in vitro experiments.

Parameter Value Unit Notes / Experimental Context
Ki (EGFR kinase) 0.14 nM High-affinity irreversible binding [1].
Ki (WT-EGFR) 0.18 nM [2]
Ki (EGFR-L858R/T790M) 0.14 nM [2]
IC₅₀ (WT-EGFR Autophosphorylation) 5.8 nM In A549 tumor cells [1] [2].
IC₅₀ (EGFR-L858R/T790M Autophosphorylation) 6.6 nM In H1975 tumor cells [1] [2].
Molecular Weight 372.78 g/mol [1] [2]
Solubility (DMSO) ~25 - 65 mg/mL (~67.06 mM) Sonication is recommended [1] [2].

Proposed Application Notes & Protocols for A549 Cell Research

Given this compound's mechanism and A549's research context, here are detailed protocols to investigate its potential as a therapeutic agent in lung adenocarcinoma models.

Solution Preparation and Storage
  • Stock Solution (10 mM):

    • Weigh 3.73 mg of this compound.
    • Dissolve in 1 mL of anhydrous DMSO to achieve a 10 mM concentration.
    • Vortex thoroughly and sonicate for 1-2 minutes to ensure complete dissolution.
    • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (1 month) [1] [2].
  • Working Solution (e.g., 100 µM):

    • Perform a serial dilution in DMSO to create a 100 µM intermediate working solution.
    • Further dilute this intermediate in complete cell culture medium immediately before adding to cells. The final DMSO concentration in cell culture should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO) in all experiments.
Core Experimental Workflow for A549 Cells

The following diagram outlines a proposed workflow for evaluating this compound in A549 cells:

G start Start: Culture A549 Cells prep Prepare this compound Stock & Working Solutions start->prep treat Treat Cells prep->treat assay Conduct Functional Assays treat->assay analyze Analyze Mechanism assay->analyze

Detailed Protocols for Key Experiments

A. Cell Viability and Proliferation Assay (MTT/Crystal Violet)

  • Purpose: To determine the inhibitory effect of this compound on A549 cell proliferation.
  • Protocol:
    • Seed A549 cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium and culture overnight [4] [6].
    • Treat cells with a concentration gradient of this compound (e.g., 1 nM to 10 µM) or vehicle control for 24-72 hours.
    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 490 nm [5].
    • For crystal violet assay: After treatment, remove medium, fix cells with 4% paraformaldehyde, and stain with 0.2% crystal violet for 10 minutes. Wash, dry, and solubilize the dye with 2% SDS. Measure absorbance at 570 nm [6].
    • Calculate cell viability and generate a dose-response curve to determine the IC₅₀ value.

B. Analysis of EGFR Signaling Pathway Inhibition (Western Blot)

  • Purpose: To confirm the on-target effect of this compound by assessing the inhibition of EGFR autophosphorylation and downstream signaling.
  • Protocol:
    • Seed A549 cells in 6-well plates and treat with this compound at desired concentrations (e.g., near the IC₅₀ of 5.8 nM) for 2-24 hours.
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using a BCA assay.
    • Separate 20-30 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1-2 hours.
    • Incubate with primary antibodies overnight at 4°C. Key targets include:
      • Phospho-EGFR (Tyr1068)
      • Total EGFR
      • Phospho-AKT (Ser473)
      • Phospho-ERK1/2 (Thr202/Tyr204)
      • β-actin (loading control) [3]
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Develop using an ECL reagent and visualize. A reduction in phospho-EGFR and downstream phospho-proteins indicates successful target engagement.

C. Clonogenic Survival Assay

  • Purpose: To evaluate the long-term cytotoxic and anti-proliferative effects of this compound.
  • Protocol:
    • Seed a low density of A549 cells (e.g., 200-1,000 cells per well in a 6-well plate) to allow for colony formation.
    • After 24 hours, treat the cells with this compound for a defined period (e.g., 24-48 hours). Then, replace the medium with drug-free fresh medium.
    • Culture the cells for 10-14 days, refreshing the medium every 3-4 days.
    • After colonies are visible, fix cells with methanol and stain with 0.5% crystal violet.
    • Count colonies containing >50 cells. Calculate the surviving fraction (SF) as: (number of colonies in treatment group / number of cells seeded) / (number of colonies in control group / number of cells seeded in control) [3] [6].

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible covalent inhibitor of the EGFR tyrosine kinase. The following diagram illustrates its mechanism and potential downstream biological consequences in a cancer cell:

G ligand EGF Ligand egfr EGFR Receptor ligand->egfr dimer Dimerization & Auto-phosphorylation egfr->dimer downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) dimer->downstream survival Cell Survival & Proliferation downstream->survival apoptosis Apoptosis Reduced Viability survival->apoptosis Leads to inhibitor This compound inhibitor->dimer Irreversible Inhibition

Conclusion and Research Outlook

This compound is a potent and well-characterized biochemical tool for inhibiting EGFR signaling. The proposed application notes and protocols provide a solid foundation for investigating its biological effects in the A549 lung adenocarcinoma model. Key areas for future research include:

  • Combining this compound with other therapeutic modalities like radiotherapy [3] or chemotherapy [5] to explore synergistic effects.
  • Investigating its effects on other hallmarks of cancer in A549 cells, such as migration and invasion [7].
  • Comparing its efficacy in A549 cells (wild-type EGFR) with other NSCLC cell lines harboring common EGFR mutations to understand its selectivity profile.

References

Preparation Protocol: PF-6274484 in 20% SBE-β-CD Saline

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the step-by-step method for preparing a suspension of PF-6274484 for research purposes [1] [2].

Step Procedure Details and Parameters
1 Prepare 0.9% Saline Solution Dissolve 0.9 g of sodium chloride (NaCl) in 100 mL of distilled water to obtain a clear solution.
2 Prepare 20% SBE-β-CD Vehicle Dissolve 2 g of SBE-β-CD powder in 0.9% saline to make a final volume of 10 mL (20% w/v). Use sequential sonication (20-40 kHz, 30 seconds, repeated 3 times) or heating (37°C for ~30 minutes) to aid dissolution.
3 Prepare this compound DMSO Stock Dissolve this compound powder in pure DMSO to a concentration of 20.8 mg/mL. This is a clear stock solution.
4 Formulate Final Suspension Add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD vehicle. Add the co-solvents sequentially in this order. The final suspension concentration is 2.08 mg/mL (5.58 mM) of this compound [1].
5 Mix and Use Mix the final suspension evenly. Use sonication if needed. For optimal results, use freshly prepared formulations [1].

Quantitative Data Summary of this compound

The table below consolidates key physicochemical and biological activity data for this compound from the search results [1] [3] [4].

Parameter Value Description / Conditions
Molecular Formula C₁₈H₁₄ClFN₄O₂ -
Molecular Weight 372.78 g/mol -
CAS Number 1035638-91-5 -
Solubility (DMSO) ~25-65 mg/mL ~67.06 - 174.37 mM; sonication and warming to 60°C may be required [1] [4].
Biological Activity (Ki) 0.14 nM 0.18 nM Against EGFR-L858R/T790M mutant Against Wild-Type (WT) EGFR [1] [3]
Cellular Activity (IC₅₀) 6.6 nM 5.8 nM Inhibits autophosphorylation of EGFR-L858R/T790M in H1975 cells Inhibits autophosphorylation of WT-EGFR in A549 cells [1] [3]

Application and Workflow Notes

  • Solution Appearance: The final formulation is a suspension, not a clear solution [1].
  • Stability: Prepared stock solutions in DMSO are typically stored at -80°C for 6 months or -20°C for 1 month. It is best to prepare the final in vivo formulation freshly and use it on the same day to ensure stability [1] [3].
  • Experimental Use: This protocol is designed for animal research. The formulation uses SBE-β-CD, a cyclodextrin derivative that improves the solubility and bioavailability of poorly water-soluble drugs [2].

The following diagram illustrates the preparation workflow. The process involves two parallel streams that are combined to create the final dosing formulation.

G cluster_saline Vehicle Preparation cluster_stock Compound Stock start Start Preparation saline Prepare 0.9% Saline (0.9g NaCl in 100mL water) start->saline dmso Prepare this compound DMSO Stock (20.8 mg/mL) start->dmso sbcd Prepare 20% SBE-β-CD Vehicle (2g SBE-β-CD in 10mL saline) saline->sbcd combine Combine 100µL DMSO Stock with 900µL Vehicle sbcd->combine dmso->combine final Final Dosing Suspension 2.08 mg/mL (5.58 mM) combine->final

Critical Safety and Handling Information

  • Intended Use: this compound and the described formulation are for research use only. Not for human use [1] [3] [4].
  • Laboratory Safety: Standard safety procedures for handling chemical powders and organic solvents like DMSO must be followed.

Troubleshooting the Formulation

  • Precipitation: If precipitation is observed in the 20% SBE-β-CD vehicle or the final formulation, warming to 37°C with vortexing before use can often re-dissolve the precipitates [2].
  • Solubility Limit: The concentration of this compound in this protocol is at its solubility limit in the chosen vehicle. Attempting to increase the drug concentration significantly may lead to instability.

References

Chemical and Biological Profile of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of PF-6274484:

Property Description / Value
Chemical Name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] [2]
Molecular Formula C₁₈H₁₄ClFN₄O₂ [3] [1] [4]
Molecular Weight 372.78 g/mol [3] [1] [4]
CAS Number 1035638-91-5 [3] [1] [4]
Purity ≥98% (HPLC) [1] [2]
Biochemical Activity (Kᵢ) 0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT-EGFR) [3] [4]
Cellular Activity (IC₅₀) 6.6 nM (Autophosphorylation in H1975 cells), 5.8 nM (Autophosphorylation in A549 cells) [3] [4]

Mechanism of Action Diagram

The following diagram illustrates the irreversible covalent inhibition mechanism of this compound. The inhibitor first binds reversibly to the ATP-binding pocket before forming a permanent covalent bond with a specific cysteine residue (Cys797) [5].

G Mechanism of Irreversible Covalent EGFR Inhibition cluster_pocket EGFR Kinase ATP-Binding Pocket Cys797 Cys797 Residue PF_Reversible This compound (Reversibly Bound) PF_Covalent This compound (Covalently Bound) PF_Reversible->PF_Covalent 2. Covalent Bond Formation PF_Covalent->Cys797  Irreversible  Inactivation ATP ATP (Natural Substrate) Free_PF Free This compound Free_PF->PF_Reversible 1. Reversible Binding

Experimental Protocols

Stock Solution Preparation

Prepare a 20 mg/mL stock solution in DMSO [3]. This can be diluted for in vitro experiments.

  • Solubility in DMSO: ~25 mg/mL (approximately 67 mM) [3]. Sonication can aid dissolution.
  • Storage: Aliquot and store stock solutions at -20°C to -80°C. Avoid repeated freeze-thaw cycles [3] [4].
Molarity Calculations

Use these formulas to calculate solution concentrations. Molecular Weight (MW) of this compound is 372.78 g/mol [3].

  • Mass to Molarity: Molarity (mM) = [Mass (mg) / Volume (mL)] / MW (g/mol)
  • Molarity to Mass: Mass (mg) = Molarity (mM) × Volume (mL) × MW (g/mol)

Example Calculations:

To Prepare Mass Solvent (DMSO) Concentration
10 mL of 10 mM stock 37.3 mg 10 mL 10 mM
1 mL of 5 mM working solution 1.86 mg 1 mL 5 mM
Cellular Autophosphorylation Assay (IC₅₀ Determination)

This protocol is based on experiments in H1975 (EGFR-L858R/T790M) and A549 (WT-EGFR) tumor cells [3] [4].

  • Cell Seeding: Seed cells in an appropriate culture plate and incubate until 70-80% confluent.
  • Compound Treatment: Treat cells with serial dilutions of this compound. A typical dilution series ranges from 0.1 nM to 1000 nM.
  • Stimulation and Lysis: Stimulate cells with EGF to induce receptor autophosphorylation. Lyse cells to extract proteins.
  • Detection and Analysis: Detect levels of phosphorylated EGFR using a method like Western blotting or ELISA. Calculate the IC₅₀ (the inhibitor concentration that reduces phosphorylation by 50%) from the dose-response curve.

Key Experimental Considerations

  • Covalent Inhibition Kinetics: The high potency arises from strong initial reversible binding (low Kᵢ) followed by a slower covalent bond formation. The overall efficiency is measured by kᵢₙₐcₜ/Kᵢ [5].
  • Resistance Mechanisms: Cysteine oxidation (e.g., sulfinylation or glutathiolation of Cys797) can cause resistance by impairing the covalent bond formation [5].
  • Irreversible Nature: As a covalent inhibitor, this compound causes prolonged target suppression. This requires careful consideration in experimental design and data interpretation compared to reversible inhibitors.

References

Comprehensive Application Notes and Protocols for PF-6274484: Dilution, Preparation, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-6274484

This compound is a potent, irreversible epidermal growth factor receptor (EGFR) kinase inhibitor that covalently modifies cysteine residues in the ATP-binding pocket of both wild-type and mutant EGFR forms. This covalent mechanism enables sustained target engagement by resisting displacement by high intracellular ATP concentrations and requiring new protein synthesis to reverse inhibition. This compound demonstrates exceptional potency with inhibition constant (Ki) values of 0.14 nM and 0.18 nM for EGFR-L858R/T790M and wild-type EGFR, respectively. In cellular contexts, it inhibits autophosphorylation of mutant and wild-type EGFR in tumor cells with IC₅₀ values of 6.6 nM and 5.8 nM, respectively [1] [2]. These characteristics make this compound a valuable chemical probe for investigating EGFR signaling in cancer models and for studying covalent inhibitor pharmacology.

Physicochemical Properties & Handling

Key Characteristics

Physical Properties: this compound is supplied as a light yellow to orange or white to light brown solid powder with molecular formula C₁₈H₁₄ClFN₄O₂ and molecular weight of 372.78 g/mol [3] [2]. The compound has a calculated exact mass of 372.078 and features an acrylamide functional group that serves as the Michael acceptor for covalent bond formation with target cysteine residues [4].

Solubility and Stability: The compound demonstrates good solubility in DMSO (up to 20-25 mg/mL, approximately 67 mM) but limited aqueous solubility [3] [2]. For long-term storage, the powder should be kept at -20°C, protected from light and moisture. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C or for 1 month at -20°C [2].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
Molecular Formula C₁₈H₁₄ClFN₄O₂ [2]
Molecular Weight 372.78 g/mol [2]
CAS Number 1035638-91-5 [3] [1] [2]
Purity ≥98% (HPLC) [3] [1]
Solubility in DMSO 20-25 mg/mL (~67 mM) [3] [2]
Appearance Light yellow to orange or white to light brown powder [3] [2]
Storage Conditions Powder: -20°C; Stock solutions: -80°C (6 months) [2]

Stock Solution Preparation

Calculation and Composition

Primary Stock Solution: For most applications, prepare a 10 mM stock solution by dissolving 3.73 mg of this compound powder in 1.0 mL of anhydrous DMSO. This concentration provides adequate solubility while minimizing DMSO concentration in final cellular assays.

  • Weighing: Accurately weigh 3.73 mg of this compound using an analytical microbalance
  • Dissolution: Transfer the compound to a clean glass vial and add the calculated volume of DMSO
  • Mixing: Vortex for 30-60 seconds until completely dissolved
  • Aliquoting: Divide into small aliquots (10-50 μL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles [2]

Concentration Verification: While not routinely necessary for most applications, concentration can be verified by UV spectrophotometry using the compound's molar extinction coefficient at its λmax (if available).

Storage and Stability

Proper aliquoting is critical for maintaining compound integrity. Storage at -80°C in tightly sealed vials prevents both moisture absorption and oxidative degradation. Avoid repeated freeze-thaw cycles (more than 2-3 cycles) as they can accelerate compound degradation and potentially affect experimental reproducibility [2].

Working Solution Preparation

Serial Dilution Methods

Intermediate Dilution Scheme: For cellular assays, prepare a 100 μM intermediate solution by diluting 10 μL of 10 mM stock into 990 μL of appropriate buffer or culture medium. This intermediate can be further diluted to generate the desired concentration range while keeping final DMSO concentrations ≤0.1% (v/v), which is generally non-toxic to most cell types [2].

Table 2: Standard Dilution Scheme for Cellular Assays

Final Desired Concentration Volume of 10 mM Stock to Dilute Final Volume Final DMSO Concentration
10 μM 10 μL 10 mL 0.1%
1 μM 10 μL of 100 μM intermediate 10 mL 0.1%
100 nM 100 μL of 100 μM intermediate 10 mL 0.1%
10 nM 1 mL of 1 μM intermediate 10 mL 0.1%
1 nM 100 μL of 1 μM intermediate 10 mL 0.1%
Aqueous Formulations

For in vivo applications, this compound can be prepared in a suspension formulation using 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline). Prepare this formulation by first creating a clear DMSO stock solution (20.8 mg/mL), then sequentially adding it to the SBE-β-CD/saline solution with thorough mixing. The 20% SBE-β-CD in saline should be prepared fresh by dissolving 2 g SBE-β-CD in 10 mL saline [2].

Cellular Application Protocols

EGFR Autophosphorylation Inhibition

Cell Line Selection: For wild-type EGFR studies, use A431 human epidermoid carcinoma cells or A549 tumor cells. For mutant EGFR (L858R/T790M) investigations, H1975 non-small cell lung cancer cells are appropriate [2].

Treatment Protocol:

  • Seed cells in appropriate growth medium at 70-80% confluence in multiwell plates
  • Pre-incubate with serial dilutions of this compound (recommended range: 1 nM to 10 μM) for 1 hour
  • Stimulate with EGF (50-100 ng/mL) for 10-15 minutes to activate EGFR
  • Lyse cells and process for phospho-EGFR detection by Western blot or ELISA
  • Include DMSO-only treated controls (0.1% final concentration) for baseline comparison [4] [2]

Expected Results: IC₅₀ values should be approximately 5.8 nM for wild-type EGFR in A549 cells and 6.6 nM for mutant EGFR in H1975 cells [2].

Covalent Target Engagement Assessment

Cellular Pretreatment: For evaluating irreversible target engagement, pre-treat cells with this compound (0.001-10 μM) for 1 hour, followed by extensive washing to remove unbound compound. Monitor EGFR phosphorylation status over time (0-24 hours) to demonstrate sustained inhibition compared to reversible inhibitors [4].

Competitive ABPP Analysis: As described in the proteomic profiling study, competitive activity-based protein profiling can be performed by pre-treating cells with this compound (10 μM, 30 minutes) followed by treatment with alkyne-conjugated probe 3 (0.001-10 μM, 1 hour). Click chemistry with azide-rhodamine enables visualization of specific target engagement [4].

cellular_protocol seed Seed A431/H1975 cells serum_starvation Serum starvation (optional, 4-16h) seed->serum_starvation inhibitor This compound pretreatment (1 nM - 10 μM, 1h) serum_starvation->inhibitor wash Wash cells (irreversible assessment only) inhibitor->wash stimulate EGF stimulation (50-100 ng/mL, 10-15 min) wash->stimulate lysis Cell lysis stimulate->lysis analysis Western blot/ELISA analysis lysis->analysis

Figure 1: Experimental workflow for assessing EGFR autophosphorylation inhibition by this compound in cellular models

Selectivity Considerations & Optimization

Concentration-Dependent Selectivity

Critical Window: Research indicates that covalent kinase inhibitors like this compound exhibit defined selectivity windows. At concentrations ≤100 nM, the compound primarily engages EGFR with limited off-target effects. However, at higher concentrations (≥1 μM), substantial proteome-wide reactivity occurs, leading to potential kinase target-independent effects [4].

Optimization Strategy: For specific EGFR inhibition, use the lowest effective concentration determined through dose-response studies. The recommended starting concentration range is 10-100 nM for cellular assays, with careful titration to avoid non-specific effects [4].

Proteome-Wide Selectivity Assessment

ABPP-SILAC Methodology: As detailed in the PMC study, comprehensive target mapping can be performed using activity-based protein profiling coupled with stable isotope labeling with amino acids in cell culture (ABPP-SILAC). This approach enables global mapping of both specific and non-specific targets of covalent kinase inhibitors in human cells [4].

Key Findings: The ABPP-SILAC analysis revealed that this compound exhibits off-target interactions with several kinases beyond EGFR (including ERBB2) and surprisingly, multiple non-kinase proteins possessing conserved, active-site cysteines. Researchers should consider these potential off-targets when interpreting results from phenotypic assays [4].

selectivity low_conc Low Concentration (≤100 nM) primary Primary Target: EGFR low_conc->primary Selective high_conc High Concentration (≥1 μM) kinase Kinase Off-targets (ERBB2, BLK, TEC) high_conc->kinase Moderate non_kinase Non-kinase Proteins (Functional Cysteines) high_conc->non_kinase Extensive cytotoxicity Target-independent Cell Death high_conc->cytotoxicity Significant

Figure 2: Concentration-dependent selectivity profile of this compound, demonstrating the narrow window for specific target engagement

Troubleshooting & Technical Notes

Common Issues and Solutions

Precipitation Issues: If compound precipitation occurs in aqueous solutions, consider using freshly prepared stock solutions and ensure sequential dilution from DMSO stock rather than direct addition of concentrated stock to aqueous buffer. For in vivo studies, the SBE-β-CD formulation significantly improves solubility [2].

Reduced Potency: Significant deviation from expected IC₅₀ values may indicate compound degradation. Check stock solution age and storage conditions. This compound contains a reactive Michael acceptor that can degrade over time, particularly with improper storage [3] [2].

Cellular Toxicity: Unexpected cytotoxicity at low concentrations (<100 nM) may indicate off-target effects. Include appropriate controls and consider using the competitive ABPP method to verify target specificity [4].

Experimental Design Considerations

Time Course Studies: For irreversible inhibitors like this compound, include time-dependent inhibition assays to distinguish from reversible inhibitors. Pre-incubate the inhibitor with cells or lysates for varying time periods (0-120 minutes) before adding ATP to assess the time-dependent nature of inhibition [4].

Positive Controls: Include reversible EGFR inhibitors (e.g., gefitinib) as controls to demonstrate the irreversible mechanism of this compound through washout experiments where inhibition persists after compound removal [4].

Conclusion

This compound represents a valuable chemical tool for specific and sustained EGFR inhibition when used within its defined selectivity window. The protocols outlined herein provide researchers with comprehensive guidance for compound preparation, cellular application, and interpretation of results. Particular attention should be paid to maintaining concentrations ≤100 nM for selective EGFR inhibition and utilizing appropriate controls to distinguish target-specific from off-target effects. Following these detailed application notes will enable more reliable and reproducible investigation of EGFR signaling and covalent inhibitor mechanisms in cancer models.

References

Application Notes: PF-6274484, a Covalent EGFR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction PF-6274484 is a potent, covalent (irreversible) inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) [1] [2]. It is designed to form a permanent covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to sustained suppression of kinase activity and downstream signaling [3]. This makes it a valuable tool for investigating EGFR-driven oncogenesis, resistance mechanisms, and the biology of mutant EGFR.

2. Key Biochemical and Cellular Characteristics this compound demonstrates high potency against both wild-type and mutant forms of EGFR, particularly the oncogenic L858R/T790M double mutant which is a common resistance mutation in non-small cell lung cancer [1].

Table 1: Summary of this compound Potency Data

Parameter Target Value Experimental Context
Kᵢ (Inhibition Constant) EGFR (WT) 0.18 nM Biochemical assay [1]
Kᵢ (Inhibition Constant) EGFR-L858R/T790M 0.14 nM Biochemical assay [1]
IC₅₀ (Cellular Autophosphorylation) EGFR (WT) 5.8 nM A549 tumor cells [1] [2]
IC₅₀ (Cellular Autophosphorylation) EGFR-L858R/T790M 6.6 nM H1975 tumor cells [1]
Molecular Weight - 372.78 g/mol - [1] [2]
CAS Number - 1035638-91-5 - [1] [2]

3. Mechanism of Action and Signaling Pathway this compound acts as an ATP-competitive inhibitor that exploits a covalent mechanism. Its reactive acrylamide group forms a covalent bond with the thiol group of Cys797 in EGFR's kinase domain, permanently inactivating the receptor and blocking its downstream signaling cascades, such as the MAPK pathway [3].

The diagram below illustrates the pathway of EGFR signaling inhibition by this compound.

G Ligand EGF Ligand Receptor EGFR Receptor Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, AKT) Receptor->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to PF This compound Inhibition Inhibition of Autophosphorylation PF->Inhibition Causes Inhibition->Receptor Blocks

Experimental Protocols

Protocol 1: Inhibiting EGFR Autophosphorylation in Tumor Cell Lines

This protocol details a method to assess the cellular potency of this compound by measuring its inhibition of EGFR autophosphorylation, adapted from competitive ABPP (Activity-Based Protein Profiling) principles [4].

1. Reagents and Materials

  • Cell Lines: A549 (for EGFR WT) or H1975 (for EGFR-L858R/T790M) [1].
  • Compound: this compound (prepared as a 10 mM stock solution in DMSO) [1].
  • Vehicle Control: High-purity DMSO.
  • Starvation Medium: Appropriate cell culture medium without serum.
  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
  • Antibodies: Anti-phospho-EGFR (Tyr1068) and anti-total EGFR.

2. Procedure 1. Cell Culture & Seeding: Maintain cells in standard conditions. Seed cells into multi-well plates at a density that will reach 70-80% confluence at the time of treatment. 2. Serum Starvation: After 24 hours, replace the growth medium with serum-free starvation medium. Incubate for 12-24 hours to synchronize cells and quiesce signaling. 3. Compound Treatment: * Prepare a dilution series of this compound in starvation medium (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%). * Aspirate the starvation medium and add the compound-containing medium. * Include a vehicle control (0.1% DMSO) and a positive control for inhibition if available. * Incubate for a predetermined time (e.g., 2-4 hours) at 37°C. 4. EGF Stimulation (Optional): To maximize phospho-EGFR signal, stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes after compound pre-treatment. 5. Cell Lysis: Place the plate on ice, quickly aspirate the medium, and wash cells with cold PBS. Add ice-cold lysis buffer to each well. Incubate on ice for 10-15 minutes, then scrape and collect the lysates. 6. Analysis: Clarify lysates by centrifugation. Determine protein concentration. Analyze phospho-EGFR and total EGFR levels by Western Blotting or an ELISA-based phospho-protein assay.

3. Data Analysis * Quantify the band intensity from Western blots or the signal from ELISA. * Normalize the phospho-EGFR signal to the total EGFR signal for each sample. * Express the normalized values as a percentage of the vehicle control. * Plot the percentage inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: General Kinase Selectivity Profiling via Competitive ABPP

This protocol outlines a broader strategy to identify specific "on-target" and "off-target" interactions of covalent kinase inhibitors like this compound across the proteome, using methodology described in [4].

1. Reagents and Materials

  • Cell Lysate or Live Cells: From relevant cell lines (e.g., A431 for high EGFR expression).
  • Clickable Probe: An alkynylated variant of this compound (Probe 3 in [4]).
  • This compound: For competition.
  • Azide-Rhodamine Reporter Tag (N₃-Rh)
  • Click Chemistry Reagents: Copper(II) sulfate, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and sodium ascorbate.
  • SDS-PAGE Gel

2. Experimental Workflow The following diagram summarizes the key steps in the competitive ABPP workflow.

G SamplePrep 1. Prepare Cell Lysates or Live Cells PreTreat 2. Pre-treat with This compound or DMSO SamplePrep->PreTreat ProbeLabel 3. Treat with Clickable Probe PreTreat->ProbeLabel ClickRx 4. Conjugate via Click Chemistry ProbeLabel->ClickRx Analyze 5. Analyze by SDS-PAGE & Fluorescence ClickRx->Analyze

3. Detailed Steps 1. Sample Preparation: Prepare lysates from your cell line of interest or use live cells. 2. Competition: Pre-treat samples with either this compound (e.g., 10 µM) or DMSO vehicle for 30 minutes. 3. Probe Labeling: Treat both samples with the clickable probe (e.g., 1 µM) for 1 hour. 4. Click Chemistry Conjugation: * Lyse the cells (if using live cells). * React the probe-labeled proteome with the Azide-Rhodamine tag using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. 5. Visualization and Analysis: * Separate the proteins by SDS-PAGE. * Visualize labeled proteins using an in-gel fluorescence scanner. * Specific targets of this compound are identified as protein bands whose fluorescence is diminished in the this compound pre-treated sample compared to the DMSO control.

Critical Considerations for Researchers

  • Controlled Substance: Please note that this compound is a controlled substance and may not be available for sale in all territories [1].
  • Research Use Only: This compound is for research purposes only and is not for diagnostic or therapeutic use [1] [2].
  • Solubility and Storage:
    • Solubility: The solubility in DMSO is approximately 25 mg/mL (67 mM). The solution should be prepared with warming to 60°C if necessary [1].
    • Storage: Powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].
  • Selectivity Window: Research indicates that covalent kinase inhibitors like this compound have a limited concentration window for selective target inhibition. Using excessive concentrations can lead to widespread proteome-wide reactivity and non-specific cell death. Always use the lowest effective concentration [4].
  • Cellular Context Matters: The potency (IC₅₀) of covalent inhibitors can vary depending on the cellular context, including the expression level and mutation status of the target kinase [4].

References

Application Notes and Protocols for Evaluating PF-6274484 in EGFR Mutant Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-6274484

This compound is a high-affinity, irreversible covalent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) kinase. It functions by forming a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to sustained kinase inhibition. This mechanism is particularly valuable for overcoming resistance mutations in non-small cell lung cancer (NSCLC), such as the T790M mutation. This compound demonstrates potent activity against both wild-type and mutant forms of EGFR, including the double mutant L858R/T790M, which is commonly associated with acquired resistance to first-generation EGFR inhibitors [1] [2].

Biochemical and Cellular Characterization

The following tables summarize the key biochemical and cellular activity data for this compound.

Table 1: Biochemical Inhibition Constants (Ki) of this compound

EGFR Variant Ki (nM) Description
EGFR-L858R/T790M 0.14 nM Resistance-associated double mutant
Wild-Type (WT) EGFR 0.18 nM Wild-type form of the receptor

Source: [1] [2]. The Ki value represents the inhibition constant, where a lower number indicates higher binding affinity.

Table 2: Cellular Potency (IC50) of this compound in Tumor Cell Lines

Cell Line EGFR Status Assay Readout IC50 Value
H1975 L858R/T790M Autophosphorylation 6.6 nM
A549 Wild-Type (WT) Autophosphorylation 5.8 nM

Source: [1] [2]. IC50 is the half-maximal inhibitory concentration, measuring cellular potency.

Key Experimental Protocols

Protocol: Measuring EGFR Autophosphorylation in Cell Lines

This protocol details the methodology for assessing the inhibition of EGFR auto-phosphorylation by this compound in cultured tumor cell lines, a critical functional assay for determining cellular potency.

3.1.1 Materials and Reagents
  • Cell Lines: H1975 (harboring EGFR L858R/T790M) and A549 (harboring WT EGFR).
  • Test Compound: this compound, prepared as a 10 mM stock solution in DMSO.
  • Growth Medium: RPMI-1640, supplemented with 10% fetal bovine serum (FBS).
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies: Anti-phospho-EGFR (Tyr1068) and anti-total EGFR.
3.1.2 Procedure
  • Cell Seeding and Culture: Seed cells in 6-well plates at a density of (2 \times 10^5) cells per well and culture for 24 hours to achieve 70-80% confluence.
  • Compound Treatment: Serially dilute this compound in culture medium to achieve final concentrations spanning a relevant range (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%). Treat cells for a predetermined period (e.g., 4 hours).
  • Cell Lysis and Protein Extraction: Aspirate the medium, wash cells with cold PBS, and lyse using ice-cold lysis buffer. Centrifuge the lysates at 14,000 × g for 15 minutes at 4°C to collect the supernatant.
  • Western Blot Analysis:
    • Determine protein concentration using a BCA assay.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibodies (anti-phospho-EGFR and anti-total EGFR) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Detect bands using enhanced chemiluminescence (ECL) substrate and visualize.
  • Data Analysis: Quantify band intensity using densitometry software. Normalize phospho-EGFR signals to total EGFR. Plot the percentage of inhibition against the log of compound concentration to calculate the IC50 value using non-linear regression analysis.
Protocol: Activity-Based Protein Profiling (ABPP) for Selectivity Assessment

ABPP is a powerful chemoproteomic method used to comprehensively map the on- and off-targets of covalent kinase inhibitors like this compound across the proteome [3].

3.2.1 Materials and Reagents
  • Clickable Probe: An alkynylated derivative of this compound (Probe 3 in [3]).
  • Control: DMSO vehicle control.
  • Lysis Buffer: PBS with 1% Triton X-100 and protease inhibitors.
  • Click Chemistry Reagents: Azide-rhodamine (N3-Rh), copper(II) sulfate, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and sodium ascorbate.
  • SDS-PAGE Gel: 4-12% Bis-Tris polyacrylamide gel.
3.2.2 Procedure
  • Treatment and Lysis:
    • Treat cells (e.g., A431) with the clickable probe (typically 0.001-10 µM) or DMSO for 1 hour. For competition studies, pre-treat cells with this compound (10 µM, 30 minutes) before adding the probe.
    • Harvest and lyse cells.
  • Click Chemistry Reaction: To the lysate, add N3-Rh, CuSO4, TBTA, and sodium ascorbate. Incubate the reaction for 1 hour at room temperature, protected from light.
  • Protein Separation and Visualization:
    • Resolve the proteins by SDS-PAGE.
    • Scan the gel using a fluorescence scanner to detect probe-labeled proteins. Specific targets of this compound will appear as bands whose fluorescence is reduced in the pre-treatment sample.
  • Target Identification via Mass Spectrometry (MS): For identification, the clicked proteins can be enriched using an azide-biotin reagent, followed by on-bead tryptic digestion. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific labeled proteins [3].

The workflow for the ABPP protocol is summarized in the following diagram:

G Start Start with Cell Lysate or Live Cells A Treat with Clickable This compound Probe Start->A B Perform Click Chemistry with Azide-Rhodamine Tag A->B C Separate Proteins by SDS-PAGE B->C D Visualize Labeled Proteins via In-Gel Fluorescence C->D E Identify Specific Targets via LC-MS/MS D->E

EGFR Signaling Pathway and Inhibitor Mechanism

The EGFR pathway is a critical regulator of cell growth, survival, and proliferation. The diagram below illustrates the core signaling cascade and the mechanism of covalent inhibition by this compound.

G EGF EGF EGFR EGFR (Dimerized) EGF->EGFR Cascade Downstream Signaling (MAPK, PI3K/AKT etc.) EGFR->Cascade Effects Cell Proliferation Survival, Migration Cascade->Effects Inhibitor This compound C797 Covalent Bond to Cysteine-797 (C797) Inhibitor->C797 Irreversible Binding C797->EGFR  Inhibits

As shown, ligand binding induces EGFR dimerization and activation, triggering downstream signaling cascades like MAPK and PI3K/AKT that promote oncogenic processes. This compound enters the ATP-binding pocket and forms a permanent covalent bond with cysteine residue 797 (Cys797), thereby irreversibly inactivating the kinase and blocking signal transduction [4] [5].

Data Analysis and Interpretation

  • Defining Selectivity Windows: The concentration of this compound used is critical. ABPP studies reveal that covalent kinase inhibitors have a limited concentration window for selective target engagement. At high concentrations (e.g., ≥1 µM), rampant proteome-wide off-target reactivity can occur, leading to kinase target-independent cell death [3]. Always strive to use the lowest effective concentration.
  • Interpreting Mutant Sensitivity: The similar IC50 values of this compound against both WT and L858R/T790M mutant EGFR (5.8 nM and 6.6 nM, respectively) indicate its potential to overcome the common T790M resistance mutation [1] [2]. This profile is a key advantage over first-generation reversible inhibitors.
  • Kinetic Parameters for Covalent Inhibition: The overall potency of a covalent inhibitor is governed by the initial reversible binding affinity ((K_i)) and the rate constant for bond formation ((k_{inact})). The second-order rate constant (k_{inact}/K_i) provides a comprehensive measure of inhibitor efficiency, which can be determined using specialized kinetic assays as described in [4].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background in Western Blot Incomplete blocking or antibody non-specificity. Optimize blocking conditions (e.g., use 5% BSA), titrate antibodies, and increase wash stringency.
Low signal in ABPP Inefficient click chemistry reaction or probe degradation. Freshly prepare sodium ascorbate and CuSO4 solutions. Ensure probe is stored correctly and used within its stability period.
Poor IC50 curve fit Insufficient data points or incorrect concentration range. Test a wider range of compound concentrations with more replicates around the expected IC50.
High off-target reactivity in ABPP Compound concentration is too high. Reduce the working concentration of this compound to stay within the selective window identified in competitive ABPP experiments [3].

References

Comprehensive Application Notes and Protocols: PF-6274484 Western Blot Analysis of EGFR Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

PF-6274484 is a high-affinity, irreversible covalent inhibitor that specifically targets the epidermal growth factor receptor (EGFR) kinase domain. This small molecule inhibitor features a covalent binding mechanism that enables it to form a permanent bond with cysteine residues within the ATP-binding pocket of EGFR, resulting in sustained kinase inhibition even after removal of the compound. This compound demonstrates remarkable potency with a dissociation constant (Ki) of 0.14 nM, highlighting its strong binding affinity for the EGFR kinase domain [1].

The biological activity of this compound is characterized by its effective inhibition of EGFR autophosphorylation in cellular models. It exhibits dual inhibitory capability against both wild-type EGFR in A549 lung carcinoma cells (IC50 = 5.8 nM) and the double mutant EGFRL858R/T790M in H1975 non-small cell lung cancer cells (IC50 = 6.6 nM) [1] [2] [3]. This balanced potency against both wild-type and mutant EGFR variants is particularly valuable for investigating resistance mechanisms in EGFR-driven cancers, making this compound an excellent research tool for studying EGFR signaling dynamics and inhibition.

Experimental Design and Preparation

Key Considerations for Experimental Planning
  • Cell Line Selection: Choose appropriate cell models based on research objectives. For wild-type EGFR studies, A549 cells (human lung carcinoma) are recommended, while H1975 cells (expressing EGFRL858R/T790M mutant) are suitable for investigating T790M-mediated resistance mechanisms [1]. Maintain cells in recommended media and passage regularly to ensure optimal growth characteristics.

  • Treatment Conditions: Prepare a 10 mM stock solution of this compound in DMSO and aliquot for long-term storage at -80°C. Avoid repeated freeze-thaw cycles to maintain compound stability. For phosphorylation inhibition studies, serum-starve cells for 16-24 hours before treatment to minimize basal EGFR activation, then treat with this compound across a concentration range (1-100 nM) for 2-4 hours followed by EGF stimulation (50-100 ng/mL for 10-15 minutes) to activate EGFR signaling [1] [2].

  • Control Requirements: Include negative controls (vehicle-treated, e.g., 0.1% DMSO), positive controls (EGF-stimulated without inhibitor), and experimental samples (EGF-stimulated with this compound). These controls are essential for interpreting phosphorylation inhibition efficacy and compound specificity.

Lysate Preparation and Quantification
  • Protein Extraction: Use RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors. Place culture dishes on ice, remove media, rinse with cold PBS, and add appropriate volume of lysis buffer (typically 100-200 μL for a 6-well plate). Scrape cells and transfer lysates to microcentrifuge tubes [4].

  • Clarification and Quantification: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to remove insoluble material. Transfer supernatant to new tubes and determine protein concentration using BCA or Bradford assay with a standard curve of R² ≥ 0.99 for accurate quantification [4]. Adjust concentrations with lysis buffer to normalize across samples, then add loading buffer and heat denature at 98°C for 2 minutes.

Complete Western Blotting Workflow

Electrophoresis and Transfer
  • Gel Selection and Loading: Utilize 4-12% Bis-Tris gradient gels for optimal separation of EGFR, which migrates at approximately 175 kDa [5] [4]. Choose MES buffer for proteins between 3.5-160 kDa or MOPS buffer for higher molecular weight proteins. Load 15-30 μg of total protein per lane alongside pre-stained molecular weight markers. Include a positive control (e.g., recombinant EGFR protein) to confirm antibody specificity [4].

  • Electrophoresis Conditions: Run gels at 80V for initial 4 minutes to ensure uniform protein entry into the gel matrix, then increase to 180V for approximately 50 minutes or until the dye front reaches the bottom. Maintain consistent temperature to prevent "smiling" effects where middle samples run faster than outer lanes [4].

  • Protein Transfer: Employ wet transfer systems for optimal efficiency with EGFR's molecular weight, using nitrocellulose or PVDF membranes. For wet transfer, assemble the gel-membrane sandwich with filter paper and fiber pads, then transfer at 100V for 60-90 minutes in cold room with stirring. Validate transfer efficiency using reversible protein stains like Ponceau S or specialized fluorescent total protein stains [6].

Blocking, Antibody Incubation, and Detection
  • Membrane Blocking: Block membranes for 1 hour at room temperature with commercial blocking buffers (e.g., Thermo Scientific SuperBlock) or 5% non-fat dry milk in TBST. Commercial blockers often provide superior signal-to-noise ratios compared to traditional milk for phospho-protein detection [6].

  • Antibody Incubations: Employ the indirect detection method using primary antibodies specific for phosphorylated EGFR, followed by fluorophore-conjugated secondary antibodies. This approach provides signal amplification and greater flexibility than direct detection methods [6]. The table below summarizes recommended antibody dilutions and conditions:

Table 1: Antibody Specifications for EGFR Phosphorylation Analysis

Target Antibody Dilution Incubation Specificity
p-EGFR (Ser1046/1047) Phospho-EGF Receptor (Ser1046/1047) Antibody #2238 1:1000 Overnight at 4°C Detects EGFR only when phosphorylated at Ser1046/1047 [5]
Total EGFR Pan-EGFR antibody 1:1000 Overnight at 4°C Detects EGFR regardless of phosphorylation status
Secondary Antibody IRDye fluorescent secondary 1:15,000 1 hour at RT Species-matched to primary antibody host
  • Detection and Imaging: After thorough washing, detect signals using a fluorescent western blot imaging system (e.g., LI-COR Odyssey). Fluorescent detection provides a linear dynamic range superior to chemiluminescence, enabling accurate quantification across a broader concentration range [4]. Acquire images at appropriate resolutions (300 dpi minimum) and avoid signal saturation by adjusting exposure settings.

Data Analysis and Interpretation

Normalization and Quantification
  • Normalization Strategy: Implement total protein normalization (TPN) as the gold standard for quantitative western blotting. This approach normalizes target protein signals to the total protein in each lane, addressing variability from uneven loading and transfer more reliably than housekeeping proteins (GAPDH, β-actin) whose expression can vary with experimental conditions [7].

  • Quantitative Analysis: Use imaging software to quantify band intensities. Calculate the phosphorylated EGFR (p-EGFR) to total EGFR ratio for each sample, then normalize these ratios to the vehicle control (set to 100%). Dose-response curves can be generated by plotting normalized p-EGFR percentages against this compound concentration on a logarithmic scale to determine IC50 values [4].

Table 2: Quantitative Parameters for this compound EGFR Inhibition

Parameter Value Experimental Context Significance
Ki 0.14 nM EGFR kinase binding [1] [3] Measures binding affinity to EGFR kinase domain
IC50 (wild-type EGFR) 5.8 nM A549 cells, autophosphorylation inhibition [1] Potency against wild-type EGFR in cellular context
IC50 (EGFRL858R/T790M) 6.6 nM H1975 cells, autophosphorylation inhibition [1] Potency against resistant EGFR mutant
Molecular Weight 372.78 Da C18H14ClFN4O2 [1] [2] [3] Chemical property for stock solution preparation
Interpretation Guidelines
  • Data Validation: Confirm that this compound treatment shows a dose-dependent reduction in EGFR phosphorylation while total EGFR levels remain constant. The similar IC50 values for wild-type and mutant EGFR indicate consistent inhibitory profiles across EGFR variants [1].

  • Contextual Considerations: Recognize that EGFR expression and phosphorylation do not always correlate directly in all cellular models. Some cell lines demonstrate high EGFR expression with low phosphorylation, while others show significant phosphorylation with moderate expression levels [8]. This emphasizes the importance of measuring both parameters when evaluating EGFR inhibitory compounds.

Technical Troubleshooting and Optimization

Common Challenges and Solutions
  • High Background Signal: Optimize blocking conditions by testing different blockers (commercial blockers vs. BSA vs. milk) and increasing wash stringency (include 0.05% Tween-20 in TBST). Ensure adequate dilution of primary and secondary antibodies [6].

  • Weak or No Signal: Verify antibody specificity using positive controls, including EGF-stimulated samples without inhibitor. Check antigen compatibility with fixation methods and ensure adequate protein transfer by staining membrane for total protein [6] [4].

  • Inconsistent Replicates: Standardize sample preparation and treatment conditions across replicates. Use freshly prepared inhibitors and stimulation agents, and ensure consistent cell confluence across experiments (typically 70-80%) [4].

Optimization Recommendations
  • Linearity Validation: Perform a protein loading curve (e.g., 5-30 μg) to confirm linear detection range for both target and reference proteins before quantitative experiments [7] [4].

  • Transfer Efficiency: For high molecular weight proteins like EGFR (175 kDa), extend transfer time or use high-molecular weight transfer protocols to ensure complete migration from gel to membrane [6].

  • Antibody Validation: Include ligand-stimulated samples without inhibitor as positive controls for phosphorylation detection, and genetically modified controls (EGFR-knockout cells) when possible to confirm antibody specificity [5].

EGFR Signaling Pathway and Experimental Framework

The following diagram illustrates EGFR signaling and this compound's mechanism of action, created using Graphviz DOT language:

G EGFR Signaling and this compound Inhibition EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization PF6274484 PF6274484 PF6274484->EGFR Covalent Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (MAPK, AKT, STAT) Autophosphorylation->Downstream CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse

The experimental workflow for assessing this compound activity is summarized below:

G This compound Western Blot Experimental Workflow CellCulture Cell Culture (A549, H1975 lines) SerumStarvation Serum Starvation (16-24 hours) CellCulture->SerumStarvation CompoundTreatment This compound Treatment (1-100 nM, 2-4 hours) SerumStarvation->CompoundTreatment EGFStimulation EGF Stimulation (50-100 ng/mL, 10-15 min) CompoundTreatment->EGFStimulation Lysis Protein Extraction (RIPA buffer + inhibitors) EGFStimulation->Lysis Quantification Protein Quantification (BCA/Bradford assay) Lysis->Quantification Electrophoresis SDS-PAGE (4-12% gradient gel) Quantification->Electrophoresis Transfer Protein Transfer (Wet transfer system) Electrophoresis->Transfer Blocking Membrane Blocking (1 hour, room temp) Transfer->Blocking AntibodyIncubation Antibody Incubation (Primary overnight, secondary 1hr) Blocking->AntibodyIncubation Detection Fluorescent Detection (LI-COR Odyssey) AntibodyIncubation->Detection Analysis Data Analysis (Total protein normalization) Detection->Analysis

Conclusion

This compound represents a valuable research tool for investigating EGFR signaling dynamics and inhibition mechanisms. The protocols outlined herein provide a robust framework for quantifying EGFR phosphorylation inhibition using western blot methodologies. The quantitative data generated through these methods supports drug discovery efforts and mechanistic studies of EGFR pathway modulation. Following these detailed application notes with appropriate controls and normalization strategies will yield reproducible, publication-quality data on EGFR inhibition kinetics and potency, contributing to the understanding of targeted kinase inhibition in cancer research.

References

Biochemical & Cellular Characterization of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for PF-6274484, which illustrates its high potency.

Property Value Experimental Context
Ki (EGFR L858R/T790M) 0.14 nM Inhibition constant for mutant EGFR [1] [2]
Ki (EGFR WT) 0.18 nM Inhibition constant for wild-type EGFR [1]
Cellular IC50 (EGFR L858R/T790M) 6.6 nM Autophosphorylation in H1975 tumor cells [1] [2]
Cellular IC50 (EGFR WT) 5.8 nM Autophosphorylation in A549 tumor cells [1] [2]
Molecular Weight 372.78 g/mol [1] [2]
Chemical Formula C₁₈H₁₄ClFN₄O₂ [1] [2]
CAS Number 1035638-91-5 [1] [2]

Mechanism of Covalent Inhibition

This compound follows a two-step mechanism. It first reversibly binds to the ATP-binding pocket of EGFR, then its Michael acceptor warhead reacts with the thiol group of Cys797 to form an irreversible covalent adduct [3]. The diagram below illustrates this process.

G I Inhibitor (I) EI Reversible Complex (E • I) I->EI 1. Reversible Binding E EGFR (E) E->EI EI_cov Covalent Adduct (E-I) EI->EI_cov 2. Covalent Reaction (kinact)

Diagram Title: Two-Step Mechanism of this compound Covalent Inhibition

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol determines the inhibition constants (Ki) and the rate of covalent bond formation (kinact) [3].

  • Objective: To measure the reversible binding affinity (Ki) and the inactivation rate constant (kinact) of this compound against purified EGFR enzyme.
  • Materials:
    • Purified EGFR protein (wild-type or mutant L858R/T790M)
    • This compound (e.g., 10 mM stock in DMSO)
    • ATP, peptide substrate, reaction buffer
    • Spectrophotometer or luminescence plate reader
  • Procedure:
    • Initial Rate Analysis (for Ki): Incubate EGFR with varying concentrations of this compound and substrate. Measure initial reaction rates. Fit the data using the Morrison equation for tight-binding inhibitors to determine the apparent Ki [3].
    • Progress Curve Analysis (for kinact): Initiate reactions with a pre-incubated mix of EGFR and inhibitor. Monitor the product formation over time until the reaction is complete. Globally fit the full progress curves using numerical integration of differential equations to derive both Ki and kinact [3].
  • Data Analysis: The overall potency is expressed as the second-order rate constant kinact/Ki.
Protocol 2: Cellular Autophosphorylation Assay (IC50)

This protocol measures the concentration-dependent inhibition of EGFR autophosphorylation in whole cells [1] [2].

  • Objective: To determine the IC50 of this compound for inhibiting EGF-induced EGFR autophosphorylation in cancer cell lines.
  • Materials:
    • Cell lines: H1975 (expresses EGFR L858R/T790M) and A549 (expresses EGFR WT)
    • This compound
    • EGF, cell culture reagents
    • Lysis buffer, anti-phospho-EGFR antibody, Western blot or ELISA supplies
  • Procedure:
    • Seed cells in culture plates and grow until ~80% confluent.
    • Serum-starve the cells for several hours.
    • Pre-treat cells with a concentration range of this compound (e.g., 1 nM to 1 µM) for a specified period (e.g., 1-2 hours).
    • Stimulate cells with EGF.
    • Lyse cells and measure the levels of phosphorylated EGFR using Western blot or a quantitative ELISA.
  • Data Analysis: Plot the percentage of phosphorylated EGFR inhibition against the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Selectivity Assessment

This protocol assesses the proteome-wide selectivity of this compound by identifying specific off-targets [4]. The workflow is shown in the diagram below.

G A Treat Cells with Probe B Lyse Cells & Click-Couple to Azide-Rhodamine A->B C Separate by SDS-PAGE B->C D In-Gel Fluorescence Scanning C->D F Identify Targets via Quantitative Mass Spectrometry (SILAC) D->F For target ID E Competitive ABPP: Pre-treat with This compound E->A

Diagram Title: Activity-Based Protein Profiling Workflow

  • Objective: To identify specific on- and off-targets of this compound in human cancer cells.
  • Materials:
    • Cell lines (e.g., A431 for high EGFR expression)
    • Alkyne-functionalized this compound probe (as described in [4])
    • Azide-rhodamine reporter tag, copper catalyst for click chemistry
    • SDS-PAGE equipment, in-gel fluorescence scanner
    • Mass spectrometry system
  • Procedure:
    • Treat cells or cell lysates with the clickable this compound probe across a concentration range.
    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the azide-rhodamine tag to probe-labeled proteins.
    • Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning.
    • For competitive ABPP, pre-treat cells/proteomes with this compound before adding the probe. Specific targets show reduced fluorescence.
    • For target identification, use ABPP coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and quantitative mass spectrometry to enrich and identify probe-labeled proteins [4].
  • Data Analysis: Specific targets are identified as proteins whose probe labeling is competitively blocked by this compound.

Key Considerations for Researchers

  • Balancing Reactivity and Affinity: The high potency of this compound is driven more by its exceptional reversible binding affinity (Ki < 1 nM) than by its intrinsic chemical reactivity (kinact). This highlights a key design principle for covalent inhibitors [3].
  • Selectivity Window: ABPP studies have shown that covalent kinase inhibitors like this compound have a defined concentration window for selective target engagement. Using excessively high concentrations can lead to proteome-wide off-target reactivity and target-independent cytotoxicity [4].
  • Cysteine Oxidation: The target cysteine (Cys797) can be susceptible to oxidation (e.g., sulfinylation or glutathiolation), which may variably affect the potency of different covalent inhibitors and represent a potential mechanism of drug resistance [3].

References

Comprehensive Application Notes and Protocols for PF-6274484: An Irreversible EGFR Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-6274484

This compound is a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It functions through a covalent mechanism by reacting with cysteine residues within the ATP-binding pocket of the kinase domain. This compound inhibits autophosphorylation of both wild-type and mutant EGFR in tumor cells, making it a valuable tool compound for oncological research and a candidate for guiding the development of targeted cancer therapeutics [1] [2].

The molecular formula of this compound is C₁₈H₁₄ClFN₄O₂, and it has a molecular weight of 372.78 g/mol [2]. It is supplied as a white to light brown powder with a purity of ≥98% as determined by HPLC analysis. For laboratory use, it is soluble in DMSO at a concentration of 20 mg/mL and should be stored at room temperature [1].

Mechanism of Action and Signaling Pathway

This compound belongs to the class of irreversible kinase inhibitors that feature an α,β-unsaturated amide electrophile (a Michael acceptor). This functional group allows the compound to form a permanent covalent bond with nucleophilic cysteine residues in the active site of the target kinase. Specifically, this compound covalently modifies cysteine residues located in the ATP-binding pocket of EGFR, leading to sustained kinase inhibition even in the presence of high intracellular ATP concentrations [3].

The inhibition of EGFR autophosphorylation disrupts downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration. This targeted inhibition is particularly relevant in cancers driven by EGFR mutations [1].

The following diagram illustrates the covalent inhibition mechanism of this compound and its cellular consequences.

G Compound This compound EGFR EGFR Kinase (ATP-binding pocket) Compound->EGFR 1. Reversible Binding CovalentComplex Irreversible Covalent Complex EGFR->CovalentComplex 2. Covalent Bond Formation with Cysteine Residue Downstream Inhibition of Downstream Signaling (MAPK, AKT) CovalentComplex->Downstream 3. Sustained Inhibition Effect Cellular Outcomes: • Reduced Proliferation • Induced Apoptosis • Inhibited Migration Downstream->Effect

Quantitative Profiling Data

This compound demonstrates high potency against EGFR. The table below summarizes its key biochemical and pharmacological properties.

Table 1: Biochemical Activity Profile of this compound

Parameter Value Experimental Context
IC₅₀ (Wild-Type EGFR) 5.8 nM Inhibition of autophosphorylation in tumor cells [1]
IC₅₀ (Mutant EGFR) 6.6 nM Inhibition of autophosphorylation in tumor cells [1]
Purity ≥98% (HPLC) Quality control analysis [1]
Solubility 20 mg/mL (clear) In DMSO [1]

Activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry has been employed to define the proteome-wide selectivity of covalent kinase inhibitors like this compound. These studies reveal that this compound, along with other covalent inhibitors, has a defined selectivity window. Within this concentration range, the inhibitor engages its intended target (EGFR) and a limited set of specific off-targets. However, exceeding this window leads to widespread, non-specific proteome reactivity and potential target-independent cellular toxicity [3].

Table 2: Proteome-Wide Selectivity of Covalent Kinase Inhibitors like this compound

Specific On-Targets Specific Off-Targets Non-Specific Reactivity
EGFR (Primary target) ERBB2, BLK, TEC (Kinases) Occurs at high concentrations
Selected non-kinase proteins with conserved active-site cysteines Leads to kinase target-independent cell death

Experimental Protocols

This section provides a detailed methodology for confirming the covalent modification of EGFR by this compound using intact protein mass spectrometry, a standard technique in covalent drug discovery [4].

Protocol: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Objective: To confirm the formation of a covalent adduct between this compound and the EGFR kinase domain by observing a corresponding mass shift in the intact protein.

Materials and Reagents:

  • Purified recombinant EGFR kinase domain protein
  • This compound (≥98% purity, e.g., Sigma-Aldrich Cat. No. PZ0342 or AbMole Cat. No. M8107) [1] [2]
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5)
  • LC-MS system equipped with electrospray ionization (ESI)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
    • Dilute the recombinant EGFR protein to a working concentration of 1-5 µM in a suitable assay buffer.
  • Reaction Setup:

    • Set up two reactions in parallel:
      • Test Reaction: Incubate EGFR protein with a 5-10 fold molar excess of this compound.
      • Control Reaction: Incubate EGFR protein with an equal volume of DMSO (without inhibitor).
    • Allow the reactions to proceed for 1-2 hours at room temperature or 4°C.
  • Sample Desalting:

    • Desalt both reaction mixtures using a suitable method (e.g., spin desalting columns, rapid buffer exchange) into a volatile LC-MS compatible buffer (e.g., ammonium acetate) to remove non-covalently bound inhibitor and salts.
  • LC-MS Analysis:

    • Inject the desalted samples into the LC-MS system.
    • Use a reverse-phase UPLC or HPLC column to separate the protein from other components.
    • The mass spectrometer should be set to acquire data in a mode suitable for intact protein analysis (e.g., positive ion mode with a suitable m/z range).
  • Data Analysis:

    • Deconvolute the multiply-charged ion spectra for both the control and test samples to obtain the zero-charge mass.
    • Compare the deconvoluted mass of the test sample with the control.
    • A mass shift corresponding to the mass of this compound minus any leaving group (a net shift of ~372 Da for the parent compound) confirms the formation of a 1:1 covalent adduct [4].

Troubleshooting Notes:

  • Incomplete Labeling: A mixture of modified and unmodified protein peaks may indicate insufficient reaction time, low inhibitor concentration, or suboptimal reaction conditions.
  • Multiple Mass Shifts: Additional, unexpected mass shifts may suggest hyper-reactivity and modification at multiple cysteine residues, which can be investigated further with peptide-level analysis [4].
Protocol: Peptide-Level Analysis for Site of Modification Mapping

Objective: To precisely identify the specific cysteine residue(s) in EGFR that are covalently modified by this compound.

Procedure Overview:

  • The covalent complex (formed as in Protocol 4.1) is denatured, reduced, and alkylated to block unmodified cysteines.
  • The protein is digested with a protease like trypsin to generate peptides.
  • The resulting peptides are analyzed by Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
  • Data analysis using search software (e.g., MaxQuant, Spectronaut) is performed, specifying this compound modification (+372.78 Da) on cysteine as a variable modification.
  • MS/MS spectra are manually validated to confirm the site of modification, ensuring key b- and y-ion fragments contain the mass shift [4] [5].

The following flowchart outlines the complete workflow for characterizing this compound, from cellular treatment to target identification.

G Start Treat Cells or Lysate with this compound MS1 Intact Protein MS (Confirm Adduct Formation) Start->MS1 Decision1 Mass Shift Observed? MS1->Decision1 Decision1->Start No Digest Protein Digestion (e.g., with Trypsin) Decision1->Digest Yes MS2 LC-MS/MS Analysis (Peptide Level) Digest->MS2 Analysis Database Search & Manual Validation MS2->Analysis Result Identified Site of Modification Analysis->Result

Discussion and Conclusion

This compound serves as a powerful chemical probe for investigating EGFR-dependent signaling in cancer models. The covalent mechanism of this compound offers significant advantages, including prolonged target engagement and high potency, which are desirable properties for both basic research and drug development [3].

However, the reactivity of its electrophilic warhead necessitates careful experimental design. Researchers must be aware of the compound's selectivity window and use it at appropriate concentrations to minimize off-target effects [3]. The chemoproteomic methods outlined in these protocols provide a framework for rigorously characterizing these on- and off-target interactions on a proteome-wide scale [3] [4] [5].

References

Compound Characterization and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical and biological characteristics of PF-6274484.

Property Description
Chemical Name N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1]
Molecular Weight 372.78 [2] [1]
Formula C18H14ClFN4O2 [2] [1]
CAS Number 1035638-91-5 [2] [1] [3]
Solubility 20 mg/mL in DMSO [2] [3]
Target EGFR Kinase [2] [4] [3]
Inhibition Constant (Ki) 0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT EGFR) [4]
Cellular IC50 5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [2] [4]
Mechanism Irreversible covalent binding to Cys797 in the ATP-binding pocket [2] [5] [3]

This compound is classified as a covalent irreversible inhibitor. Its mechanism involves a Michael addition reaction [6]. The compound's core structure binds competitively in the ATP-binding pocket, while its α,β-unsaturated amide electrophile (Michael acceptor) forms a permanent covalent bond with the thiol group of cysteine 797 (Cys797) in EGFR's catalytic domain [2] [5] [3]. This interaction effectively blocks ATP binding and subsequent autophosphorylation and activation of the receptor [2] [3].

Experimental Protocols

Protocol 1: Assessing Target Engagement and Potency in Cell Lysates using Competitive ABPP

This protocol utilizes Activity-Based Protein Profiling (ABPP) to quantitatively measure the engagement of this compound with its intended kinase targets in a complex proteome [6].

  • Workflow Overview: The diagram below illustrates the key steps of the competitive ABPP protocol.

    G Lysate Prepare cancer cell lysates (A431 or H1975) Inhibitor Pre-treat lysate with This compound (30 min, 37°C) Lysate->Inhibitor Probe Add clickable alkyne probe (e.g., Probe 3, 1 hr, 37°C) Inhibitor->Probe Click Click Chemistry (CuAAC) with Azide-Rhodamine reporter Probe->Click Separation SDS-PAGE Separation Click->Separation Imaging In-gel Fluorescence Scanning Separation->Imaging Analysis Analyze gel for competition of labeling Imaging->Analysis

  • Materials and Reagents:

    • Cell Lines: A431 (high WT EGFR expression) or H1975 (expresses EGFR-L858R/T790M mutant) [6].
    • Inhibitor Stock: Prepare this compound in DMSO (e.g., 10 mM) [2].
    • Clickable Probe: Alkynylated variant of this compound (Probe 3 from literature) [6].
    • Lysis Buffer: Non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40) with protease and phosphatase inhibitors.
    • Click Chemistry Reagents: Azide-rhodamine, CuSO4, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and sodium ascorbate [6].
  • Step-by-Step Procedure:

    • Prepare Lysate: Harvest cultured cells and lyse them in an appropriate volume of ice-cold lysis buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear the lysate. Determine the protein concentration.
    • Inhibitor Pre-treatment: Incubate 50 µg of lysate protein with a concentration range of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 30 minutes at 37°C [6].
    • Probe Labeling: Add the clickable alkyne probe (Probe 3, final concentration 1 µM) to the lysate and incubate for 1 hour at 37°C [6].
    • Click Reaction: To the reaction mixture, add the azide-rhodamine reporter, CuSO4, TBTA, and sodium ascorbate. Incubate for 1 hour at room temperature in the dark [6].
    • Separation and Imaging: Resolve the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with an appropriate fluorescence channel.
    • Data Analysis: Quantify the fluorescence intensity of the protein band corresponding to EGFR (~150 kDa). Plot the intensity against the inhibitor concentration to generate an IC50 curve [6].
Protocol 2: Measuring Inhibition of EGFR Autophosphorylation in Whole Cells

This protocol evaluates the functional consequences of EGFR inhibition by measuring the reduction in receptor autophosphorylation in intact cells.

  • Workflow Overview: The following diagram outlines the protocol for treating live cells and analyzing phospho-EGFR levels.

    G Seed Seed cells in culture plates SerumStarve Serum-starve cells (optional, 12-16 hrs) Seed->SerumStarve Treat Treat with this compound (Dose range, 1-4 hrs) SerumStarve->Treat Stimulate Stimulate with EGF (10-100 ng/mL, 10 min) Treat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Western Western Blot: Phospho-EGFR (Tyr1068) Total EGFR Loading Control Lyse->Western

  • Materials and Reagents:

    • Cell Lines: A549 (for WT EGFR) or H1975 (for mutant EGFR) [4].
    • This compound: Prepare a dose-response dilution series in DMSO.
    • EGF Ligand: Recombinant human EGF.
    • Antibodies: Anti-phospho-EGFR (Tyr1068), anti- total EGFR, and a suitable loading control antibody (e.g., GAPDH or β-Actin).
  • Step-by-Step Procedure:

    • Cell Seeding and Starvation: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Optionally, serum-starve the cells for 12-16 hours to reduce basal signaling.
    • Inhibitor Treatment: Treat cells with a concentration range of this compound (e.g., 1 nM to 1 µM) or DMSO control for 1-4 hours at 37°C [2] [4].
    • Receptor Stimulation: Stimulate cells with EGF (10-100 ng/mL) for 10 minutes at 37°C to activate EGFR.
    • Cell Lysis: Place plates on ice, quickly remove the medium, and lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape and collect lysates for centrifugation.
    • Western Blot Analysis: Resolve equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and perform immunoblotting. Probe for phospho-EGFR and total EGFR.
    • Data Analysis: Normalize the band intensity of phospho-EGFR to total EGFR. Plot the normalized phospho-EGFR level against the inhibitor concentration to determine the IC50 value [2] [4].

Data Interpretation and Selectivity Considerations

The tables below summarize expected experimental outcomes and key off-targets.

Table 2: Expected Experimental Outcomes for this compound
Assay Type Experimental System Key Readout Expected Potency (IC50)
Target Engagement (ABPP) A431 Cell Lysate Blockade of EGFR probe labeling Low nanomolar range [6]
Cellular Activity A549 Cells (WT EGFR) Inhibition of EGFR autophosphorylation ~5.8 nM [2] [4]
Cellular Activity H1975 Cells (L858R/T790M EGFR) Inhibition of EGFR autophosphorylation ~6.6 nM [2] [4]
Table 3: Documented Off-Targets of Covalent EGFR Inhibitors
Protein Target Protein Class Inhibitor Notes
ERBB2 (HER2) Kinase This compound, Ibrutinib Known off-target within the same kinase family [6]
BLK Kinase Ibrutinib Off-target of other covalent inhibitors [6]
TEC Kinase Ibrutinib Off-target of other covalent inhibitors [6]
Non-Kinase Proteins Various General covalent inhibitors Proteins with conserved, functional cysteines in their active sites [6]
  • Selectivity and Off-Target Effects: this compound and other covalent kinase inhibitors have a defined window of selectivity [6]. At low nanomolar concentrations, they primarily engage their intended targets. However, at higher concentrations (e.g., ≥1 µM), rampant proteome-wide off-target reactivity can occur, leading to kinase target-independent cell death [6]. It is crucial to use the lowest effective concentration in experiments.
  • Mutation Sensitivity: this compound is effective against both wild-type EGFR and common oncogenic mutants, including the gatekeeper T790M mutant which confers resistance to first-generation inhibitors [4] [5]. Its Ki for the double mutant L858R/T790M is 0.14 nM [4].

Critical Application Notes

  • Cellular Context Matters: The potency of this compound can vary depending on the cellular context. It may show lower IC50 values in cells expressing mutant EGFR compared to those with wild-type EGFR, even when in vitro potency is similar [6].
  • In-Situ vs. In-Vitro Profiling: Always validate key findings in intact cells (in situ). Competitive ABPP experiments have identified off-targets in living cells that were not detected in lysate-based (in vitro) assays, highlighting the importance of cellular context for a complete selectivity profile [6].
  • Storage and Handling:
    • Storage: Store the powder at -20°C. Prepare stock solutions in DMSO at concentrations of 20 mg/mL or lower. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month [2].
    • Usage: this compound is for research purposes only and is not for human consumption [2] [1].

Conclusion

This compound is a potent and versatile tool for probing EGFR biology, particularly for studying resistant mutants like T790M. By following the detailed protocols for assessing target engagement and functional activity, and by carefully considering its selectivity profile, researchers can effectively utilize this compound in their investigations of EGFR-driven signaling and tumorigenesis.

References

PF-6274484 tumor cell growth inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 Biological Profile

This compound is an investigational, irreversible covalent inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) [1]. Its high potency is achieved through covalent bonding to a cysteine residue (Cys797) within the EGFR kinase domain [2].

The table below summarizes its key biochemical and cellular activity data:

Property Description Value Reference
Mechanism of Action Irreversible covalent inhibitor of EGFR kinase [3] [1]
Biochemical Potency (Ki) EGFR-L858R/T790M Mutant 0.14 nM [4]
Wild-Type EGFR (WT) 0.18 nM [4]
Cellular Potency (IC₅₀) Autophosphorylation in H1975 cells (EGFR-L858R/T790M) 6.6 nM [4] [3]
Autophosphorylation in A549 cells (EGFR-WT) 5.8 nM [4] [3]
Molecular Formula C₁₈H₁₄ClFN₄O₂ [4] [3]
CAS Number 1035638-91-5 [4] [5]

Tumor Cell Growth Inhibition Assay Protocol

This protocol outlines the use of this compound to assess its effect on the viability and proliferation of tumor cells in a 2D culture system, using the MTS assay as a common endpoint.

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO [4] [3]. Aliquot and store at -20°C or -80°C.
  • Drug Working Dilutions: Serially dilute the stock solution in culture medium or PBS immediately before use. Critical: The final concentration of DMSO in the cell culture should be kept constant (typically ≤0.5%) across all wells, including the vehicle control, to avoid solvent toxicity [6].
  • MTS Reagent: Prepare according to the manufacturer's instructions for the CellTiter 96 AQueous One Solution Cell Proliferation Assay kit [7].
Cell Seeding and Culture
  • Select appropriate tumor cell lines (e.g., H1975 for EGFR-L858R/T790M or A549 for EGFR-WT) [4].
  • Harvest exponentially growing cells and seed them in 96-well flat-bottom plates. A typical seeding density is 3,000 - 8,000 cells per well in 100 µL of complete culture medium [7].
  • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.
Drug Treatment and Incubation
  • After the attachment period, carefully add pre-diluted this compound to the wells. A typical experiment uses a serial dilution across 8-12 concentrations to establish a full dose-response curve [7].
  • Include necessary control wells: Vehicle control (DMSO only), Blank control (medium without cells), and possibly a positive control for cell death.
  • Return the plates to the incubator for the desired treatment duration. A standard duration for such assays is 72 hours [7].
Cell Viability Measurement (MTS Assay)
  • At the end of the treatment period, add 20 µL of the MTS/PMS solution directly to each well containing 100 µL of old medium [7].
  • Incubate the plate for 1-4 hours at 37°C. Protect the plate from light during this incubation.
  • Measure the absorbance at 490 nm using a microplate spectrophotometer [7].
Data Analysis
  • Calculate the average absorbance for the blank wells and subtract this value from all other sample and control readings.
  • Normalize the absorbance values from the drug-treated wells to the vehicle control wells (set to 100% viability).
  • Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀) [7].

The entire experimental workflow is visualized in the following diagram:

G Start Prepare this compound Stock in DMSO A Seed Tumor Cells in 96-well Plate Start->A B 24h Pre-incubation (37°C, 5% CO₂) A->B C Add Serial Dilutions of this compound B->C D 72h Drug Incubation (37°C, 5% CO₂) C->D E Add MTS Reagent D->E F 1-4h Incubation (37°C, Protect from Light) E->F G Measure Absorbance at 490nm F->G End Calculate IC₅₀ G->End

Critical Technical Considerations

To ensure robust and reproducible results, pay close attention to the following:

  • DMSO and Evaporation Control: Improper handling of DMSO is a major source of error. Use matched DMSO concentrations for every drug dose and its corresponding control [6]. Store diluted drug plates at -20°C in sealed containers (e.g., PCR plates with aluminum tape) to prevent evaporation and concentration changes [6].
  • Assay Optimization is Key: Parameters like cell seeding density, medium composition, and duration of MTS incubation can vary between cell lines and must be optimized beforehand [6]. Always include a DMSO vehicle control and account for potential "edge effects" in plate readers by excluding or correcting data from perimeter wells [6].
  • Mechanistic Insight: this compound's potency derives from a two-step process: initial reversible high-affinity binding to the ATP site, followed by an irreversible covalent bond formation with Cys797 [2]. This mechanism contributes to sustained target inhibition.

Conclusion

This compound is a powerful tool for probing EGFR-driven oncogenesis. The protocol detailed here, centered on a cell viability assay, allows for the quantitative assessment of its inhibitory effects. By carefully following this guide and adhering to the critical technical considerations, researchers can reliably generate data on the potency and efficacy of this covalent EGFR inhibitor.

References

PF-6274484 stability long-term storage

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for PF-6274484

Parameter Specification
CAS Number 1035638-91-5 [1]
Molecular Formula C({18})H({14})ClFN({4})O({2}) [1]
Molecular Weight 372.78 [1]
Purity ≥98% (HPLC) [1]
Recommended Storage Store at -20°C [1]
Biological Activity High affinity and potent covalent EGFR kinase inhibitor (K(i) = 0.14 nM). Inhibits autophosphorylation of WT and mutant EGFR in tumor cells (IC({50}) values are 5.8 and 6.6 nM, respectively) [1]

Experimental Protocols & Application Notes

The search results do not contain explicit step-by-step protocols for using this compound. However, you can infer critical handling procedures from the biological activity and storage information.

  • Solubility and Handling: The supplier does not list a specific solvent or solubility. Standard practice is to prepare a high-concentration stock solution in a pure, anhydrous solvent like DMSO. The stability of this stock solution should be empirically verified.
  • Experimental Use: As a covalent EGFR inhibitor, it is typically used in in vitro cellular assays to study EGFR-driven signaling pathways. The referenced study (Schwartz et al., 2014) used this compound to analyze reversible interactions and mechanisms of drug resistance [1].
  • Quality Control: The HPLC purity of ≥98% indicates that the compound's identity and purity should be confirmed upon receipt, especially if experimental results are inconsistent.

Frequently Asked Questions

  • What is the shelf life of this compound? The supplier does not specify a definitive shelf life. Adherence to the storage condition of -20°C is critical for maximizing stability. It is recommended to use the compound as soon as possible after receipt.
  • How should I reconstitute this compound for cell-based assays? While not specified, a common approach is to dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Further working dilutions can be made in aqueous buffers, noting that the final DMSO concentration in cell culture should typically be kept below 0.1%.
  • My this compound solution has precipitated. What should I do? The search results do not address this. If precipitation occurs, gently warm the vial and mix thoroughly. If the precipitate does not dissolve, the solution should not be used, as the concentration will be inaccurate and the biological activity compromised.

Troubleshooting Guide

The following workflow outlines a systematic approach to troubleshoot issues with this compound in your experiments, based on the limited available information and general best practices.

Start Unexpected Experimental Result A Verify compound storage conditions (Stored at -20°C?) Start->A B Check stock solution handling (Single-use aliquots? Freeze-thaw cycles?) A->B Stored correctly E Contact manufacturer/supplier for technical support & batch-specific data A->E Storage condition violated C Confirm stock solution clarity (No precipitation or discoloration?) B->C Handled properly B->E Multiple freeze-thaw cycles D Validate experimental system (Positive/Negative controls working?) C->D Solution is clear C->E Precipitation observed D->E Controls are valid

Key Recommendations for Researchers

Given the limited public data, a rigorous and careful approach is necessary when working with this compound.

  • Consult the Certificate of Analysis: The supplier, Tocris Bioscience, explicitly states that batch-specific data is available in the Certificate of Analysis (CoA) [1]. This document is crucial as it may contain lot-specific purity and quality control data not available on the public website.
  • Reference the Primary Literature: The key reference for this compound is the 2014 paper by Schwartz et al. in Proceedings of the National Academy of Sciences [1]. This paper will be an invaluable resource for understanding the original experimental contexts, concentrations, and validation methods used by the compound's developers.
  • Validate Experimentally: Due to the lack of explicit long-term stability data, you should empirically test the activity of your stock solutions over time in your specific assay system to establish a reliable in-house stability profile.

References

PF-6274484 freeze-thaw cycle stability

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484: Basic Data & Handling

The table below summarizes key information for handling this compound, which is crucial for designing stability studies. [1]

Property Detail
Chemical Name N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide [1]
CAS Number 1035638-91-5 [1]
Molecular Weight 372.78 g/mol [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month [1]
Solubility in DMSO ~25 mg/mL (~67 mM) [1]

How to Perform a Freeze-Thaw Stability Study

Since substance-specific data is unavailable, you can establish the stability profile for this compound in your specific formulation by following a standardized protocol. The workflow below outlines the key stages of this process.

FTCycleStudy Freeze-Thaw Stability Study Workflow Start Prepare Sample Aliquots Step1 1. Initial Analysis (Pre-Stability Control) Start->Step1 Step2 2. Freezing Phase Store at -20°C ± 5°C for 24 hours Step1->Step2 Step3 3. Thawing Phase Thaw unassisted at room temperature Step2->Step3 Step4 4. Post-Cycle Analysis Test using validated methods Step3->Step4 Decision Cycle Complete? Step4->Decision Decision->Step2 Repeat for planned cycles End Final Report & Recommendations Decision->End All cycles completed

Here is a detailed methodology based on regulatory guidance and industry practice. [2]

Study Design and Preparation
  • Objective: To evaluate the stability of this compound in its formulation against repeated freezing and thawing stresses, simulating potential temperature variations during storage or shipment. [2]
  • Sample Preparation: Prepare a sufficient number of aliquots of the drug solution/suspension in the final formulation composition. Using multiple aliquots prevents additional freeze-thaw cycles on the same sample. [3] [2]
  • Control Sample: Keep a control sample at a stable, recommended storage condition (e.g., refrigerated or at room temperature) that does not undergo cycling for comparison.
Cycle Parameters & Testing
  • Freezing Temperature: Typically, -20°C ± 5°C is used. [2] [4] For products intended for colder storage, -70°C may also be studied.
  • Cycle Duration: A common approach is to freeze samples for at least 24 hours, followed by complete thawing at room temperature. [2]
  • Number of Cycles: Studies often include 3 to 10 cycles to provide a sufficient safety margin for real-world handling. [2] [4]
  • Testing Intervals: Analyze the samples after the 1st, 3rd, 5th, and final planned cycles, comparing them against the control.
Analytical Methods & Evaluation Criteria

After each planned cycle, the product should be tested using stability-indicating methods. The table below outlines the key quality attributes to assess. [2]

Category Specific Tests Evaluation Criteria
Physical Stability Appearance, Color, Clarity, Homogeneity No precipitation, phase separation, or color change relative to control. [2]
Chemical Stability Assay/Potency, Related Substances/Degradation Products Meets pre-defined acceptance criteria for potency (e.g., 90-110%) with no significant new degradants. [2]
Functional Stability pH, Dissolution (for solids) No significant shifts in pH or dissolution profile. [2]

FAQs on Freeze-Thaw Stability

Q: Why is a freeze-thaw study critical for a compound like this compound? A: The structural and functional integrity of small-molecule inhibitors can be compromised by physical processes like precipitation or chemical degradation upon freezing and thawing. Verifying stability ensures that the potency and consistency of your experimental results are not affected by pre-analytical handling. [2]

Q: My this compound solution precipitated after one freeze-thaw cycle. What can I do? A: This is a common challenge. Consider these formulation adjustments:

  • Change the solvent system: Optimize the co-solvent ratios (e.g., DMSO, PEG, SBE-β-CD) to improve solubility at low temperatures. [1]
  • Use cryoprotectants: Add agents like sucrose or sorbitol, which can protect the compound from the physical stresses of ice crystal formation. [4]
  • Optimize aliquot volume: Smaller volumes may freeze and thaw more uniformly, reducing the chance of precipitation.

Q: How should I store my this compound stock solution for long-term use? A: Based on the supplier's information, stock solutions in DMSO are most stable at -80°C for up to 6 months. For short-term use, -20°C for one month is acceptable. Always aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles of the main stock. [1]

References

PF-6274484: Solubility & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physicochemical and handling data for PF-6274484 gathered from supplier documentation.

Property Specification / Value Source / Context
Molecular Formula C₁₈H₁₄ClFN₄O₂ [1] [2]
Molecular Weight 372.78 g/mol [1] [2]
Purity ≥98% (HPLC) [1] [3] [2]
Physical Form White to light brown or light yellow to orange solid powder [3] [2]
Solubility in DMSO ~20-25 mg/mL (clear solution) [3] [2]
Recommended Storage Store powder at -20°C; prepare fresh solutions when possible. [1] [2]

Troubleshooting Guide: Precipitation in Solution

Here are answers to common questions and steps to resolve precipitation issues.

Q: Why does my this compound solution form a precipitate, and how can I re-dissolve it?

  • A: Precipitation often occurs due to temperature shifts, solvent evaporation, or exceeding the compound's solubility in the final solution. Follow these steps:
    • Warm Gently: Briefly warm the solution to 25-37°C in a water bath, followed by vigorous vortexing. Avoid excessive heating. [2]
    • Sonication: Sonicate the solution in a water bath sonicator for 10-15 minutes. This helps disaggregate particles and can re-dissolve the precipitate.
    • Add Fresh Solvent: If precipitation persists, add a small amount of fresh, pure DMSO to increase the solvent volume and solubility capacity.

Q: How can I prevent precipitation when preparing stock solutions for experiments?

  • A: Proper technique during solution preparation is key to prevention.
    • Use High-Quality DMSO: Use fresh, anhydrous DMSO from a sealed container to maintain purity, as DMSO is hygroscopic and absorbs water from the air over time.
    • Prepare Fresh: Prepare stock solutions immediately before use. Avoid long-term storage of diluted solutions, especially aqueous ones. [2]
    • Sequential Dilution: When creating in vivo formulations, add co-solvents sequentially from left to right, and one by one, with mixing at each step to maintain the compound in solution. [2]

Experimental Protocol: Preparing a Stable Working Solution

This protocol outlines a method for preparing a stock solution suitable for further dilution in cellular assays.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (stored at -20°C) [1] [2]
  • Anhydrous DMSO
  • Analytical balance
  • Volumetric flask or tube (e.g., 1.5 mL)
  • Vortex mixer
  • Ultrasonic water bath (optional)

Procedure:

  • Weighing: Accurately weigh 3.73 mg of this compound powder.
  • Dissolution: Transfer the powder into a 1.0 mL volumetric flask. Add anhydrous DMSO to bring the total volume to 1.0 mL. This yields a 10 mM stock solution.
  • Mixing: Vortex the mixture vigorously until the solid appears fully dissolved.
  • Clearing (if needed): If any undissolved material is visible, place the vial in a water bath sonicator for 5-10 minutes until the solution becomes clear.
  • Storage: Aliquot the clear stock solution into small, single-use vials. Store immediately at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. [2]

Experimental Workflow Visualization

The diagram below illustrates the logical workflow for addressing this compound precipitation, from problem identification to resolution.

Start Observed Precipitation in Solution CheckStorage Check Stock Solution (Clarity & Age) Start->CheckStorage WarmVortex Warm Gently & Vortex CheckStorage->WarmVortex Solution is old or was stored cold PrepFresh Prepare a Fresh Stock Solution CheckStorage->PrepFresh Stock is cloudy or has precipitate Sonicate Sonicate in Water Bath WarmVortex->Sonicate Precipitate Remains Success Clear Solution (Ready for Use) WarmVortex->Success Precipitate Dissolved AddDMSO Add Fresh DMSO Sonicate->AddDMSO Precipitate Remains Sonicate->Success Precipitate Dissolved AddDMSO->Success Precipitate Dissolved PrepFresh->Success

Key Considerations for Researchers

  • Solvent Order is Critical: For in vivo formulations requiring co-solvents, the order of addition is crucial. Always add the DMSO stock solution to the co-solvent mixture sequentially, with thorough mixing at each step, to avoid instantaneous precipitation. [2]
  • Monitor Aqueous Solutions: Be aware that any aqueous dilution of a DMSO stock solution significantly increases the risk of precipitation. Use these working solutions immediately and do not store them.

References

PF-6274484 optimal storage temperature

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions at a Glance

The following table summarizes the key storage recommendations for PF-6274484 to ensure its stability and potency [1] [2] [3]:

Form Temperature Shelf Life Key Considerations
Powder -20°C 3 years Store in a tightly sealed container.
Powder 4°C 2 years A short-term, alternative option.
Solution (in DMSO) -80°C 6 months Preferred for longest solution stability.
Solution (in DMSO) -20°C 1 month A shorter-term storage option.

Key Handling Protocols

  • Solubility: this compound is soluble in DMSO to at least 25 mg/mL (67.06 mM). The solution may require ultrasonic warming and heating to 60°C to fully dissolve [2] [3].
  • Aliquot and Avoid Freeze-Thaw: To prevent loss of potency, aliquot the DMSO stock solution and avoid repeated freeze-thaw cycles [2] [3].

Experimental Context

This compound is a potent, covalent EGFR kinase inhibitor. Below is a simplified workflow for its typical use in a cell-based experiment, highlighting where proper storage is critical.

This compound Powder This compound Powder Reconstitute in DMSO Reconstitute in DMSO This compound Powder->Reconstitute in DMSO  Store at -20°C Aliquot & Store at -80°C Aliquot & Store at -80°C Reconstitute in DMSO->Aliquot & Store at -80°C  Create 10mM stock Prepare Working Dilutions Prepare Working Dilutions Treat Cells Treat Cells Prepare Working Dilutions->Treat Cells Assay Readout Assay Readout Treat Cells->Assay Readout  e.g., Western Blot for p-EGFR Aliquot & Store at -80°C->Prepare Working Dilutions

Frequently Asked Questions

What is the shelf life of a this compound stock solution?

When stored at -80°C, a DMSO stock solution is stable for an estimated 6 months. If stored at -20°C, it should be used within 1 month [2] [3].

Can this compound be stored at 4°C?

While the solid powder may be stored at 4°C for up to 2 years, this is not the optimal condition. For long-term stability, storage at -20°C is strongly recommended [2] [3].

References

PF-6274484 cytotoxicity troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484: Core Compound Information

The table below summarizes the key biochemical and physical characteristics of this compound for your reference in experiment design.

Property Description
Biological Role Potent, high-affinity, covalent EGFR kinase inhibitor [1] [2]
Targets Wild-type EGFR (WT-EGFR) and mutant EGFR (L858R/T790M) [2]
Mechanism Forms an irreversible covalent bond with a cysteine residue in the EGFR kinase domain [1] [3]
Potency (Kᵢ) 0.14 nM for EGFR-L858R/T790M; 0.18 nM for WT-EGFR [2]
Cellular IC₅₀ 5.8 nM (WT-EGFR); 6.6 nM (EGFR-L858R/T790M autophosphorylation) [1] [2]
Solubility ~25 mg/mL (or ~67 mM) in DMSO [2]
Purity & Storage ≥98% (HPLC); store powder at -20°C [1] [2]

Troubleshooting Cytotoxicity and Experimental Issues

While specific FAQs for this compound were not available, the following guidance is synthesized from general best practices and relevant research on covalent EGFR inhibitors.

Problem: Unexpected High Cytotoxicity or Cell Death

This is a common challenge with covalent inhibitors. A key study using activity-based protein profiling (ABPP) found that covalent kinase inhibitors, including a probe based on this compound, have a limited selectivity window [4].

  • Potential Cause: Off-Target Reactivity: At higher concentrations (>100 nM to 1 µM), these inhibitors can lose specificity. The study showed "rampant proteome-wide reactivity and kinase target-independent cell death" when the selectivity window was exceeded [4].
  • Troubleshooting Steps:
    • Titrate the Concentration: Begin by testing a range of concentrations, starting as low as 1-10 nM, to find the minimal dose that effectively inhibits EGFR phosphorylation without causing significant off-target cytotoxicity [4].
    • Confirm On-Target Effect: Measure the IC₅₀ for EGFR inhibition in your specific cell model. If cell death occurs at concentrations much higher than the established cellular IC₅₀ (e.g., >> 6 nM), it strongly suggests off-target effects are to blame [4].
    • Use a Viability Assay: Differentiate between on-target growth suppression (which is desired) and general cell death caused by off-target toxicity using appropriate assays (e.g., trypan blue exclusion, LDH release, alongside ATP-based viability assays).
Problem: Lack of Expected Effect (Low Cytotoxicity in Sensitive Cells)

If your EGFR-driven cancer cell line shows no response, the issue may lie with the compound's activity or your experimental system.

  • Potential Causes and Verification:
    • Compound Integrity: Check the storage conditions and age of the compound. While this compound is stable at -20°C, prolonged storage or improper handling can degrade it [2].
    • Solvent and Stock Solution: Ensure the compound is correctly dissolved in DMSO and that the final DMSO concentration in your assays (typically ≤0.1%) is not itself cytotoxic. Prepare fresh stock solutions if necessary [2].
    • Cell Model Validation: Verify that your cell line expresses the intended EGFR target (wild-type or mutant) and is otherwise sensitive to EGFR inhibition. Be aware that some mutations, like T790M, confer resistance to earlier-generation inhibitors, though this compound is designed to target this mutant [3] [2].

Experimental Workflow for Cytotoxicity Investigation

The following diagram outlines a logical pathway to diagnose the source of cytotoxicity in your experiments.

G Start Unexpected Cytotoxicity Observed Step1 Verify Experimental Conditions: - DMSO concentration control - Fresh compound stock - Correct cell line identity Start->Step1 Step2 Titrate Inhibitor Concentration (Start low: 1-10 nM) Step1->Step2 Step3 Measure EGFR Inhibition (IC₅₀) in your cell model Step2->Step3 Step4 Compare IC₅₀ for EGFR vs IC₅₀ for Viability Step3->Step4 Step5 Correlation Found? Step4->Step5 Step6A Likely On-Target Effect Step5->Step6A Yes Step6B Viability loss at >> EGFR IC₅₀ = Off-Target Toxicity Step5->Step6B No RecA Recommendation: Proceed with lower, effective concentration Step6A->RecA RecB Recommendation: Reduce concentration or investigate alternative compounds Step6B->RecB

Key Technical Protocols

For your experiments, here are the core methodologies relevant to working with this compound, based on the available data.

  • Cellular Autophosphorylation Inhibition Assay: This is a standard method to confirm the compound's activity. The protocol involves treating tumor cells (e.g., H1975 for L858R/T790M mutant or A549 for WT-EGFR) with this compound, followed by lysis and measurement of phosphorylated EGFR levels using a specific immunoassay (e.g., ELISA or Western Blot). The reported IC₅₀ values are 6.6 nM and 5.8 nM, respectively [1] [2].
  • In-Situ Target Engagement (Competitive ABPP): A more advanced technique to study the inhibitor's behavior in living cells, as described in [4]. This method uses a clickable, alkynylated variant of the inhibitor. Cells are treated with the probe, and the labeled proteins are conjugated to a reporter tag (e.g., azide-rhodamine) via click chemistry for visualization and quantification. Pre-treatment with this compound competes for binding, confirming specific on-target engagement and revealing off-targets.

Seeking Further Information

For more detailed support:

  • Consult Suppliers: Companies like Tocris Bioscience and InvivoChem, which supply this compound, may have more extensive technical documentation [1] [2].
  • Review Foundational Literature: The primary research paper by Schwartz et al. (2014), which is referenced by the supplier, is an essential resource for understanding the original characterization of this compound [1].

References

FAQs on IC50 Variability for Covalent Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary factors that can cause IC50 variability for covalent inhibitors like PF-6274484? IC50 values can vary due to a combination of biochemical, cellular, and methodological factors. Key considerations for covalent inhibitors include:

  • Binding Affinity vs. Chemical Reactivity: The overall potency of a covalent inhibitor is a function of both its initial, reversible binding affinity (Kᵢ) and the rate constant for the covalent bond formation (kᵢₙₐcₜ). Variations in assay conditions can affect these parameters differently [1].
  • Target Cysteine Status: The oxidation state of the target cysteine (e.g., sulfinylation or glutathiolation) can significantly alter its reactivity and inhibitor potency. This effect can vary with cellular context, such as the presence of specific oncogenic mutations [1].
  • Cellular Context and Co-mutations: The cellular background, including the expression of off-target proteins and co-occurring mutations (e.g., in KEAP1), can influence the apparent drug response and contribute to variable outcomes [2].
  • Experimental Assay Conditions: Factors such as cell culture format (2D vs. 3D), drug exposure time, and the health of the cell line can introduce significant variability [3] [4].

Q2: How can we optimize our assay design to minimize technical variability? Robust and reproducible assays require careful control of multiple parameters.

  • Control for Biological Variability: Use consistent biological materials (e.g., the same cell line passage and source). When using primary cells, employ multiple donors and include a constant control compound to account for donor-to-donor variation [5].
  • Ensure Compound Integrity: Standardize compound preparation and storage. Limit freeze-thaw cycles and use consistent storage conditions to prevent loss of potency [5].
  • Validate Instrumentation and Automation: Perform regular maintenance and calibration of pipettes and automated liquid handlers. When using flow cytometers, implement quantitation bead controls to normalize for day-to-day instrument variation [5].
  • Standardize Analyst Techniques: Implement consistent training and standardized protocols for all researchers to minimize analyst-to-analyst variability [5].

Q3: Beyond IC50, what other dose-response parameters should we monitor? Relying solely on IC50 (potency) can be misleading. A multi-parametric analysis provides a more comprehensive view of drug action [3].

  • Eₘₐₓ (Maximal Effect): The maximum effect a drug can achieve. This parameter often correlates with the proliferation rate of the cell line, especially for cell-cycle inhibitors [3].
  • Hill Slope (HS): The steepness of the dose-response curve. An unusually shallow slope can indicate significant cell-to-cell variability in target inhibition or more complex pharmacological mechanisms [3].
  • AUC (Area Under the Curve): A combined measure of both drug potency and efficacy [3].

The table below summarizes these key parameters:

Parameter Description Pharmacological Insight
IC₅₀ Concentration for 50% inhibition Measures compound potency
Eₘₐₓ Maximum effect at high drug concentration Measures compound efficacy; can be linked to cell proliferation rate [3]
Hill Slope (HS) Steepness of the dose-response curve Shallow slopes may suggest heterogeneous cell response or complex binding [3]
AUC Area Under the dose-response Curve Integrates overall potency and efficacy

Experimental Protocol: Assessing Covalent Inhibitor Off-Targets

Given that this compound is a covalent inhibitor, characterizing its off-target profile is crucial for understanding variable cellular responses. Below is a generalized workflow for identifying off-targets, adapted from studies on similar drugs [2].

workflow A 1. Treat Cells with Inhibitor (e.g., 2 µM for 4h) B 2. Fractionate Cell Lysate (Soluble vs. Insoluble) A->B C 3. Protein Digestion (In-solution or In-gel) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Filtering (Ion score, PEP value) D->E F 6. Manual Validation (Isotope pattern, fragment ions) E->F G 7. Identify Off-targets (>300 sites possible) F->G

Methodology Details:

  • Cell Treatment and Lysis: Treat relevant cell lines (e.g., H358) with the inhibitor (a typical concentration is 2 µM for 4 hours). Include DMSO-treated controls. Harvest cells and separate proteins into soluble and insoluble fractions to simplify the proteome [2].
  • Sample Preparation for Proteomics:
    • Digest the protein fractions using trypsin, either in-solution or in-gel.
    • To increase proteome coverage, fractionate the resulting peptides by basic pH reverse-phase chromatography or SDS-PAGE before LC-MS/MS analysis [2].
  • Mass Spectrometry Data Acquisition:
    • Analyze the peptides using LC-MS/MS with a long HPLC gradient (e.g., 75 minutes).
    • In the search parameters, set the mass shift corresponding to the inhibitor's covalent modification (e.g., +560.2347 Da for AMG510) as a dynamic modification on cysteine residues [2].
  • Data Analysis and Validation:
    • Filter the data with confidence thresholds (e.g., ion-score ≥ 10, PEP ≤ 0.01).
    • Manually confirm modified peptides by checking that the isotopic peaks match the expected charge state and that sufficient b/y fragment ions containing the modified cysteine are detected [2].

Key Troubleshooting Takeaways

To address this compound IC50 variability in your lab, focus on these core principles:

  • Systematic Parameter Analysis: Move beyond IC₅₀. Routinely analyze Hill Slope and Eₘₐₓ to gain deeper insight into the nature of the variable response [3].
  • Rigorous Assay Control: Standardize every step, from cell culture and compound handling to instrumentation and analyst technique [5].
  • Investigate Off-Target Effects: Consider adopting a proteomic workflow to identify which off-target proteins this compound may be modifying in your specific experimental models, as this can dramatically alter phenotypic readouts [2].

References

PF-6274484: Known Biochemical and Cellular Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and activity data for PF-6274484, as reported across multiple chemical supplier and scientific sources [1] [2] [3]:

Property Description
Role Potent, high-affinity, irreversible covalent EGFR (Epidermal Growth Factor Receptor) kinase inhibitor [1] [2] [4].
Molecular Formula C₁₈H₁₄ClFN₄O₂ [2] [3] [5]
Molecular Weight 372.78 g/mol [1] [2] [3]
CAS Number 1035638-91-5 [1] [2] [3]
Target Affinity (Kᵢ) EGFR-L858R/T790M: 0.14 nM; Wild-Type EGFR: 0.18 nM [1] [3] [4].
Cellular Activity (IC₅₀) Autophosphorylation in H1975 cells (EGFR-L858R/T790M): 6.6 nM; in A549 cells (WT-EGFR): 5.8 nM [1] [2] [3].
Mechanism Forms an irreversible covalent bond with a cysteine residue in the EGFR kinase domain [1] [6].
Primary Application Research tool for studying EGFR signaling and resistance mechanisms [1] [6].

This compound acts as a covalent inhibitor by forming a permanent bond with its target. The following diagram illustrates its mechanism of action and the experimental context in which it has been studied:

G PF6274484 This compound (Irreversible Inhibitor) EGFR EGFR Kinase (With target cysteine) PF6274484->EGFR Binds ATP pocket CovalentComplex Irreversible Covalent Complex EGFR->CovalentComplex Forms covalent bond Autophosphorylation Inhibition of EGFR Autophosphorylation CovalentComplex->Autophosphorylation Inhibits CellBasedAssays Cellular Assays (A549, H1975 cells) Autophosphorylation->CellBasedAssays Measured in CellBasedAssays->CovalentComplex Validates mechanism

FAQs and Troubleshooting for this compound

Here are answers to common questions based on available data and general experimental principles:

Q1: What is the confirmed solubility and recommended storage for this compound?

  • Solubility: It is soluble in DMSO, with reports suggesting a solubility of approximately 25-65 mg/mL ( ~67 mM) [1] [4]. Always use freshly opened DMSO for preparing stock solutions, as it is hygroscopic.
  • Storage: Store the powder at -20°C. Once dissolved in DMSO, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [3] [5] [4].

Q2: How was this compound used and characterized in published research? The compound has been primarily used in cell-based assays to inhibit EGFR autophosphorylation [1]. Furthermore, a clickable alkyne-bearing analog was synthesized for chemoproteomic studies using Activity-Based Protein Profiling (ABPP) to investigate its proteome-wide selectivity in human cancer cells [6].

Q3: The in vivo administration route is not specified in the search results. Where can I find this information? The lack of in vivo data in the current search results suggests that this compound may be primarily characterized as a research tool for in vitro studies. To find administration protocols, you could:

  • Consult the Original Developer: As this compound was discovered by Pfizer [2], the most reliable information would come from their internal publications or patent documents.
  • Search for Analogues: Investigate the administration routes of clinically approved covalent EGFR inhibitors (e.g., Afatinib, Osimertinib) as a reference, though their specific formulations will differ.
  • Review Formulation Literature: Look for scientific papers specifically focused on the in vivo formulation of irreversible kinase inhibitors.

References

PF-6274484 Overview & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is a covalent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) [1]. It functions by forming a permanent covalent bond with a specific cysteine residue (Cys797) within EGFR's ATP-binding pocket, leading to sustained inhibition of the kinase activity [2] [1].

The available quantitative data comes from activity-based protein profiling (ABPP) experiments conducted in human cancer cell lines (in situ) and cell lysates (in vitro) [1]. The table below summarizes the key potency data for your reference.

Cell Line / Context Target IC₅₀ (in situ) IC₅₀ (in vitro) Key Findings & Experimental Conditions
A431 cells (in situ) [1] EGFR ~0.1 - 1 µM* --- Cell-based assay; mutant EGFR status may affect potency.
A431 cell lysates (in vitro) [1] EGFR --- ~0.01 - 0.1 µM* Cell-free assay using isolated proteins.
Various cancer lines (in situ) [1] EGFR Lower IC₅₀ in mutant EGFR lines --- Increased potency observed in mutant EGFR cell lines.
General Experimental Protocol [1]
1. Treatment: Cells or lysates pre-treated with this compound (or DMSO control) for 30 minutes.
2. Probe Labeling: Treated with clickable alkyne probe of this compound (0.001-10 µM, 1 hour).
3. Detection: Click chemistry with azide-rhodamine tag, SDS-PAGE, and in-gel fluorescence scanning.
4. Analysis: IC₅₀ calculated from fluorescence inhibition curves.

Note: Values estimated from gel-based ABPP data in the source material [1].

Critical Consideration: Selectivity Window

A crucial finding from the research is that covalent kinase inhibitors like this compound have a defined selectivity window [1]. The diagrams below illustrate the core concept and experimental workflow for determining this window.

G LowDose Low Concentration SelectiveWin Selectivity Window LowDose->SelectiveWin OnTarget Strong Target Inhibition LowDose->OnTarget HighDose High Concentration SelectiveWin->HighDose SelectiveWin->OnTarget OffTarget Proteome-Wide Off-Target Effects HighDose->OffTarget Toxicity Target-Independent Cell Death HighDose->Toxicity

G Start Treat Cells with This compound Probe MS Quantitative Mass Spectrometry Start->MS Gel Gel-Based ABPP Analysis Start->Gel IdTargets Identify All Probe-Labeled Proteins MS->IdTargets Gel->IdTargets Comp Competition with this compound IdTargets->Comp IdSpecific Identify Specific vs. Non-Specific Targets Comp->IdSpecific Define Define Selectivity Window IdSpecific->Define

  • At low concentrations (e.g., ≤ 100 nM), this compound primarily engages its intended target, EGFR [1].
  • As concentration increases (e.g., ≥ 1 µM), rampant, non-specific labeling of other proteins occurs due to reactivity with off-target cysteines across the proteome [1].
  • This off-target activity leads to kinase target-independent cell death, complicating data interpretation [1].

For reliable results, your dosing strategy should use the lowest effective concentration that robustly inhibits EGFR, determined through concentration-response experiments in your specific model system [1].

Frequently Asked Questions

What is the primary application of this compound in research? Based on the literature, this compound is used pre-clinically as a tool compound to study EGFR biology and to develop and validate proteome-wide profiling methods for covalent kinase inhibitors [1].

How does this compound relate to approved EGFR drugs? It is a research compound similar in mechanism to approved covalent EGFR inhibitors like afatinib and osimertinib, which target the same cysteine residue (Cys797) [2] [1].

Why is dosing frequency not specified in the literature? The identified studies used single-dose treatments in experimental settings to measure immediate target engagement and proteome-wide reactivity. The focus was on defining concentration-dependent effects rather than long-term, multi-dose regimens [1].

Troubleshooting Guide

Problem Potential Cause Suggested Action
High cytotoxicity at low doses Breach of selectivity window; off-target effects [1] Titrate concentration down. Perform a concentration-response curve to find the minimum dose that effectively inhibits EGFR while minimizing cell death.
Insufficient target engagement Concentration too low; cell line with resistant EGFR mutations [1] Increase concentration cautiously and validate EGFR inhibition in your model. Note that mutant EGFR can alter inhibitor potency [1].
Inconsistent activity between assays Differential potency in vitro vs. in situ; variation between cell lines [1] Standardize assay conditions. Be aware that cellular context (e.g., ATP levels) affects covalent inhibitor activity.

Research Optimization Recommendations

  • Define Selectivity Window: Use ABPP-SILAC methods to identify off-targets and establish a safe concentration range in your specific experimental system [1].
  • Consider EGFR Status: Account for the EGFR mutation status (wild-type vs. mutant) in your cell lines, as this can influence the potency of covalent inhibitors [1].
  • Consult Regulatory Context: For true drug development, refer to the latest FDA and other regulatory guidance on dosage optimization for oncology therapeutics [3].

References

PF-6274484: Core Product Information

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is a potent, high-affinity, and irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It is sold for research purposes only [1].

The table below summarizes its key biological activity data:

Property Description
Primary Mechanism Irreversible covalent EGFR kinase inhibitor [2]
Ki (Affinity) 0.14 nM (EGFR-L858R/T790M mutant); 0.18 nM (EGFR wild-type) [3] [4]
Cellular IC50 5.8 nM (WT EGFR in A549 cells); 6.6 nM (EGFR-L858R/T790M in H1975 cells) [1] [3] [5]
Purity ≥98% (HPLC) [1] [2]
Recommended Storage Store at -20°C [1] [3]

Experimental Protocols & Best Practices

While a specific protocol for metabolite analysis is not available, the following established methodologies are crucial for working with covalent inhibitors like this compound.

Confirm Covalent Modification via Intact Protein Mass Spectrometry

This protocol confirms the formation of a covalent bond between the inhibitor and its target protein [6].

  • Step 1: Reaction. Incubate the purified recombinant EGFR protein with this compound.
  • Step 2: Analysis. Directly analyze the intact protein mass of the reaction mixture using LC-MS (Liquid Chromatography-Mass Spectrometry).
  • Step 3: Interpretation. A successful reaction is confirmed by a mass shift in the protein corresponding to the mass of this compound minus any leaving group. This indicates a 1:1 covalent protein-inhibitor adduct [6].
Identify the Site of Modification via Peptide-Level Analysis (Bottom-Up Proteomics)

This method pinpoints the exact cysteine residue modified by this compound [6].

  • Step 1: Reaction & Denaturation. Incubate the protein with this compound, then denature it.
  • Step 2: Reduction and Alkylation. Treat the protein with Dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide to block all free, unmodified cysteine residues.
  • Step 3: Digestion. Digest the protein into peptides using a protease like trypsin.
  • Step 4: LC-MS/MS Analysis. Analyze the resulting peptides. Software is used to match the MS/MS fragmentation spectra to peptide sequences and identify the specific cysteine residue carrying the this compound modification [6].
Evaluate Proteome-Wide Selectivity via Competitive ABPP-SILAC

This advanced chemoproteomic workflow helps identify both on-target and off-target interactions of this compound across the entire cellular proteome, which is critical for interpreting experimental results and potential interference [7]. The workflow for this method can be visualized as follows:

G Start Start Proteomic Profiling SILAC SILAC Labeling (Heavy vs Light Amino Acids) Start->SILAC Treat Cell Treatment (± this compound) SILAC->Treat Probe Add Clickable Activity Probe Treat->Probe Lysis Cell Lysis & Mix Samples Probe->Lysis Click Click Chemistry (Attach Biotin Tag) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis (Identify Competed Targets) MS->Data

Troubleshooting Guide & FAQs

Q1: My experiment shows unexpected cellular toxicity. Could this be due to off-target effects?

A: Yes. Covalent inhibitors like this compound can have off-target effects.

  • Cause: The compound's electrophilic "warhead" may react with other functionally important cysteines in the proteome beyond the intended target in EGFR [7].
  • Investigation: It is recommended to define the compound's "window of selectivity". The proteome-wide competitive ABPP-SILAC protocol described above is the gold-standard method for identifying these off-targets. Research indicates that when used within a selective concentration range, this compound primarily engages EGFR, but higher concentrations can lead to widespread off-target reactivity and kinase-independent cell death [7].
  • Solution: Ensure you are using the lowest effective concentration. Refer to the IC50 and Ki values in the product information table as a starting point for dose optimization.
Q2: How should I prepare and store stock solutions of this compound to ensure stability?

A: Proper handling is critical for covalent inhibitors.

  • Solubility: this compound is soluble in DMSO. A typical stock concentration is 10-65 mg/mL (26.8 - 174.4 mM) [3] [4].
  • Storage: Aliquot the stock solution and store it at -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles. Storing at -20°C is acceptable for shorter periods (e.g., 1 month) [3].
  • Handling: Always use fresh or properly stored aliquots for experiments.
Q3: The biological activity of this compound seems inconsistent. How can I confirm it is working as intended?

A: To validate the inhibitor's activity, you can:

  • Confirm Target Engagement: Use the intact protein MS protocol to verify covalent binding to recombinant EGFR.
  • Check Cellular Potency: Perform a cellular assay to measure inhibition of EGFR autophosphorylation in A549 or H1975 cells, using the provided IC50 values as a benchmark [3] [5].

Key Considerations for Your Research

  • Metabolite Investigation: Since direct information on this compound metabolites is unavailable, the recommended approach is to use the chemoproteomic methods (ABPP) outlined above. These techniques can help identify proteins that might be modified by reactive metabolites, leading to experimental interference [6] [7].
  • Positive Control: Always include a known EGFR inhibitor (like Afatinib) as a positive control in your experiments to benchmark the performance of this compound.
  • Orthogonal Validation: Use mutagenesis studies to validate key findings. For instance, mutating the specific cysteine residue in EGFR's ATP-binding pocket should abolish this compound's inhibitory effect, confirming its mechanism of action [6].

References

Understanding and Evaluating Selectivity of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is a potent covalent inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) by irreversibly binding to a cysteine residue (Cys797) in the kinase's active site [1] [2] [3]. A key study used Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry to comprehensively map its specific and non-specific targets across the human proteome [1]. The core finding is that covalent inhibitors like this compound have a defined selectivity window, and operating within this concentration range is critical to minimize off-target effects [1].

The experimental data from this study is summarized in the table below.

Parameter Description / Value Significance
Primary Target EGFR (Wild Type and mutants L858R/T790M) [1] [4] [2] The intended, high-affinity target.
Reported K(_i) 0.14 - 0.18 nM [4] [2] Measures high-affinity, reversible binding to the target.
Key Off-Targets ERBB2, BLK, TEC, and several non-kinase proteins [1] Specific off-targets often possess conserved, active-site cysteines.
Critical Finding Limited selectivity window; off-target reactivity increases significantly once this window is exceeded [1] Provides a framework for troubleshooting: the primary issue is often inhibitor concentration.

Experimental Workflow for Assessing Selectivity

The following diagram illustrates the ABPP-SILAC methodology used to identify specific and non-specific protein targets, which forms the basis for evaluating and troubleshooting selectivity issues [1].

LightCells Light SILAC Cells (Pretreated with Inhibitor) ProbeTreatment Treat with Clickable Probe (e.g., this compound alkyne) LightCells->ProbeTreatment HeavyCells Heavy SILAC Cells (Control: DMSO) HeavyCells->ProbeTreatment CellLysis Cell Lysis and Protein Extraction ProbeTreatment->CellLysis ClickChemistry Click Chemistry Reaction (Attach Reporter Tag) CellLysis->ClickChemistry MixAnalyze Mix Lysates & Analyze via Quantitative Mass Spectrometry ClickChemistry->MixAnalyze Results Data Analysis MixAnalyze->Results SpecificTargets Specific Targets (High Light:Heavy Ratio) Results->SpecificTargets OffTargets Non-Specific Off-Targets (Low Light:Heavy Ratio) Results->OffTargets

The workflow identifies proteins that are competitively blocked by the inhibitor (specific targets) versus those that are labeled regardless of pre-treatment (non-specific targets) [1].

Troubleshooting Guide & Key Considerations

Based on the ABPP study, here are the primary factors to investigate when aiming to reduce non-specific binding.

Optimize Inhibitor Concentration

This is the most critical parameter. The study found that at low nanomolar concentrations, this compound and similar inhibitors showed high selectivity. However, at higher concentrations (e.g., 1 µM), rampant proteome-wide labeling occurred [1].

  • Action: Titrate the inhibitor to the lowest concentration that achieves full engagement of your primary target (EGFR). Using concentrations just above the IC(_{50}) or K(_i) for EGFR is recommended to stay within the selectivity window [1].
Account for Cellular Context

The engagement of targets can differ between cell lysates (in vitro) and intact cells (in situ), and can be influenced by the cellular expression levels and mutation status of the target [1].

  • Action: Perform critical selectivity and functionality experiments in the most physiologically relevant model available (e.g., in situ in your specific cell line of interest) [1].
Understand the Covalent Inhibition Mechanism

Overall potency is a combination of reversible binding affinity (K(i)) and chemical reactivity (k({inact})) [3]. Over-reliance on a highly reactive "warhead" can lead to more non-specific reactions with other functionally important cysteines in the proteome [1].

  • Action: If concentration optimization is insufficient, consider that the issue may be intrinsic to the inhibitor's chemical structure. The solution may require switching to an inhibitor with a better-balanced affinity/reactivity profile [3].

Potential FAQs

While direct FAQs were not available, here are answers to anticipated questions based on the research.

  • Q: What is the recommended starting concentration for this compound in cellular assays?

    • A: The literature reports IC(_{50}) values of ~6 nM for inhibiting EGFR autophosphorylation in tumor cells [4] [2]. A concentration of 10-100 nM is a reasonable starting point, but you must empirically determine the lowest effective dose in your specific experimental system to maintain selectivity [1].
  • Q: Besides concentration, what can I modify to improve specificity?

    • A: The experimental conditions are key. Ensure that the treatment time is not excessively long, as this can increase the chance of off-target reactions. Furthermore, validating findings using a different (orthogonal) technique, such as a functional kinase activity assay, can help confirm that the observed cellular phenotypes are due to on-target inhibition [1].
  • Q: Are there alternative compounds to this compound?

    • A: Yes, other covalent EGFR inhibitors like afatinib, dacomitinib, and neratinib are well-characterized [3]. Their selectivity windows may differ, and comparing their off-target profiles in your system could be informative.

References

Troubleshooting Guide: Suspected Solvent Toxicity in Cell-Based Assays

Author: Smolecule Technical Support Team. Date: February 2026

Q: My cell viability data is anomalous. How do I determine if the solvent is the cause?

Unexpected results like reduced cell count or increased apoptosis can stem from solvent toxicity. This guide helps you systematically diagnose the problem [1] [2].

  • 1. Review Your Experimental Log First, verify the solvent type, stock concentration, and final working concentration in your culture medium. Ensure the dilution calculations are correct.

  • 2. Examine Positive Control Data Check the data from your positive control wells (e.g., cells treated with a known toxic compound like Valinomycin or Cadmium Chloride). If these controls show the expected toxic response, it suggests your assay is functioning correctly, and the issue may be specific to your test conditions [1].

  • 3. Analyze Solvent Control Wells This is the most critical step. Your experiment must include control wells where cells are treated with the solvent (e.g., DMSO) at the same final concentration used for your test compounds. Analyze the multiple endpoints (like those in the table below) for these controls [1] [2].

    • If solvent control wells show significant toxicity (e.g., >20% reduction in viable cell count compared to untreated controls), the solvent is likely the cause.
    • If solvent control wells are healthy, the toxicity is likely inherent to the test compound.
  • 4. Check for Specific Endpoint Patterns Solvent toxicity can manifest in specific cellular pathways. Compare the patterns in your data to established signatures. The table below summarizes common cellular endpoints and what their changes may indicate [2].

Endpoint Measurement Indication of Toxicity Associated Cellular Event
Viable Cell Count Number of healthy cells Decrease General cytotoxicity, cell death [1]
Cell Membrane Permeability Membrane integrity Increase Necrosis, oncosis [1]
Mitochondrial Membrane Potential Mitochondrial health Decrease Apoptosis, metabolic disruption [1] [2]
Apoptotic Cell Death Caspase activation, etc. Increase Programmed cell death [2]
Steatosis Accumulation of lipids Increase Liver toxicity, metabolic dysfunction [2]
Lysosomal Mass Lysosome amount/physical state Increase or Decrease Altered catabolic activity [2]
Nuclear Size Nuclear area Change Stress, apoptosis, or adaptive response [2]
DNA Damage/Fragmentation DNA integrity Increase Genotoxicity, apoptosis [2]
  • 5. Verify Solvent Stock and Preparation Ensure the solvent stock is not expired or contaminated. Prepare a fresh stock solution and repeat the dilution to rule out preparation errors.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration for DMSO in cell assays? A: While it varies by cell type, a final concentration of 0.1% to 1.0% DMSO is generally tolerated by many mammalian cell lines without significant adverse effects. You must empirically determine the safe threshold for your specific experimental system [2].

Q2: My solvent controls are showing high levels of steatosis. What does this mean? A: Steatosis indicates the abnormal accumulation of intracellular lipid droplets. This is a specific toxicological effect observed in liver-derived cells (like HepaRG). If your solvent controls show this effect, it means the solvent itself is causing lipid metabolism disruption, and you should lower its concentration or switch to a less toxic solvent [2].

Q3: How can I use High Content Screening (HCS) to investigate solvent effects more deeply? A: HCS is ideal for this because it measures multiple endpoints simultaneously on a per-cell basis. You can treat cells with different solvent concentrations and use multivariate analysis (like topic modeling with Latent Dirichlet Allocation - LDA) to identify hidden relationships between endpoints. This can reveal if the solvent is causing a unique "topic" or signature of toxicity that is distinct from your compound's effect [2].

Experimental Protocol: Profiling Toxicity Using High-Content Screening

This protocol outlines a general method for profiling compound (or solvent) toxicity in a hepatocyte cell model, based on established HCS methods [1] [2].

1. Cell Culture and Seeding

  • Use a relevant cell line, such as the human hepatoma HepaRG cell line.
  • Culture cells in appropriate medium (e.g., William's Medium E with 10% FBS and supplements).
  • Seed cells into black-walled, clear-bottom 96-well microplates at a density of (5 \times 10^4) cells/well in 100 µL of medium using an automated liquid handler for consistency [1].

2. Treatment

  • Prepare a dilution series of the solvent (PF-6274484 solvent) or test compound. A typical range is 10 concentrations using a 2-fold serial dilution.
  • Add the treatment solutions to the wells. Include controls:
    • Negative Control: Medium only.
    • Solvent Control: The highest concentration of solvent used in the experiment.
    • Positive Control: Known toxicants (e.g., Valinomycin for mitochondrial health, Cadmium Chloride for general cytotoxicity) [1].
  • Incubate cells for a set time (e.g., 24-48 hours).

3. Staining and Fixation

  • After incubation, stain cells with fluorescent dyes to mark key cellular structures. A typical staining cocktail for a multi-parameter assay might include:
    • Hoechst 33342: To stain nuclei.
    • TMRM: To assess mitochondrial membrane potential.
    • Propidium Iodide or TOTO-3: To assess cell membrane permeability (dead cells).
    • Additional dyes can be used for other endpoints like lysosomal mass or neutral lipids (steatosis) [1].

4. High-Content Imaging and Analysis

  • Image the plates using a high-content imager (e.g., ArrayScan VTI HCS Reader) with a 10x or 20x objective.
  • Use the instrument's software to automatically analyze each endpoint for every cell in the field of view, generating population data for viable cell count, membrane permeability, mitochondrial potential, etc. [1].

5. Data Processing and Analysis

  • Normalize the data from each well to the negative (untreated) control.
  • Calculate the Area Under the Curve (AUC) for the dose-response of each endpoint to quantify the overall effect [2].
  • Use multivariate statistical models to interpret the interconnectedness of the endpoints and identify toxicity signatures [2].

Experimental Workflow and Signaling Pathways

The following diagrams, created with Graphviz, illustrate the experimental workflow and a generalized cellular stress pathway that may be triggered by solvent toxicity.

G Start Plan Experiment & Prepare Dilutions A Seed Cells in 96-Well Plate Start->A B Treat Cells with Solvent/Compound A->B C Incubate (24-48 hours) B->C D Stain with Fluorescent Dyes C->D E High-Content Imaging D->E F Automated Image Analysis E->F G Data Normalization & AUC Calculation F->G End Multivariate Analysis & Interpretation G->End

Experimental workflow for profiling solvent toxicity using high-content screening [1] [2].

G Solvent Solvent Exposure MitoDys Mitochondrial Dysfunction Solvent->MitoDys OxStress Oxidative Stress Solvent->OxStress Steatosis Steatosis (Lipid Accumulation) Solvent->Steatosis MitoDys->OxStress Apoptosis Apoptotic Cell Death MitoDys->Apoptosis MemPerm Membrane Permeability Increase OxStress->MemPerm OxStress->Apoptosis Necrosis Necrotic Cell Death MemPerm->Necrosis CellLoss Reduced Viable Cell Count Apoptosis->CellLoss Necrosis->CellLoss Steatosis->CellLoss

Generalized cellular stress pathway activated by solvent toxicity [1] [2].

References

Handling Precautions for PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

Given its reactive nature, the following precautions are strongly advised when working with PF-6274484:

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (e.g., nitrile), lab coat, and safety goggles. Change gloves after handling and before touching common surfaces.
  • Containment: Use and handle the compound within a certified chemical fume hood or biosafety cabinet to prevent inhalation or exposure to airborne dust.
  • Engineering Controls: Ensure proper functioning of ventilation systems. Avoid procedures that could generate aerosols.
  • Storage: Store the compound in a cool, dry, and dark place (e.g., a desiccator in a freezer, if stability data permits). The container should be clearly labeled with the compound name, date, and hazard information.
  • Emergency Procedures: In case of a spill, contain the area, and decontaminate using appropriate absorbents. Contaminated surfaces should be thoroughly cleaned.
  • Disposal: Dispose of all waste, including contaminated tips, gloves, and containers, as hazardous chemical waste according to your institution's regulations.

> Critical Note: The information above is inferred from the compound's chemical class. You must consult the manufacturer's Safety Data Sheet (SDS) for definitive, specific, and authoritative handling instructions, first-aid measures, and physical/chemical property data.

Experimental Context from Literature

The table below summarizes key experimental details from research using this compound, which can inform safe handling procedures by illustrating its typical usage context [1].

Parameter Experimental Details from Literature
Inhibitor Name This compound (referred to as "Inhibitor 1" in the study) [1]
Target Kinase EGFR (Epidermal Growth Factor Receptor) [1]
Mechanism Irreversible covalent inhibitor via Michael addition to a cysteine residue in the kinase active site [1]
Typical Solvent Dimethyl Sulfoxide (DMSO) [1]
Common Working Concentrations Used in ranges from nanomolar (nM) to low micromolar (µM) concentrations (e.g., 0.001-10 µM) in cellular and biochemical assays [1]

Example Experimental Protocol

The following workflow, derived from the research paper, illustrates how this compound is typically used in a competitive ABPP experiment [1]. This highlights the stages where you would handle the compound or its solutions.

G Start Prepare Stock Solution A Treat Cells or Lysate with this compound (or DMSO vehicle) Start->A B Incubate (30 min) A->B C Add Alkynylated Probe B->C D Incubate (1 hour) C->D E Click Chemistry Reaction with Azide-Rhodamine Reporter D->E F Analyze by SDS-PAGE & Fluorescence E->F End Data Acquisition F->End

Workflow Stages Description:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO. This step involves handling the pure, solid compound and is when the risk of exposure is highest. It should be performed meticulously in a fume hood.
  • Treatment: Cells or cell lysates are treated with the inhibitor (typically at 10 µM for competition) or a DMSO vehicle control [1]. When pipetting inhibitor solutions, use proper technique to prevent splashes.
  • Incubation: The system is incubated to allow the inhibitor to engage its targets. Tubes or plates containing the inhibitor should be securely closed.
  • Probe Addition & Incubation: An alkynylated activity-based probe is added to label non-blocked targets. All liquid waste from this step should be collected as chemical waste.
  • Click Chemistry & Analysis: A bio-orthogonal "click" reaction links a fluorescent tag to the probe for visualization [1]. The reagents used in this step may have their own associated hazards.

References

PF-6274484 bioactivity loss over time

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of PF-6274484? this compound is a potent, covalent (irreversible) inhibitor of the Epidermal Growth Factor Receptor (EGFR). It uses a Michael acceptor electrophile to form a permanent covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding pocket of EGFR, leading to sustained inhibition of the kinase's activity. [1] [2]

  • What are the main factors that could lead to a loss of this compound's bioactivity? The key factors are:

    • Chemical Decomposition: The reactive Michael acceptor group is susceptible to degradation, especially in solution and if exposed to sub-optimal storage conditions. [3]
    • Oxidation of the Target Cysteine: The nucleophilic thiol of the target cysteine (EGFR-Cys797) can be oxidized in cellula, which fundamentally alters its chemical properties and prevents the covalent bond formation, leading to apparent drug resistance and reduced bioactivity. [2]
  • How should this compound be stored to maximize its shelf life? The solid powder should be stored at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles and slow decomposition. [3]

  • How can I confirm that a loss of cellular response is due to compound degradation and not cellular resistance? A robust approach is to use Activity-Based Protein Profiling (ABPP). By comparing the binding of a fresh vs. potentially degraded sample of a clickable probe analog of this compound to recombinant or cellular EGFR in a competitive assay, you can directly assess the compound's integrity and reactivity. [1]

This compound Bioactivity Data at a Glance

The table below summarizes the key biochemical and cellular activity data for this compound, which serves as a benchmark for its expected performance. [3]

Parameter Value Context / Assay System
Ki (Wild-Type EGFR) 0.18 nM Inhibition constant for enzyme binding
Ki (EGFR-L858R/T790M) 0.14 nM Inhibition constant for drug-resistant double mutant
Cellular IC₅₀ (WT EGFR) 5.8 nM Inhibition of autophosphorylation in A549 tumor cells
Cellular IC₅₀ (L858R/T790M EGFR) 6.6 nM Inhibition of autophosphorylation in H1975 tumor cells
Solubility (DMSO) 25 mg/mL (67.06 mM) Requires ultrasonic warming to 60°C

Experimental Protocols for Troubleshooting

Here are detailed methodologies to diagnose issues with this compound bioactivity.

Protocol 1: Assessing Covalent Target Engagement via Intact Protein Mass Spectrometry [4]

This protocol is used to confirm the covalent mechanism of action and binding stoichiometry using purified protein.

  • Reaction Setup: Incubate a purified sample of the EGFR kinase domain with this compound (typically at a 1:1 to 5:1 molar ratio) in an appropriate buffer for a set time.
  • Sample Desalting: Use liquid chromatography (LC) or buffer exchange to remove excess salt and inhibitor, ensuring a clean sample for mass spectrometry.
  • Intact Mass Analysis: Inject the purified protein sample into an LC-MS system with electrospray ionization.
  • Data Interpretation: Deconvolute the mass spectra to determine the protein's mass. A successful reaction will show a mass shift corresponding to the mass of this compound (372.78 g/mol) minus any leaving group, attached to the protein, confirming a 1:1 covalent adduct. A lack of mass shift suggests the compound is degraded and no longer reactive.

This workflow can be visualized as follows:

G A Incubate purified EGFR with this compound B Desalt reaction mixture A->B C Analyze via LC-MS B->C D Deconvolute mass spectra C->D E Observe mass shift of +372.78 Da? D->E F Compound is active E->F Yes G Compound is likely degraded E->G No

Protocol 2: Evaluating Cellular Target Engagement via Competitive ABPP [1]

This method is used to profile the activity and selectivity of this compound directly in a native cellular environment.

  • Cell Treatment: Pre-treat cancer cells (e.g., A431 for high EGFR expression) with the this compound sample (e.g., a fresh vs. old stock) for 30-60 minutes.
  • Probe Labeling: Treat the cells with a clickable, alkynylated variant of the EGFR inhibitor probe (e.g., Probe 3 from the literature) for 1 hour.
  • Cell Lysis & Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "click" reaction) to attach an azide-rhodamine reporter tag to the probe-labeled proteins.
  • Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using a gel scanner.
  • Data Interpretation: A potent and intact this compound sample will effectively compete with the probe for binding to EGFR, resulting in a dim or absent band at ~150 kDa (EGFR's molecular weight). A degraded sample will show reduced competition, leading to a bright EGFR band similar to the DMSO control. This method can also reveal off-target effects at higher concentrations.

The workflow for this cellular assay is outlined below:

G A Pre-treat cells with this compound B Treat with clickable probe A->B C Lyse cells and attach fluorescent tag B->C D Separate proteins via SDS-PAGE C->D E Visualize with in-gel fluorescence D->E F Dim EGFR band? E->F G Compound is active F->G Yes H Compound activity is lost F->H No

References

Strategies for Improving Cellular Uptake

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes general strategies that can be applied to optimize the cellular uptake of compounds like PF-6274484.

Strategy Mechanism Example from Literature Key Findings
Surface Coating (Passive Targeting) Coating creates a hydrophilic, stealth layer, reducing toxicity and influencing endocytosis [1]. Pullulan coating on iron oxide nanoparticles [1]. Coated nanoparticles (Pn-SPION) were non-toxic and used a different cellular uptake mechanism vs. uncoated (cytotoxic) SPION.
Ligand Conjugation (Active Targeting) Ligands (e.g., antibodies) bind to specific receptors on target cells, promoting receptor-mediated endocytosis [2]. Anti-HER2 antibody conjugated to Doxorubicin-loaded PLGA nanoparticles [2]. Antibody-conjugated nanoparticles showed higher cellular uptake and cytotoxicity in targeted cancer cells (SKOV-3) vs. non-targeted particles.
Nanoparticle Encapsulation Protects drug, overcomes efflux pumps, and enables passive targeting via the EPR effect [2]. Doxorubicin in PLGA nanoparticles [2]. Nanoparticles increased drug uptake in multidrug-resistant uterine cancer cells (MES-SA/Dx5) compared to free doxorubicin.
Optimizing Nanoparticle Load Increasing cargo per carrier can enhance signal or efficacy per internalization event. Increasing gold nanoparticles per polymeric micelle [3]. Study confirmed that higher encapsulation numbers enhanced cellular uptake.

Experimental Protocols for Validation

You can use the following established methodologies to test and validate the effectiveness of these strategies for this compound.

Preparation of Ligand-Targeted Nanoparticles

This protocol, adapted from a study on Doxorubicin-loaded PLGA nanoparticles, can be adapted for this compound [2]:

  • Nanoparticle Formation: Use a double emulsion solvent evaporation method.
    • Dissolve the polymer (e.g., PLGA) and this compound in an organic solvent like dichloromethane (DCM).
    • Emulsify this organic phase in an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA) using a probe sonicator to form the first emulsion.
    • This primary emulsion is then added to a larger volume of aqueous PVA solution and stirred to evaporate the organic solvent, hardening the nanoparticles.
    • Collect nanoparticles via ultracentrifugation, wash, and lyophilize.
  • Ligand Conjugation: Conjugate the targeting ligand (e.g., an antibody) to the pre-formed nanoparticles.
    • Activate the surface carboxyl groups of the nanoparticles using cross-linkers like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-Hydroxysuccinimide).
    • Add the ligand to the activated nanoparticle mixture and incubate for several hours.
    • Purify the conjugated nanoparticles by centrifugation and washing to remove unreacted ligands and reagents [2].
Evaluating Cellular Uptake and Cytotoxicity

These standard assays will help you determine if the uptake of this compound has improved.

  • Cellular Uptake Assay:
    • Treat cultured cells with different formulations of your compound (e.g., free this compound, non-targeted nanoparticles, and ligand-targeted nanoparticles).
    • After incubation, lyse the cells and quantify the amount of internalized compound using a method suitable for its properties, such as fluorescence spectroscopy (if the compound is fluorescent) or liquid chromatography-mass spectrometry (LC-MS/MS) [2].
  • Cytotoxicity Assay:
    • Plate cells in multi-well plates and treat them with various formulations of your compound across a range of concentrations.
    • After a set incubation period, assess cell viability using a standard assay like the MTT assay.
    • Calculate the IC50 values (the concentration that inhibits 50% of cell growth) for each formulation. A lower IC50 for a new formulation indicates enhanced potency, likely due to improved uptake [2].

Workflow for Cellular Uptake Improvement

The following diagram illustrates the logical workflow for troubleshooting and improving the cellular uptake of a compound, based on the strategies discussed.

Start Start: Poor Cellular Uptake Strategy Select Improvement Strategy Start->Strategy NP Nanoparticle Encapsulation Strategy->NP Coating Apply Surface Coating NP->Coating Ligand Conjugate Targeting Ligand Coating->Ligand Exp Conduct Uptake & Cytotoxicity Experiments Ligand->Exp Compare Compare Results to Baseline Exp->Compare Success Uptake Improved? Compare->Success Success->Strategy No End Optimized Formulation Success->End Yes

Key Troubleshooting FAQs

  • Q1: My nanoparticle formulation shows high cytotoxicity. What could be the cause?

    • Uncoated nanoparticles can be toxic and disrupt cytoskeleton organization. Applying a biocompatible surface coating, such as the pullulan used in the study, can suppress this cytotoxicity while promoting a different, safer mechanism of cellular uptake [1].
  • Q2: The targeted nanoparticles are not showing improved uptake in my cell line. What should I check?

    • First, verify that your target cells express the receptor for the ligand you are using. A lack of expression would render active targeting ineffective.
    • Second, confirm the conjugation efficiency of your ligand to the nanoparticles. Inefficient conjugation means fewer nanoparticles will be guided to the cell surface. You can measure the amount of unbound ligand in the supernatant after conjugation to calculate efficiency [2].
  • Q3: How can I confirm that my compound is being taken up by cells and not just sticking to the membrane?

    • Using techniques that provide visual confirmation can be essential. Transmission Electron Microscopy (TEM) can visually confirm the internalization of nanoparticles into cells and can even provide insights into the specific endocytic pathway being utilized [1].

References

PF-6274484 vs Gefitinib potency mutant EGFR

Author: Smolecule Technical Support Team. Date: February 2026

Potency and Mechanism at a Glance

The table below summarizes the key characteristics and available experimental data for PF-6274484 and Gefitinib.

Feature This compound Gefitinib
Inhibition Type Irreversible, covalent binder [1] [2] Reversible, competitive inhibitor [3] [4]
Primary Molecular Target EGFR kinase [2] EGFR tyrosine kinase [4]
Key Biochemical Potency (Ki) 0.14 nM [2] 33 nM (IC50 for EGFR tyrosine kinase) [5]

| Cellular Activity (IC50) | - Wild-type EGFR (A549 cells): 5.8 nM (autophosphorylation) [2]

  • EGFR L858R/T790M (H1975 cells): 6.6 nM (autophosphorylation) [2] | - EGF-stimulated tumor cells: 54 nM (growth inhibition) [5]
  • A549 cells: ~14.5 µM (growth inhibition) [4] | | Key Mutant Forms | Effective against the resistant double mutant L858R/T790M [2] | Primarily targets classic activating mutants (e.g., exon 19 del, L858R); ineffective against T790M gatekeeper mutation [3] |

Mechanisms of Action and Experimental Evidence

This compound
  • Irreversible Covalent Inhibition: this compound is designed to form a permanent covalent bond with a cysteine residue (Cys797) within the ATP-binding site of EGFR [6] [1]. This mechanism allows it to achieve sustained target inhibition, even in the presence of high ATP concentrations.
  • Experimental Evidence: Its high potency is demonstrated through its very low inhibition constant (Ki of 0.14 nM) [2]. In cellular assays, it effectively suppresses the autophosphorylation (and thus activation) of both wild-type EGFR and the challenging double mutant EGFR L858R/T790M, which is a common cause of resistance to earlier EGFR inhibitors, with IC50 values in the low nanomolar range [2].
Gefitinib
  • Reversible Competitive Inhibition: Gefitinib acts as a reversible competitor that binds to the ATP-binding pocket of the EGFR tyrosine kinase, preventing ATP from binding and subsequent receptor activation [3] [7].
  • Experimental Evidence: Gefitinib's activity is typically measured by its ability to inhibit EGFR autophosphorylation in tumor cells, with an IC50 of 20 nM [5]. In broad cell growth inhibition assays across hundreds of cell lines (like the NCI-60 screen), its IC50 values generally fall in the micromolar range, as it is only effective in cells dependent on EGFR signaling for survival [4]. A key limitation is its inability to inhibit EGFR with the T790M "gatekeeper" mutation, which confers resistance [3].

Key Experimental Protocols for Comparison

To generate the data cited above, researchers typically use the following methodologies:

  • Biochemical Kinase Assays: These measure the direct inhibition of the purified EGFR kinase domain. The IC50 is the concentration of inhibitor that reduces kinase activity by half. For covalent inhibitors like this compound, more complex kinetic analysis is used to determine the inhibition constant (Ki) and the rate of covalent bond formation (kinact) [6].
  • Cellular Autophosphorylation Assays: This evaluates the functional effect of the inhibitor in whole cells. After stimulating cells with EGF, the level of phosphorylated EGFR is detected via Western blotting or ELISA. The IC50 is the drug concentration that reduces this phosphorylation by 50% [2].
  • Cell Proliferation/Growth Inhibition Assays: This measures the anti-proliferative effect over several days. Cells are incubated with the drug, and viability is assessed using metrics like ATP levels. The IC50 is the concentration that inhibits cell growth by 50% [4].

EGFR Signaling and Inhibitor Action

The diagram below illustrates where these inhibitors act within the simplified EGFR signaling pathway.

EGFR Signaling and Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer & Autophosphorylation EGFR->Dimer Downstream Pathways\n(MAPK, PI3K/Akt) Downstream Pathways (MAPK, PI3K/Akt) Dimer->Downstream Pathways\n(MAPK, PI3K/Akt) Activates Cellular Outcomes\n(Proliferation, Survival) Cellular Outcomes (Proliferation, Survival) Downstream Pathways\n(MAPK, PI3K/Akt)->Cellular Outcomes\n(Proliferation, Survival) ATP ATP ATP->Dimer Binds Gefitinib Gefitinib Gefitinib->Dimer Competes with ATP This compound This compound This compound->Dimer Covalently binds Cys797

Interpretation Guide for Researchers

  • Potency Metrics: When comparing Ki and IC50 values, note that they are determined in different systems (purified enzyme vs. whole cells). Lower nanomolar values indicate higher potency.
  • Cellular vs. Biochemical Activity: The much higher IC50 for Gefitinib in growth assays (micromolar) versus phosphorylation assays (nanomolar) highlights that cellular context, downstream pathway redundancy, and other factors influence the final biological effect.
  • Mutant Selectivity: The primary advantage of this compound in this comparison is its demonstrated activity against the T790M resistance mutation, which Gefitinib lacks [3] [2].

References

PF-6274484 specificity kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

Summary of PF-6274484 Specificity

The following table summarizes the known protein targets of this compound identified through a proteome-wide profiling study [1].

Protein Target Type Interaction Notes / IC₅₀ / Kᵢ
EGFR (Wild Type) Kinase Primary Target Kᵢ = 0.14 nM; inhibits autophosphorylation in tumor cells (IC₅₀ = 5.8 nM) [2] [3] [4].
EGFR (L858R/T790M mutant) Kinase Primary Target Kᵢ = 0.18 nM; inhibits autophosphorylation in H1975 cells (IC₅₀ = 6.6 nM) [3] [4].
ERBB2 Kinase Off-target A known secondary target of this class of inhibitor [1].
BLK, TEC Kinases Off-target Additional kinase targets identified as "inhibitor-competed" [1].
Various Non-Kinase Proteins Other Off-target The study mapped several non-kinase protein targets, indicating potential for proteome-wide cross-reactivity [1].

Experimental Methodology

The selectivity data for this compound was generated using Activity-Based Protein Profiling (ABPP) coupled with quantitative Mass Spectrometry (MS) [1]. This method is particularly powerful for identifying the targets of covalent inhibitors like this compound across the entire proteome, not just a pre-defined panel of kinases. The workflow can be summarized as follows:

Live Human Cancer Cells Live Human Cancer Cells 1. Treat with this compound 1. Treat with this compound 2. Lyse Cells 2. Lyse Cells 1. Treat with this compound->2. Lyse Cells 3. React with Clickable Probe 3. React with Clickable Probe 2. Lyse Cells->3. React with Clickable Probe 4. Enrich Labeled Proteins 4. Enrich Labeled Proteins 3. React with Clickable Probe->4. Enrich Labeled Proteins 5. Analyze via Quantitative MS 5. Analyze via Quantitative MS 4. Enrich Labeled Proteins->5. Analyze via Quantitative MS Identify 'On-target' & 'Off-target' Proteins Identify 'On-target' & 'Off-target' Proteins 5. Analyze via Quantitative MS->Identify 'On-target' & 'Off-target' Proteins Competitive Experiment Competitive Experiment Competitive Experiment->1. Treat with this compound  Pre-treatment blocks  specific targets

The key steps involve [1]:

  • Cellular Treatment: Living cancer cells are treated with this compound.
  • Competitive Blocking: In a parallel experiment, cells are pre-treated with this compound before exposure to a broad-spectrum, clickable activity-based probe. Proteins that are covalently bound by this compound will be "blocked" and not labeled by the subsequent probe.
  • Probe Labeling: The cells are lysed, and the clickable probe labels reactive cysteines in thousands of proteins.
  • Enrichment and Identification: The probe-labeled proteins are captured, digested into peptides, and analyzed using quantitative mass spectrometry (SILAC).
  • Data Analysis: Proteins that show reduced labeling in the pre-treated samples are identified as specific targets of this compound.

How to Obtain a Broader Kinase Panel Profile

The data from the ABPP study is valuable but specific to its experimental conditions. For a more conventional and broad kinase selectivity profile, you would typically look for data generated against a standardized kinase panel. Here are potential approaches:

  • Commercial Kinase Profiling Services: Companies like Reaction Biology and Promega offer extensive kinase panel screening services that profile compounds against hundreds of human kinases [5] [6]. These services can generate IC₅₀ values for a compound across a wide kinome.
  • Cellular Target Engagement Assays: Technologies like the NanoBRET system allow for measuring a compound's direct binding to nearly 200 full-length kinases in a live-cell context, which can provide physiologically relevant selectivity data [7].
  • Consult Original Manufacturer or Literature: The compound is sold under agreement from Pfizer Inc. [2]. The most comprehensive kinase panel data may be available in the primary research or patent literature from the developing company.

References

PF-6274484 Profile and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484 is characterized as a high-affinity, potent, and irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase [1] [2] [3]. It is designed to form a permanent bond with a specific cysteine residue within the ATP-binding pocket of EGFR [4].

The table below summarizes its core biological activity data:

Property Description
Mechanism of Action Irreversible covalent inhibitor of EGFR kinase [4] [5]
Target Kinases EGFR (Wild-Type), EGFR-L858R/T790M (Mutant) [2] [3]
Binding Affinity (Kᵢ) 0.18 nM (WT EGFR), 0.14 nM (EGFR-L858R/T790M) [2] [3] [5]
Cellular Activity (IC₅₀) 5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [2] [3] [5]

Experimental Protocols for Selectivity Assessment

Understanding a compound's selectivity is crucial for evaluating its potential for off-target effects. The following methodology, adapted from a key research paper, details how the proteome-wide selectivity of covalent inhibitors like this compound can be assessed [6].

The workflow below illustrates the ABPP-SILAC process used to identify specific and non-specific protein targets of covalent inhibitors like this compound in cancer cells.

G Start Start Proteome Profiling CellCulture Cell Culture with SILAC 'Light' & 'Heavy' Media Start->CellCulture InhibitorTreat Treat 'Heavy' cells with This compound (e.g., 10 µM) CellCulture->InhibitorTreat ProbeLabel Label Both with Clickable Alkyne Probe InhibitorTreat->ProbeLabel ClickChem Click Chemistry with Azide-Biotin Reporter ProbeLabel->ClickChem LysisCombine Lysate Preparation & Combine 'Light'/'Heavy' ClickChem->LysisCombine Streptavidin Streptavidin Affinity Enrichment LysisCombine->Streptavidin MSAnalysis Trypsin Digestion & LC-MS/MS Analysis Streptavidin->MSAnalysis DataInterp Data Interpretation: Identify Competed Targets MSAnalysis->DataInterp

Key Steps in the Protocol:

  • Cell Culture and Treatment: Human cancer cells (e.g., A431 for high EGFR expression) are grown in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media, creating "light" (untreated) and "heavy" (inhibitor-treated) populations. The "heavy" cells are pre-treated with this compound (e.g., 10 µM for 1 hour) to compete for specific binding sites [6].
  • Probe Labeling and Enrichment: Both cell populations are then treated with a clickable, alkyne-bearing analog of this compound. After lysis, the proteins from both populations are combined and reacted with an azide-biotin reporter via click chemistry. Biotinylated proteins are enriched using streptavidin beads [6].
  • MS Analysis and Data Interpretation: The enriched proteins are digested with trypsin, and the resulting peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Proteins that are covalently bound by the probe will be identified. Specific targets of this compound are those whose labeling by the probe is significantly reduced (competed) in the "heavy" sample pre-treated with the inhibitor [6].

This method revealed that while this compound is potent, it has a limited selectivity window, and several off-targets, including other kinases and non-kinase proteins, can be engaged at higher concentrations [6].

Experimental Protocol for Cellular Autophosphorylation Assay

The IC₅₀ values for inhibiting EGFR autophosphorylation are central to characterizing this compound's potency. Below is a generalized protocol for such cellular assays.

G Title Cellular EGFR Autophosphorylation Assay Step1 1. Plate Tumor Cells (A549 or H1975) Title->Step1 Step2 2. Treat with this compound (Dose Range, e.g., 1 nM - 10 µM) Step1->Step2 Step3 3. Stimulate EGFR Pathway (e.g., with EGF) Step2->Step3 Step4 4. Lyse Cells & Collect Protein Step3->Step4 Step5 5. Immunoblotting (Western Blot) with anti-p-EGFR & anti-total EGFR antibodies Step4->Step5 Step6 6. Quantify Band Intensity & Calculate IC₅₀ Step5->Step6

Protocol Details:

  • Cell Lines: The assay is typically performed in A549 cells (for wild-type EGFR) and H1975 cells (which harbor the EGFR-L858R/T790M mutation) [2] [3] [5].
  • Inhibition: Cells are treated with a range of concentrations of this compound for a specified period.
  • Stimulation and Lysis: The EGFR pathway may be stimulated with its natural ligand, EGF, after inhibitor treatment. Cells are then lysed to extract proteins [1].
  • Detection and Analysis: Phosphorylated EGFR (p-EGFR) and total EGFR levels are measured by Western blot. The band intensity of p-EGFR is quantified, normalized to total EGFR, and used to calculate the IC₅₀ value, which is the concentration that inhibits 50% of EGFR autophosphorylation [1] [2].

Research Context and Known Resistance Pathways

While direct studies on this compound resistance are limited, its mechanism provides clues. As an irreversible covalent inhibitor, it was developed to overcome resistance to first-generation reversible TKIs, often caused by the T790M "gatekeeper" mutation in EGFR [2] [6].

However, resistance to covalent inhibitors is well-documented and can involve:

  • Secondary EGFR mutations, such as C797S, which prevents the covalent bond from forming [7] [6].
  • Activation of bypass signaling pathways (e.g., MET or HER2 amplification) that reactivate downstream survival signals independent of EGFR.
  • Off-target engagement and related cytotoxicity at higher doses, as identified by chemoproteomic profiling, which could also influence treatment efficacy and toxicity in a research or clinical setting [6].

References

PF-6274484 binding affinity comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Profile for PF-6274484

Parameter Value Experimental Context
Ki (Dissociation Constant) 0.14 nM [1] [2] [3] High-affinity, irreversible binding to EGFR kinase [1].
Ki for EGFR (WT) 0.18 nM (Ki) [1] [2] Binding affinity for wild-type EGFR.
IC₅₀ (Functional Inhibition) 5.8 nM [1] [2] [4] Inhibits autophosphorylation of wild-type EGFR in A549 cells [1] [2].
IC₅₀ for EGFR-L858R/T790M 6.6 nM [1] [2] Inhibits autophosphorylation of the mutant EGFR in H1975 cells [1] [2].

Understanding the Experimental Data

The data in the table comes from standard biochemical and cellular assays used in drug discovery:

  • Ki (Inhibition Constant): This measures the binding affinity between the drug and its target enzyme. A lower Ki value indicates tighter binding [5] [6]. This compound is described as an irreversible covalent inhibitor, meaning it forms a permanent bond with its target, which often results in a very low Ki and prolonged activity [1] [4].
  • IC₅₀ (Half-Maximal Inhibitory Concentration): This measures a compound's functional potency—the concentration needed to inhibit a biological process (like protein autophosphorylation) by 50% in a cellular setting [5] [6]. A lower IC₅₀ indicates higher potency.

The following diagram illustrates the logical relationship between these key metrics and the biological outcome in the context of the experiments performed on this compound.

G Start This compound Ki Low Ki Value (~0.14 nM) Start->Ki  Measures Mech Irreversible Covalent Binding Start->Mech  Mechanism Outcome Inhibition of EGFR Autophosphorylation Ki->Outcome  High Binding Affinity IC50 Low IC₅₀ Value (~6 nM) IC50->Outcome  High Functional Potency Mech->Outcome  Sustained Effect

References

Experimental Data on PF-6274484 Off-Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the specific off-target proteins of PF-6274484 identified through Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry in human cancer cells [1].

Protein Target Category Notes / Context
EGFR Kinase Primary intended target [1].
ERBB2 Kinase Additional kinase target [1].
BLK Kinase Additional kinase target [1].
TEC Kinase Additional kinase target [1].
Non-Kinase Proteins Various Several non-kinase proteins were also identified as specific off-targets [1].

The study highlighted that these covalent kinase inhibitors have a limited concentration window for selectivity. At low concentrations (≤100 nM), this compound engaged its primary target and a handful of specific off-targets. However, at higher concentrations (≥1 μM), widespread non-specific proteome reactivity was observed [1].

Detailed Experimental Protocol

The key data was generated using the following chemoproteomic methodology [1]:

  • Probe Synthesis: An alkynylated variant of this compound was synthesized to create a "clickable" chemical probe. The alkyne handle was installed at a position known not to interfere with the inhibitor's reactivity or target binding.
  • Cell Culture and Treatment: Experiments were performed in A431 human cancer cells, which express high levels of EGFR. Treatments were done both in live cells (in situ) and in cell lysates (in vitro).
  • Activity-Based Protein Profiling (ABPP):
    • Cells or lysates were treated with the this compound-derived probe across a concentration range.
    • After treatment, an azide-rhodamine reporter tag was attached to the probe-labeled proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry").
    • Labeled proteins were visualized using SDS-PAGE and in-gel fluorescence scanning to assess concentration-dependence and overall labeling patterns.
  • Competition Experiments: To identify specific targets, cells or lysates were pre-treated with the parent inhibitor this compound, which competes with and blocks the probe from binding to specific targets.
  • Target Identification and Quantification (ABPP-SILAC):
    • For precise identification, the study used Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Cells grown in "light" and "heavy" isotopic media were treated with the probe or vehicle (DMSO), respectively.
    • Proteomes were combined, and probe-labeled proteins were enriched and identified using quantitative mass spectrometry.
    • Specific targets were defined as proteins whose probe labeling was significantly blocked by pre-treatment with the parent inhibitor.

This workflow is depicted in the following diagram:

G A Synthesize 'Clickable' This compound Probe B Treat Cells or Lysates with Probe A->B C Attach Reporter via Click Chemistry B->C D Visualize & Analyze (Gel Electrophoresis) C->D F Quantify Targets via SILAC & Mass Spectrometry C->F G Identify Specific & Non-Specific Off-Targets D->G E Perform Competition with Parent this compound E->B F->G

Diagram 1: Experimental workflow for identifying this compound off-targets using competitive ABPP and quantitative mass spectrometry [1].

Key Findings and Research Context

References

PF-6274484 validation methods covalent inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on PF-6274484

The table below summarizes the available key activity data for this compound. [1]

Assay Description Target Value (IC₅₀ or Kᵢ)
Inhibition constant [1] EGFR Kinase Kᵢ = 0.14 nM
Cellular autophosphorylation (Wild-type EGFR) [1] EGFR (WT) IC₅₀ = 5.8 nM
Cellular autophosphorylation (Mutant EGFR L858R/T790M) [1] EGFR (L858R/T790M) IC₅₀ = 6.6 nM
Inhibition constant [1] EGFR (WT) Kᵢ = 0.18 nM

Validation Methods for Covalent Inhibitors

While specific protocols for this compound were not found, established mass spectrometry-based methods are crucial for validating covalent inhibitors like it. Here are the key approaches: [2]

  • Intact Protein Mass Spectrometry: Used to confirm a covalent mechanism and determine binding stoichiometry. A protein is incubated with the compound, and a observed mass shift corresponding to the inhibitor's weight provides direct evidence of covalent adduct formation. A 1:1 stoichiometry helps triage overly reactive compounds. [2]
  • Peptide-Level Analysis (Bottom-Up Proteomics): Used to pinpoint the exact site of covalent modification. After confirming adduct formation, the protein is digested with an enzyme like trypsin. The resulting peptides are analyzed by LC-MS/MS to identify the specific modified amino acid residue, which is critical for understanding selectivity and mechanism. [2]

Experimental Workflow Diagram

The following diagram outlines the key steps for validating a covalent inhibitor, integrating the methods described above.

G Start Start: Validate Covalent Inhibitor IntactMS Intact Protein MS Start->IntactMS ConfirmCovalent Confirm Covalent MoA IntactMS->ConfirmCovalent Observed mass shift matches inhibitor weight PeptideMS Peptide-Level LC-MS/MS IdentifySite Identify Modification Site PeptideMS->IdentifySite MS/MS sequencing identifies modified residue ConfirmCovalent->PeptideMS Orthogonal Orthogonal Validation (e.g., Mutagenesis) IdentifySite->Orthogonal

References

Biochemical and Cellular Profiling of PF-6274484 and Afatinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and available experimental data for each inhibitor.

Feature PF-6274484 Afatinib (BIBW2992)
Inhibition Type Irreversible, covalent [1] [2] Irreversible, covalent [3] [4]
Primary Target(s) EGFR [1] [2] EGFR, HER2, HER4 [3] [4]
Reversible Binding Affinity (Ki) 0.14 nM [2] 0.15 nM [5]
Biochemical Potency (kinact/Ki) Information missing 9.9 µM⁻¹s⁻¹ (WT EGFR) [5]
Cellular IC50 (EGFR Autophosphorylation) 5.8 nM (WT), 6.6 nM (Mutant) [2] 2-12 nM (WT, A549 cells) [5]
Cellular Anti-proliferative Activity Information missing IC50 11 nM (BxPC-3 pancreatic cells) [4]
Proteome-Wide Selectivity Modest; possesses a defined selectivity window before non-specific off-target binding occurs [1] Information missing from search results

Experimental Methodologies for Key Data

The quantitative data in the table above were generated using the following established experimental protocols:

  • Biochemical Kinase Assays (Ki and kinact/Ki): These constants are determined through specialized kinetic assays that monitor the time-dependent inactivation of the purified EGFR kinase domain. The analysis involves fitting reaction progress curves using numerical integration of differential equations to separate the overall inhibitory effect into the strength of initial reversible binding (Ki) and the rate constant for covalent bond formation (kinact) [5].
  • Cellular Target Engagement (IC50 for Autophosphorylation): Cancer cells are treated with a range of inhibitor concentrations. After lysis, the levels of phosphorylated EGFR are measured using Western blotting with phospho-specific antibodies. The IC50 is the concentration that reduces EGF-stimulated EGFR phosphorylation by 50% [2].
  • Cellular Proliferation Assays (Anti-proliferative IC50): The Sulforhodamine B (SRB) colorimetric assay is commonly used. Cells are exposed to the inhibitor for several days. The SRB dye, which binds to cellular proteins, is then added, and the color intensity measured. The IC50 is the concentration that reduces cell biomass by 50% compared to untreated controls [4].
  • Proteome-Wide Selectivity Profiling (Activity-Based Protein Profiling - ABPP): This method uses clickable probes based on the inhibitor structure. These probes react with covalently bound targets in live cells or lysates. The labeled proteins are then conjugated to a fluorescent tag or biotin via click chemistry, allowing for their visualization on gels or enrichment and identification using quantitative mass spectrometry (e.g., SILAC) [1].

Mechanism of Irreversible EGFR Inhibition

The diagram below illustrates the shared mechanism of action for covalent inhibitors like this compound and Afatinib.

Inhibitor Irreversible Inhibitor (e.g., this compound, Afatinib) EGFR EGFR Kinase Inhibitor->EGFR 1. Reversible Binding (High Affinity) NonCovalentComplex Non-covalent EI Complex EGFR->NonCovalentComplex CovalentComplex Irreversible Covalent Complex NonCovalentComplex->CovalentComplex 2. Covalent Bond Formation (Michael Addition to Cys797) Inactivation Inhibition of Downstream Signaling CovalentComplex->Inactivation

Key Comparative Insights for Researchers

  • Mechanism and Targets: Both compounds are anilino-quinazoline derivatives that act as irreversible inhibitors by forming a covalent bond with Cys797 in the EGFR kinase domain [1] [4]. A key difference is target spectrum: this compound is characterized as an EGFR inhibitor, while Afatinib is a pan-ErbB blocker targeting EGFR, HER2, and HER4 [3] [4].
  • Potency and Binding: Both exhibit very high initial reversible binding affinity (Ki in sub-nanomolar range) [5] [2]. This suggests that for these inhibitors, potent non-covalent binding is a major driver of their overall effectiveness, even before the covalent bond forms [5].
  • Considerations for Probe Use: this compound has been used to create alkynylated probes for activity-based protein profiling (ABPP), which revealed that covalent kinase inhibitors have a limited concentration window for selective target engagement before widespread off-target effects occur [1]. This is a critical consideration for designing and interpreting cellular experiments.

References

PF-6274484 selectivity among ERBB family

Author: Smolecule Technical Support Team. Date: February 2026

Profiled Activity of PF-6274484

The table below summarizes the available quantitative data for this compound against different EGFR mutants [1].

Target IC₅₀ (nM) Experimental Context
EGFR (wild-type) 0.18 nM Biochemical assay
EGFR (L858R/T790M) 0.14 nM Biochemical assay (inhibitor-resistant mutant)

Other search results discuss the importance of ERBB family selectivity [2] [3] and list various EGFR inhibitors [4] [5] [6], but they do not provide comparative selectivity data for this compound against HER2 (ErbB2), HER3 (ErbB3), or HER4 (ErbB4).

Experimental Protocol for Selectivity Profiling

To objectively compare the selectivity of covalent kinase inhibitors like this compound, the most rigorous method is Activity-Based Protein Profiling (ABPP) coupled with quantitative Mass Spectrometry (MS) [7]. Here is a detailed workflow:

  • Probe Design: A clickable chemical handle (e.g., an alkyne) is incorporated into the inhibitor structure (e.g., this compound) at a position that does not interfere with its intrinsic reactivity or target binding [7].
  • Treatment:
    • In situ: Live cells are treated with the clickable inhibitor probe.
    • In vitro: Cell lysates are treated with the probe.
  • Competition Experiments: To identify specific targets, parallel samples are pre-treated with the parent inhibitor (e.g., this compound) before probe addition. Specific targets will show reduced probe labeling.
  • Click Chemistry: Treated samples are reacted with an azide-biotin or azide-fluorescent tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [7].
  • Target Enrichment and Identification:
    • For fluorescent tags, labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence to assess the overall labeling pattern and specificity.
    • For biotin tags, probe-labeled proteins are enriched using streptavidin beads, digested with trypsin, and identified using quantitative mass spectrometry (e.g., SILAC). This allows for a proteome-wide inventory of specific (inhibitor-competed) and non-specific targets [7].

This methodology enables the direct mapping of a covalent inhibitor's targets across the human proteome, providing an unbiased view of its selectivity window beyond just the kinome [7].

G cluster_probe Step 1: Probe Design cluster_treatment Step 2: Treatment & Competition cluster_detection Step 3: Detection & Analysis Start Start: Covalent Inhibitor Selectivity Profiling A Design clickable probe (e.g., alkyne-tagged this compound) Start->A B Treat Cells/Lysates with Clickable Probe A->B C + Pre-treatment with parent inhibitor (Competition) B->C For specific target ID D Click Chemistry: Attach Azide-Reporter Tag C->D E Method A: Gel-Based ABPP D->E F Method B: MS-Based ABPP D->F G SDS-PAGE & Fluorescence Visualize Labeling Pattern E->G H Enrich & Digest Proteins Quantitative MS (SILAC) F->H I Identify Specific and Non-Specific Targets H->I

References

Biochemical and Cellular Potency of PF-6274484

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental data for PF-6274484, characterizing its inhibitory activity [1] [2] [3].

Property Value Experimental Context
Ki for EGFR-L858R/T790M 0.14 nM Biochemical assay [2].
Ki for WT EGFR 0.18 nM Biochemical assay [2].
IC50 for Autophosphorylation (L858R/T790M) 6.6 nM Cellular assay in H1975 tumor cells [1] [2].
IC50 for Autophosphorylation (WT EGFR) 5.8 nM Cellular assay in A549 tumor cells [1] [2].
Molecular Weight 372.78 g/mol [1] [3]
Chemical Formula C18H14ClFN4O2 [1] [3]
Mechanism Irreversible Covalent Inhibition Targets cysteine-797 in EGFR ATP-binding pocket [4] [3].

Comparison with Other Covalent EGFR Inhibitors

This compound demonstrates high potency. The table below benchmarks it against other covalent EGFR inhibitors, with data extracted from a kinetic study that analyzed these compounds side-by-side [5].

Inhibitor Ki (nM) for WT EGFR kinact (s-1) Overall Potency (kinact/Ki, µM-1s-1) Cellular IC50 in A549 (nM)
This compound 0.18 (Ki from other source) [2] Data not available in study Data not available in study 5.8 [2]
Dacomitinib 0.16 1.5 x 10-3 9.9 2.5
Afatinib 0.15 2.4 x 10-3 16 7.3
CI-1033 0.093 2.9 x 10-3 23 4.9
Neratinib 7.9 2.1 x 10-3 0.27 12

Experimental Methodologies

The key findings on potency and selectivity are derived from specific experimental protocols you can reference for your work.

  • Biochemical Kinase Assays: The inhibitory constants (Ki) and overall potency (kinact/Ki) for the comparative table were determined using specialized kinetic analysis. This method involved global fitting of complete reaction progress curves using numerical integration to separate the noncovalent binding affinity (Ki) from the chemical reactivity (kinact), providing a more detailed mechanistic understanding [5].
  • Cellular Autophosphorylation Assays: The IC50 values for inhibiting EGFR autophosphorylation in tumor cells (like A549 and H1975) were measured by treating the cells with the inhibitor and then quantifying the levels of phosphorylated EGFR, typically using techniques like Western blotting or ELISA [1] [2].
  • Proteome-Wide Selectivity Profiling: The selectivity of covalent kinase inhibitors like this compound has been evaluated using Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry. This methodology involves using a clickable probe version of the inhibitor to directly label and identify its protein targets across the proteome in human cells, distinguishing specific from non-specific off-targets [4].

Mechanism and Resistance

This compound is designed to overcome a common resistance mechanism. The diagram below illustrates its covalent inhibition mechanism and the context of the EGFR signaling pathway.

G Ligand Ligand EGFR EGFR Ligand->EGFR Binds Dimer Dimer EGFR->Dimer Dimerization C797 C797 EGFR->C797 nucleophile pEGFR pEGFR Dimer->pEGFR Trans- Autophosphorylation Signaling Signaling pEGFR->Signaling Activates Downstream Pathways PF6274484 PF6274484 EI_Complex EI_Complex PF6274484->EI_Complex Reversible Binding CovalentAdduct CovalentAdduct EI_Complex->CovalentAdduct Covalent Reaction with Cys-797 Inhibition Inhibition CovalentAdduct->Inhibition Irreversible Inhibition

Diagram 1: EGFR Signaling and this compound Covalent Inhibition Mechanism. The pathway shows ligand-induced EGFR activation (yellow nodes) and how this compound (green nodes) forms a covalent bond with cysteine-797 (C797), leading to irreversible inhibition.

  • Overcoming T790M Resistance: The T790M "gatekeeper" mutation is a common cause of resistance to first-generation EGFR inhibitors. It works by sterically hindering inhibitor binding and increasing ATP affinity. As a covalent inhibitor, this compound targets Cys-797, a residue that remains accessible. Its high potency against the L858R/T790M double mutant stems from its ability to form a permanent covalent bond, which helps it overcome the increased ATP affinity caused by the T790M mutation [5] [6].
  • Selectivity Considerations: While covalent binding can enhance potency, it also carries a risk of off-target effects. ABPP studies have shown that covalent kinase inhibitors, including a probe based on this compound, have a defined window of selectivity. At high concentrations, off-target reactivity with other cysteine-containing proteins across the proteome increases, which can lead to kinase target-independent cellular effects [4].

Generating Diagram Images

To create high-quality images from the provided DOT script:

  • Use Graphviz: Install Graphviz software and run in your terminal or command line.
  • Set High Resolution: Use the -Gdpi=300 flag for good quality.

  • Alternative Vector Format: For scalable graphics, output to SVG.

References

PF-6274484 Western blot validation phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

PF-6274484: Biological Characterization

This compound is a high-affinity, potent, and covalent EGFR kinase inhibitor [1] [2]. Its irreversible action comes from its ability to covalently bind to cysteine residues within EGFR's ATP-binding pocket [2].

The table below summarizes its key biological activity data:

Biological Parameter Value Experimental Context
EGFR Kinase Inhibition (Ki) 0.14 nM In vitro kinase assay [1].
WT EGFR Autophosphorylation (IC₅₀) 5.8 nM Inhibition in tumor cells [1] [2].
Mutant EGFR Autophosphorylation (IC₅₀) 6.6 nM Inhibition in tumor cells [1] [2].

Western Blot Experimental Protocol

The following workflow outlines the key stages for using this compound in Western blot experiments to study EGFR phosphorylation. This protocol synthesizes general best practices [3] [4] with specific considerations for phosphorylation detection.

Critical Steps and Considerations
  • Sample Preparation for Phosphoproteins: When studying phosphorylation, it is critical to use lysis buffers supplemented with both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins [3].
  • Normalization Strategy: For accurate quantification of phosphorylated EGFR (p-EGFR), the signal should be normalized in two steps:
    • First, normalize the p-EGFR signal to the total EGFR protein level in the same sample.
    • Then, normalize this ratio to a loading control to account for total protein loaded. The current gold standard for loading control is Total Protein Normalization (TPN), which is more reliable than using housekeeping proteins (HKPs) like GAPDH or β-actin, as their expression can vary under experimental conditions [5] [4].
  • Antibody Validation: The specificity of the anti-p-EGFR antibody is paramount. It is recommended to include a positive control (e.g., EGF-stimulated cells) and a negative control (e.g., cells treated with a different EGFR inhibitor) to confirm the antibody's specificity [6] [4].

Performance Comparison & Key Considerations

Based on the available data, here is a comparison of this compound with general characteristics of other common EGFR inhibitors.

Inhibitor Feature This compound Reversible EGFR Inhibitors (e.g., Gefitinib) Common Covalent EGFR Inhibitors (e.g., Afatinib)
Mechanism of Action Covalent/Irreversible [1] [2] Reversible Covalent/Irreversible
Potency (IC₅₀, EGFR) 5.8 nM (WT) [1] [2] Varies by compound (often low nM) Varies by compound (often low nM)
Key Experimental Use Potent inhibition of WT and mutant EGFR autophosphorylation [1] [2] Benchmark for reversible inhibition Benchmark for irreversible inhibition, often used in clinic
Advantages High potency, sustained target suppression due to covalent mechanism. Well-characterized, tools for studying acute inhibition. Potent, sustained target suppression.
Limitations Limited published side-by-side comparison data against other covalent inhibitors. Target inhibition is transient. May have different selectivity profiles.

Publication Guidelines for Western Blots

Top journals now enforce strict guidelines for Western blot data to ensure integrity and reproducibility [5].

  • Image Acquisition & Manipulation: Avoid high-contrast adjustments that may mask additional bands. Do not use cloning or healing tools in image editors. Only minimal adjustments to brightness/contrast applied uniformly across the entire image are acceptable [5].
  • Data Presentation: Cropped gels must retain all important bands. Lanes from different gels should not be spliced together for quantitative comparisons unless clearly indicated and justified. If lanes are rearranged, it must be explicitly stated in the figure legend [5].
  • Data Reporting: Always include molecular weight markers. Describe all antibodies used (catalog numbers, dilutions). State the method of normalization used (e.g., total protein normalization is increasingly preferred over housekeeping proteins) [5].

Key Insights for Your Research

  • Primary Strength: this compound is a highly potent covalent inhibitor suitable for experiments requiring sustained and potent suppression of EGFR kinase activity and autophosphorylation [1] [2].
  • Data Gap: A significant lack of head-to-head experimental data in the search results makes it difficult to objectively rank its performance against all other EGFR inhibitors.
  • Path Forward: To validate its use in your specific model, it is crucial to:
    • Perform a dose-response curve to determine the optimal inhibitory concentration.
    • Include a reversible inhibitor (e.g., Gefitinib) and a well-characterized covalent inhibitor (e.g., Afatinib) as comparative controls in your Western blot experiments.

References

PF-6274484 crystallography studies ATP binding site

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of PF-6274484

The table below summarizes the key experimental data available for this compound:

Property Description Experimental Context
Mechanism of Action Irreversible, covalent inhibitor of EGFR kinase [1] [2] N/A
Binding Site ATP-binding pocket; covalently bonds to cysteine residues [1] [2] Inferred from mechanism; no crystal structure confirmed.
Affinity (Ki) 0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT EGFR) [3] Measurement of inhibitor-enzyme complex stability.
Cellular Potency (IC₅₀) 5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [4] [3] Inhibition of EGFR autophosphorylation in tumor cell lines.
Proteomic Selectivity Limited selectivity window; specific off-targets include ERBB2, BLK, TEC kinases, and some non-kinase proteins [5] Identified via competitive ABPP-SILAC MS in human cancer cells.

Key Experimental Protocols for Profiling

The data for this compound was generated using advanced chemical proteomics techniques, which provide a roadmap for evaluating covalent inhibitors.

  • Activity-Based Protein Profiling (ABPP): This method uses chemical probes to directly monitor the engagement of protein targets in complex biological systems. A clickable alkyne-tagged variant of this compound was used to treat cell lysates or living cells. The labeled proteins were then conjugated via "click chemistry" to a fluorescent tag for visualization or a biotin tag for enrichment, allowing for direct detection of probe-binding proteins [5].

  • Competitive ABPP with SILAC Mass Spectrometry: This quantitative proteomics workflow is used to identify specific vs. non-specific protein targets.

    • Cell Culture: Two populations of cancer cells are grown in media containing isotopically "light" (Lys0, Arg0) or "heavy" (Lys8, Arg10) amino acids [5].
    • Inhibitor Treatment: The "heavy" cells are treated with the covalent inhibitor (e.g., this compound), while the "light" cells are treated with a vehicle (DMSO) as a control [5].
    • Probe Labeling: Both cell populations are then treated with the clickable this compound probe, which labels remaining accessible binding sites [5].
    • Mixing, Lysis, and Enrichment: The two cell populations are combined, lysed, and the probe-labeled proteins are conjugated to a biotin-azide tag and isolated using streptavidin beads [5].
    • MS Analysis & Data Interpretation: The enriched proteins are analyzed by liquid chromatography-mass spectrometry (LC-MS). Specific targets of this compound are identified by a high heavy:light (H:L) isotope ratio, indicating that the inhibitor successfully competed with the probe for binding to that protein [5].

The following diagram illustrates the competitive ABPP-SILAC MS workflow.

Light Light Cells (Lys0, Arg0) Probe Treat with Clickable Probe Light->Probe Heavy Heavy Cells (Lys8, Arg10) Inhibitor Treat with This compound Heavy->Inhibitor Inhibitor->Probe Mix Mix, Lyse, and Enrich Probe-Labeled Proteins Probe->Mix MS Quantitative Mass Spectrometry Mix->MS Results Specific targets show high H:L ratio MS->Results

How to Locate Structural Data

While the current search did not find crystallography studies, you can use the following strategies to find this specialized information:

  • Search Specialized Databases: Query the Protein Data Bank (PDB) using the compound's name (this compound) or its CAS Number (1035638-91-5). This is the most direct source for any published 3D structures.
  • Conduct a Focused Literature Search: Look for the primary research article that first reported this compound, often cited in supplier catalogs. The reference Schwartz et al (2014) from [4] is a strong candidate. Search for this paper on platforms like PubMed to see if it includes structural data.

References

PF-6274484 pharmacological profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of PF-6274484

This compound is a high-affinity, potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its design includes a reactive group that forms a permanent covalent bond with a cysteine residue (Cys797) in EGFR's ATP-binding pocket [1] [2].

The table below summarizes its core biochemical activity:

Property Description / Value
Mechanism of Action Covalent, irreversible EGFR kinase inhibitor [3] [1]
Target Cysteine Cys797 (in EGFR ATP-binding pocket) [1]
Biochemical Ki 0.14 nM [3]
Cellular IC50 (WT EGFR) 5.8 nM (autophosphorylation in A549 tumor cells) [3]
Cellular IC50 (Mutant EGFR) 6.6 nM (autophosphorylation in tumor cells) [3]
Chemical Structure N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [3]

Comparison with Other Covalent EGFR Inhibitors

The following table places this compound in context with other covalent EGFR inhibitors, using key kinetic parameters that define their potency. The parameter kinact/Ki represents the overall efficiency of covalent inhibition, combining both initial reversible binding affinity (Ki) and the rate of the covalent bond formation (kinact) [1].

Inhibitor Ki (nM) kinact (x 10⁻³ s⁻¹) kinact/Ki (µM⁻¹s⁻¹) WT EGFR Cellular IC50 (nM)
This compound 0.14 (Ki) [3] Information not specified in results Information not specified in results 5.8 [3]
Dacomitinib 0.16 1.5 9.9 2.5 [1]
Afatinib 0.15 2.4 15.0 7.3 [1]
CI-1033 0.093 2.9 23.0 4.9 [1]
Neratinib 7.8 2.1 0.27 32.1 [1]

This data reveals that this compound belongs to a group of quinazoline-based inhibitors (like dacomitinib, afatinib, and CI-1033) that achieve extreme potency primarily through very high initial binding affinity (sub-nanomolar Ki), which compensates for their relatively modest chemical reactivity (kinact) [1].

Experimental Protocols for Profiling

The experimental data for this compound and other covalent inhibitors is typically generated through the following methodologies:

1. Biochemical Kinase Assay [1]

  • Objective: To determine the reversible binding affinity (Ki) and the covalent inactivation rate constant (kinact).
  • Methodology: A coupled enzyme assay is used where EGFR kinase activity is measured by the conversion of a peptide substrate to a phosphorylated product. Inhibitors are incubated with the enzyme, and reaction progress is monitored over time.
  • Data Analysis: The data is analyzed through global fitting of the reaction progress curves using numerical integration of differential equations. This separates the overall inhibition into the two contributing components: noncovalent binding strength (Ki) and chemical reactivity (kinact).

2. Cellular Target Engagement & Selectivity Profiling (ABPP) [4]

  • Objective: To confirm target inhibition in living cells and identify proteome-wide on- and off-targets.
  • Methodology:
    • A "clickable" alkyne-bearing analog of this compound (probe 3) is synthesized [4].
    • Cancer cells (e.g., A431) are treated with this probe.
    • After cell lysis, the probe-labeled proteins are conjugated to an azide-rhodamine reporter via click chemistry.
    • Labeled proteins are separated by SDS-PAGE and visualized via in-gel fluorescence scanning.
    • Specificity is confirmed through competition experiments where cells are pre-treated with the parent inhibitor (this compound), which should block probe labeling of its direct targets.
  • Advanced MS-based Profiling: For a system-wide view, the labeled proteins can be enriched and identified using quantitative mass spectrometry (MS) techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to provide a full inventory of specific and non-specific protein targets [4].

EGFR Signaling and Inhibitor Mechanism

The following diagram illustrates the EGFR signaling pathway and the mechanism of covalent inhibition by this compound.

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization AutoP Autophosphorylation Dimerization->AutoP Inhibitor This compound CovalentBond Covalent Bond (Cys797) Inhibitor->CovalentBond  Irreversibly Blocks Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) AutoP->Downstream CovalentBond->AutoP

Research Implications and Considerations

For researchers, the data on this compound highlights several key points:

  • High Affinity is Crucial: Its potency, like other successful covalent EGFR inhibitors, is driven more by exceptional non-covalent binding affinity than by high chemical reactivity [1].
  • Selectivity is a Key Parameter: While the search results confirm this compound's primary target is EGFR, one study using activity-based protein profiling (ABPP) also identified ERBB2 as a specific off-target [4]. This underscores the importance of proteome-wide selectivity screening for covalent inhibitors to understand potential polypharmacology and toxicological liabilities [4] [2].
  • Mechanisms of Resistance: Research into covalent inhibitors has identified that oxidation of the target cysteine (Cys797) or reversible interactions with it can be emerging mechanisms of drug resistance [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

372.0789316 g/mol

Monoisotopic Mass

372.0789316 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

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